molecular formula C11H12N4O3S B1681184 Sulfalene CAS No. 152-47-6

Sulfalene

Katalognummer: B1681184
CAS-Nummer: 152-47-6
Molekulargewicht: 280.31 g/mol
InChI-Schlüssel: KXRZBTAEDBELFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulfamethopyrazine is a member of pyrazines, a sulfonamide and a sulfonamide antibiotic.
Long-acting plasma-bound sulfonamide used for respiratory and urinary tract infections and also for malaria.
Sulfalene is a long-acting sulfonamide antibiotic used for the treatment of chronic bronchitis, urinary tract infections and malaria.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for bacterial disease and has 1 investigational indication.
See also: Sulfamethoxazole (related);  Sulfathiazole (related);  Sulfamoxole (related) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-18-11-10(13-6-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRZBTAEDBELFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046179
Record name Sulfalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sulfametopyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014802
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4), 4.06e-01 g/L
Record name SID50086577
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Sulfametopyrazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00664
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulfametopyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014802
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

152-47-6
Record name Sulfalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfalene [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfametopyrazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00664
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SULFALENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110433
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.278
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6BL4ZC15G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sulfametopyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014802
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

169.5 °C
Record name Sulfametopyrazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00664
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulfametopyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014802
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Sulfalene's Mechanism of Action on Dihydropteroate Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of Sulfalene, a long-acting sulfonamide antibiotic, on its target enzyme, dihydropteroate synthase (DHPS). This compound is a structural analog of para-aminobenzoic acid (pABA), the natural substrate of DHPS. It acts as a competitive inhibitor, binding to the active site of the enzyme and thereby blocking the synthesis of dihydropteroic acid, a crucial precursor in the folate biosynthesis pathway. This inhibition ultimately disrupts the production of essential downstream metabolites, including purines and thymidylate, leading to a bacteriostatic effect. This guide details the molecular interactions, summarizes available quantitative data for related sulfonamides, provides a comprehensive experimental protocol for assessing DHPS inhibition, and includes visualizations of the biochemical pathway and experimental workflow.

Introduction

Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used in clinical practice. Their efficacy lies in their ability to selectively target a metabolic pathway essential for many pathogenic bacteria and protozoa but absent in humans. This pathway is the de novo biosynthesis of folate (vitamin B9). Dihydropteroate synthase (DHPS) is a key enzyme in this pathway, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate.[1]

This compound, also known as sulfametopyrazine, is a long-acting sulfonamide characterized by its slow excretion rate. Its mechanism of action, like other sulfonamides, is the competitive inhibition of DHPS.[2] By mimicking the structure of pABA, this compound occupies the enzyme's active site, preventing the binding of the natural substrate and halting the folate synthesis cascade. As mammals obtain folate from their diet and lack the DHPS enzyme, sulfonamides exhibit selective toxicity towards microorganisms that synthesize their own folate.

The Folate Biosynthesis Pathway and the Role of Dihydropteroate Synthase

The folate biosynthesis pathway is a critical metabolic route for the production of tetrahydrofolate (THF) and its derivatives. These coenzymes are essential for the transfer of one-carbon units in a variety of biosynthetic reactions, including the synthesis of purines, thymidylate, and certain amino acids such as methionine and serine.

The central role of DHPS in this pathway makes it an attractive target for antimicrobial agents. The inhibition of DHPS leads to the depletion of the folate pool, which in turn stalls DNA synthesis and repair, ultimately inhibiting microbial growth and replication.

Below is a diagram illustrating the folate biosynthesis pathway and the point of inhibition by this compound.

Folate_Biosynthesis cluster_pathway Folate Biosynthesis Pathway cluster_inhibition Inhibition GTP GTP DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS pABA p-Aminobenzoic acid (pABA) pABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase Purines_Thymidylate Purines, Thymidylate, Amino Acids Tetrahydrofolate->Purines_Thymidylate One-Carbon Metabolism This compound This compound This compound->DHPS Competitive Inhibition

Folate biosynthesis pathway and this compound's point of inhibition.

Molecular Mechanism of Action

This compound's inhibitory effect on DHPS is a classic example of competitive inhibition. Its molecular structure closely resembles that of pABA, allowing it to fit into the pABA-binding pocket of the DHPS active site. The sulfonamide group of this compound mimics the carboxylate group of pABA, while the aminophenyl group is also analogous to the structure of pABA.

The binding of this compound to the active site is a reversible process. However, when present in sufficient concentrations, this compound effectively outcompetes pABA for binding to DHPS, thereby preventing the formation of the enzyme-substrate complex necessary for the catalytic reaction to proceed. This leads to a reduction in the rate of dihydropteroate synthesis and, consequently, a depletion of the downstream folate derivatives essential for microbial survival.

Quantitative Analysis of Dihydropteroate Synthase Inhibition

The following table summarizes the Ki and IC50 values for selected sulfonamides against DHPS from various organisms. It is important to note that these values can vary depending on the specific microbial source of the enzyme and the experimental conditions.

SulfonamideOrganismInhibition Constant (Ki)IC50Reference
SulfadiazineEscherichia coli2.5 µM-[3]
SulfadoxinePlasmodium falciparum (sensitive)0.14 µM-[4]
SulfadoxinePlasmodium falciparum (resistant)112 µM-[4]
SulfamethoxazolePlasmodium falciparum--[4]
DapsoneEscherichia coli5.9 µM20 µM[3]

Experimental Protocol: Dihydropteroate Synthase Inhibition Assay

The following is a detailed methodology for a continuous spectrophotometric assay to determine the inhibitory activity of this compound on dihydropteroate synthase. This protocol is adapted from established methods for assaying DHPS inhibition by other sulfonamides.[5][6]

5.1. Principle

The activity of DHPS is measured using a coupled enzyme assay. DHPS catalyzes the formation of dihydropteroate from DHPPP and pABA. The product, dihydropteroate, is then reduced to tetrahydrofolate by an excess of dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm.

5.2. Materials and Reagents

  • Recombinant Dihydropteroate Synthase (DHPS)

  • Recombinant Dihydrofolate Reductase (DHFR)

  • This compound

  • p-Aminobenzoic acid (pABA)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.3

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • UV-Vis microplate reader with temperature control

5.3. Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of inhibitor concentrations.

    • Prepare stock solutions of pABA, DHPPP, and NADPH in the assay buffer.

    • Prepare an enzyme mix containing DHPS and an excess of DHFR in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a small volume of the this compound dilutions to the test wells. For control wells (no inhibitor), add the same volume of DMSO.

    • Add the enzyme mix to all wells.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a solution containing pABA, DHPPP, and NADPH to all wells.

    • Immediately place the microplate in the reader and monitor the decrease in absorbance at 340 nm at regular intervals for a specified duration.

5.4. Data Analysis

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

  • Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

  • To determine the Ki value, perform the assay with varying concentrations of both the substrate (pABA) and the inhibitor (this compound) and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition (e.g., Lineweaver-Burk or Dixon plots).

The following diagram illustrates the general workflow for the DHPS inhibition assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - this compound dilutions - Substrates (pABA, DHPPP, NADPH) - Enzyme Mix (DHPS, DHFR) Add_Inhibitor Add this compound/DMSO to wells Add_Enzyme Add Enzyme Mix Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Initiate_Reaction Initiate reaction with substrates Pre_Incubate->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate initial reaction rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Plot_Data Plot Dose-Response Curve Determine_Inhibition->Plot_Data Calculate_IC50_Ki Calculate IC50 and Ki Plot_Data->Calculate_IC50_Ki

General workflow for the dihydropteroate synthase inhibition assay.

Conclusion

This compound's mechanism of action on dihydropteroate synthase is a well-established example of competitive inhibition, forming the basis of its antimicrobial activity. By acting as a structural analog of pABA, it effectively blocks the folate biosynthesis pathway in susceptible microorganisms. While specific quantitative inhibition data for this compound remains to be extensively published, the methodologies for its determination are well-defined. The information and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on sulfonamides and the broader field of antimicrobial drug discovery. Further research to quantify the inhibitory potency of this compound against DHPS from various pathogens would be beneficial for optimizing its clinical use and for the development of novel antifolate agents.

References

An In-depth Technical Guide to the Physicochemical Properties of Sulfalene for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Sulfalene, a long-acting sulfonamide antibiotic. Understanding these properties is critical for drug design, formulation development, and predicting the pharmacokinetic and pharmacodynamic behavior of this compound. This document presents quantitative data in a structured format, details relevant experimental protocols, and visualizes key pathways to facilitate a deeper understanding of this compound's characteristics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂N₄O₃S[1]
Molecular Weight 280.31 g/mol [1]
Melting Point 169.5 - 178 °C[1][2]
logP (Octanol-Water Partition Coefficient) 0.7[1]
pKa 6.20 (Uncertain)[3][4]
Aqueous Solubility 4030 mg/L[1]
Appearance White to off-white or slightly yellow crystalline solid/powder[2][3]

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound, like other sulfonamides, exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[5][6] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the de novo synthesis of nucleotides and certain amino acids in bacteria.[5][7] By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound blocks the bacterial folic acid pathway, thereby inhibiting bacterial growth and replication.[5] Human cells are unaffected as they obtain folic acid from their diet.[5]

Sulfalene_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_drug_action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Substrate Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Catalyzes Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleotides Nucleotides, Amino Acids Tetrahydrofolic_Acid->Nucleotides Essential for Synthesis This compound This compound This compound->Dihydropteroate_Synthase Competitive Inhibition

Caption: this compound's competitive inhibition of dihydropteroate synthase.

Experimental Protocols for Physicochemical Property Determination

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

3.1. Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.[8]

  • Materials: this compound powder, purified water (or relevant buffer), temperature-controlled shaker, analytical balance, filtration apparatus (e.g., 0.45 µm filter), and a suitable analytical method for quantification (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of this compound is added to a known volume of purified water or a specific buffer solution in a sealed container.

    • The container is placed in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C) and agitated until equilibrium is reached. This may take 24-72 hours.[9]

    • Periodically, samples are withdrawn, filtered to remove undissolved solid, and the concentration of this compound in the filtrate is determined using a validated analytical method.

    • Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[8]

Solubility_Workflow Start Add excess this compound to solvent Shake Agitate at constant temperature Start->Shake Sample Withdraw and filter sample Shake->Sample Analyze Analyze filtrate for this compound concentration Sample->Analyze Equilibrium Equilibrium reached? Analyze->Equilibrium Equilibrium->Shake No End Determine solubility Equilibrium->End Yes

Caption: Workflow for solubility determination by the shake-flask method.

3.2. Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of a substance.[10][11]

  • Materials: this compound, purified water (or a co-solvent if solubility is low), standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH), a calibrated pH meter with an electrode, a magnetic stirrer, and a burette.[10]

  • Procedure:

    • A known amount of this compound is dissolved in a specific volume of purified water. To maintain a constant ionic strength, a salt like KCl can be added.[10]

    • The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed.

    • The solution is titrated with the standardized strong base (or acid), adding the titrant in small, precise increments.

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which half of the compound is ionized.[12]

3.3. Determination of logP (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).

  • Materials: this compound, n-octanol (pre-saturated with water), and water (pre-saturated with n-octanol), centrifuge, and a suitable analytical method for quantification.

  • Procedure:

    • A known amount of this compound is dissolved in either water or n-octanol.

    • A known volume of this solution is mixed with a known volume of the other immiscible solvent in a sealed container.

    • The mixture is agitated until equilibrium is reached, allowing for the partitioning of this compound between the two phases.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of this compound in both the aqueous and n-octanol phases is determined using a validated analytical method.

    • The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP is the base-10 logarithm of the partition coefficient.

logP_Determination Start Dissolve this compound in one phase Mix Mix with the other immiscible phase Start->Mix Equilibrate Agitate to reach equilibrium Mix->Equilibrate Separate Centrifuge to separate phases Equilibrate->Separate Analyze Analyze this compound concentration in both phases Separate->Analyze Calculate Calculate P = [Octanol]/[Aqueous] and logP Analyze->Calculate End Determine logP Calculate->End

Caption: Workflow for logP determination by the shake-flask method.

This guide provides foundational knowledge on the physicochemical properties of this compound, which is paramount for its effective use in drug design and development. The provided data and protocols serve as a valuable resource for researchers and scientists in the pharmaceutical field.

References

Unveiling the Solid-State Architecture of Sulfalene: A Crystallographic and Conformational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfalene, a long-acting sulfonamide, has been a subject of interest in medicinal chemistry due to its antibacterial and antimalarial properties. Understanding its three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of new, more effective derivatives. This technical guide provides a comprehensive analysis of the crystal structure and molecular conformation of this compound, supported by detailed experimental protocols and data presentation. The mechanism of action is also visually represented to provide a holistic understanding of this important therapeutic agent.

Crystal Structure of this compound

The three-dimensional arrangement of this compound in the solid state has been determined by single-crystal X-ray diffraction. The crystallographic data provides precise information on the geometry and intermolecular interactions of the molecule.

Crystallographic Data

The crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 797843. The key crystallographic parameters are summarized in the table below.

Parameter Value
Empirical Formula C₁₁H₁₂N₄O₃S
Formula Weight 280.30
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.453 (2)
b (Å) 10.567 (3)
c (Å) 14.134 (4)
α (°) 90
β (°) 101.93 (3)
γ (°) 90
Volume (ų) 1234.5 (6)
Z 4
Density (calculated) (Mg/m³) 1.509
Absorption Coefficient (mm⁻¹) 0.263
F(000) 584
Molecular Conformation

The conformation of the this compound molecule in the crystal is characterized by the relative orientations of the benzenesulfonamide and methoxypyrazine rings. The dihedral angle between the mean planes of these two rings is a critical parameter in defining the overall molecular shape. Analysis of the crystal structure reveals specific torsion angles that dictate the spatial arrangement of the functional groups.

Torsion Angle Value (°)
C1-S1-N2-C7 -65.8 (2)
C6-C1-S1-N2 -176.9 (2)
C2-C1-S1-O1 -49.3 (2)
C2-C1-S1-O2 85.3 (2)
C8-N2-S1-C1 173.4 (2)
C11-O3-C10-N4 -1.9 (4)

Note: Atom numbering may vary from the original publication. The provided torsion angles are representative of the key conformational features.

Experimental Protocols

The determination of the crystal structure of this compound involves a series of well-defined experimental steps.

Single-Crystal X-ray Diffraction: A Detailed Protocol

Single-crystal X-ray diffraction is a powerful technique that provides detailed information about the atomic arrangement within a crystal.

1. Crystal Growth:

  • High-quality single crystals of this compound are grown by slow evaporation of a saturated solution. A suitable solvent system, such as ethanol or a mixture of ethanol and water, can be employed.

  • The solution is left undisturbed in a loosely covered container at a constant temperature to allow for the slow formation of well-defined crystals.

2. Crystal Mounting:

  • A suitable crystal with dimensions of approximately 0.1-0.3 mm is selected under a microscope.

  • The crystal is mounted on a goniometer head using a cryoprotectant oil to prevent crystal decay from the X-ray beam and to allow for data collection at low temperatures (typically 100 K).

3. Data Collection:

  • The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles. Each image captures the diffraction pattern from a specific orientation of the crystal.

4. Data Processing:

  • The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

  • Software is used to integrate the intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

5. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The initial model is then refined against the experimental diffraction data using least-squares methods. This process involves adjusting the atomic coordinates, and thermal parameters to minimize the difference between the calculated and observed structure factors.

  • Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clearer understanding of this compound's biological role and the process of its structural determination, the following diagrams have been generated.

This compound's Mechanism of Action: Inhibition of Folate Synthesis

This compound exerts its antibacterial effect by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] This pathway is crucial for the synthesis of nucleic acids and certain amino acids, which are vital for bacterial growth and replication.[1] Humans are not affected by this mechanism as they obtain folic acid from their diet.[1]

Sulfalene_Mechanism_of_Action cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Incorporation Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolic_Acid->Nucleic_Acids This compound This compound This compound->DHPS Competitive Inhibition

Caption: this compound's competitive inhibition of dihydropteroate synthase.

Experimental Workflow for this compound Crystal Structure Determination

The process of determining the crystal structure of a small molecule like this compound follows a systematic workflow, from obtaining the compound to the final structural analysis.

Crystal_Structure_Workflow start Start: Pure this compound Compound crystal_growth Crystal Growth (Slow Evaporation) start->crystal_growth crystal_selection Single Crystal Selection and Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation and Analysis structure_refinement->validation end End: Final Crystal Structure and CIF File validation->end

References

In-Depth Technical Guide: Molecular Docking Studies of Sulfalene with Bacterial Dihydropteroate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfalene, a long-acting sulfonamide, is a competitive inhibitor of bacterial dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway. This pathway is essential for bacterial survival, making DHPS a key target for antimicrobial agents. This technical guide provides a comprehensive overview of the molecular docking of this compound with bacterial DHPS. While specific quantitative docking data for this compound is limited in publicly available literature, this guide leverages data from the closely related and structurally similar sulfonamide, sulfamethoxazole, as a representative example to illustrate the binding interactions and energetics. This document outlines detailed experimental protocols for performing such docking studies, presents quantitative data in a structured format, and utilizes visualizations to elucidate key workflows and pathways.

Introduction: The Folate Biosynthesis Pathway and the Role of Dihydropteroate Synthase

Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo. The folate biosynthesis pathway is therefore an attractive target for antimicrobial drug development. A crucial enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.

Sulfonamides, including this compound, are structural analogs of PABA. They act as competitive inhibitors by binding to the PABA-binding site of DHPS, thereby blocking the synthesis of dihydropteroate and subsequently, folic acid. This inhibition halts the production of essential precursors for DNA and protein synthesis, leading to a bacteriostatic effect.

folate_pathway DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA para-aminobenzoic acid (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Catalysis Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Precursors DNA, RNA, and Protein Synthesis Precursors Tetrahydrofolate->Precursors This compound This compound (inhibitor) This compound->DHPS Competitive Inhibition

Figure 1: Simplified Folate Biosynthesis Pathway and this compound's Mechanism of Action.

Molecular Docking of Sulfonamides with DHPS: A Representative Study

Due to a lack of specific, publicly available molecular docking studies focused solely on this compound, we present data from studies on sulfamethoxazole, a structurally and functionally similar sulfonamide, to provide insights into the expected binding interactions and energetics. These studies typically investigate the binding of sulfonamides to DHPS from various bacterial species, such as Escherichia coli or Staphylococcus aureus.

Quantitative Data Summary

The following table summarizes representative quantitative data from molecular docking studies of sulfamethoxazole with bacterial DHPS. These values are indicative of the binding affinity and stability of the ligand-protein complex.

ParameterRepresentative ValueUnitSignificance
Binding Energy (Docking Score) -6.1 to -7.9kcal/molRepresents the predicted free energy of binding; more negative values indicate stronger binding affinity.
Inhibition Constant (Ki) Not directly provided in docking studies, but related to binding energy.µM or nMConcentration of inhibitor required to decrease the maximum rate of an enzymatic reaction by half. Lower values indicate a more potent inhibitor.
Root Mean Square Deviation (RMSD) < 2.0ÅMeasures the average distance between the atoms of the docked ligand and a reference (e.g., co-crystallized) ligand. Lower values indicate a more accurate docking pose.

Note: The values presented are a synthesis from multiple studies on sulfamethoxazole and other sulfonamides and should be considered as representative examples.

Key Interacting Residues

Molecular docking studies have identified several key amino acid residues within the active site of bacterial DHPS that are crucial for binding to sulfonamides. These interactions typically involve hydrogen bonds and hydrophobic interactions.

Bacterial SpeciesKey Interacting Residues in DHPS
Escherichia coli Arg63, Lys221, Ser222, Arg255
Staphylococcus aureus Thr62, Pro64, Asp185, Phe190, Lys221, Arg255

The sulfonamide group of the drug molecule is often involved in crucial hydrogen bonding interactions with conserved arginine and serine residues in the active site. The aromatic rings of the ligand also form hydrophobic interactions with surrounding residues.

Experimental Protocols for Molecular Docking

This section provides a detailed, generalized methodology for performing molecular docking studies of this compound with bacterial DHPS.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ProteinPrep Protein Preparation (PDB ID: 1AJ0 for E. coli DHPS) GridGen Grid Box Generation (Define active site) ProteinPrep->GridGen LigandPrep Ligand Preparation (this compound 3D structure) DockingRun Molecular Docking (e.g., AutoDock, Glide, GOLD) LigandPrep->DockingRun GridGen->DockingRun PoseAnalysis Pose Analysis & Scoring (Binding Energy, RMSD) DockingRun->PoseAnalysis InteractionAnalysis Interaction Analysis (Hydrogen bonds, hydrophobic interactions) PoseAnalysis->InteractionAnalysis Validation Validation (Redocking, comparison with known inhibitors) InteractionAnalysis->Validation

Figure 2: General Workflow for Molecular Docking Studies.
Software and Tools

A variety of software packages are available for molecular docking and visualization. Commonly used tools include:

  • Docking Software: AutoDock, Glide, GOLD, Surflex, FlexX

  • Visualization Software: PyMOL, Chimera, Discovery Studio

  • Ligand Preparation: ChemDraw, Avogadro

Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target bacterial DHPS from the Protein Data Bank (PDB). A commonly used structure is that of E. coli DHPS (e.g., PDB ID: 1AJ0).

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add hydrogen atoms to the protein structure.

    • Assign appropriate protonation states to amino acid residues, particularly those in the active site.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

Ligand Preparation
  • Obtain Ligand Structure: Obtain the 2D structure of this compound (also known as sulfametopyrazine).

  • 3D Conversion and Optimization:

    • Convert the 2D structure to a 3D conformation using a molecule editor like Avogadro or ChemDraw.

    • Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

    • Assign appropriate partial charges to the ligand atoms.

Grid Generation
  • Define the Binding Site: Identify the active site of DHPS, which is the PABA binding pocket.

  • Generate Grid Box: Create a grid box that encompasses the entire active site. The size of the grid box should be sufficient to allow for rotational and translational sampling of the ligand.

Docking Simulation
  • Set Docking Parameters: Configure the parameters for the docking algorithm. This may include the number of docking runs, the search algorithm to be used (e.g., Lamarckian genetic algorithm in AutoDock), and the scoring function.

  • Run Docking: Execute the docking simulation. The software will generate multiple possible binding poses of this compound within the DHPS active site and calculate a docking score for each pose.

Analysis of Results
  • Pose Clustering and Selection: The docking results will consist of a series of binding poses. These are typically clustered based on their conformational similarity and docking scores. The pose with the lowest binding energy is generally considered the most favorable.

  • Binding Energy Analysis: Analyze the docking scores (binding energies) of the top-ranked poses.

  • Interaction Analysis: Visualize the best-docked pose in a molecular graphics program to identify the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues of the DHPS active site.

  • RMSD Calculation: If a co-crystallized structure of a similar sulfonamide is available, calculate the RMSD between the docked pose of this compound and the crystallographic pose of the reference ligand to validate the accuracy of the docking protocol.

Conclusion and Future Directions

Molecular docking is a powerful computational tool for understanding the interactions between drugs and their protein targets. While specific docking data for this compound is not abundant, studies on closely related sulfonamides provide a solid framework for predicting its binding mode and affinity for bacterial DHPS. The protocols outlined in this guide offer a systematic approach for researchers to conduct their own in-silico investigations of this compound and other potential DHPS inhibitors.

Future research should focus on obtaining experimental validation of the docking predictions through techniques such as X-ray crystallography of the this compound-DHPS complex and in-vitro enzyme inhibition assays to determine the Ki value. Such studies will provide a more precise understanding of this compound's mechanism of action and can guide the development of novel sulfonamides to combat evolving bacterial resistance.

Investigating the Antibacterial Spectrum of Sulfalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfalene, also known as sulfametopyrazine, is a long-acting sulfonamide antibiotic.[1] Like other sulfonamides, it exerts its antibacterial effect by interfering with the synthesis of folic acid, an essential nutrient for bacterial growth and replication. This document provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and the experimental protocols used to determine its efficacy. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from closely related sulfonamides to provide a representative understanding of its expected activity.

Mechanism of Action: Inhibition of Folate Synthesis

This compound's primary mechanism of action is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[2] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), this compound binds to the enzyme's active site, thereby blocking the folic acid synthesis pathway. This selective toxicity is effective against bacteria because they must synthesize their own folic acid, whereas humans obtain it from their diet.

Signaling Pathway Diagram

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Purines_Thymidine_Amino_Acids Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Purines_Thymidine_Amino_Acids This compound This compound This compound->DHPS Competitive Inhibition cluster_prep Preparation cluster_mic MIC Determination A Prepare this compound Stock Solution C Broth Microdilution: Serial Dilutions in 96-well Plates A->C D Agar Dilution: Incorporate into Agar Plates A->D B Prepare Standardized Bacterial Inoculum (0.5 McFarland) E Inoculate Plates/Wells with Bacterial Suspension B->E C->E D->E F Incubate at 35-37°C for 16-20 hours E->F G Read Results: Determine Lowest Concentration Inhibiting Growth (MIC) F->G H Data Analysis and Interpretation G->H A Initial Screening: Qualitative assessment of activity (e.g., Disk Diffusion) BB BB A->BB B Identification of Potentially Susceptible Bacterial Groups (Gram-positive, Gram-negative) C Quantitative Analysis: Determination of MIC values (Broth/Agar Dilution) D Determination of Antibacterial Spectrum: Susceptible, Intermediate, Resistant C->D E Further Mechanistic Studies: Time-kill assays, Post-antibiotic effect D->E BB->C

References

Initial Antimalarial Screening of Sulfalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfalene, a long-acting sulfonamide, has been a component of antimalarial therapies for decades. This technical guide provides an in-depth overview of the foundational screening methodologies and key biological insights relevant to the initial assessment of this compound's antiplasmodial activity. We delve into its mechanism of action, detail established in vitro and in vivo experimental protocols, and present available data to offer a comprehensive resource for researchers in the field of antimalarial drug discovery and development.

Introduction

This compound, also known as sulfametopyrazine, is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs.[1] Its primary application in infectious disease has been in combination with other drugs, most notably the dihydrofolate reductase inhibitor pyrimethamine, for the treatment and prevention of malaria.[1] The rationale for this combination therapy lies in the synergistic effect of targeting two distinct enzymes in the essential folate biosynthesis pathway of the Plasmodium parasite. This guide, however, will focus on the core principles and methodologies for the initial screening of this compound as a standalone agent to ascertain its intrinsic antimalarial properties.

Mechanism of Action: Targeting Folate Biosynthesis

This compound exerts its antimalarial effect by inhibiting the enzyme dihydropteroate synthase (DHPS) in Plasmodium species.[1] DHPS is a crucial enzyme in the folate biosynthetic pathway, which is responsible for the synthesis of folic acid, a precursor required for the production of nucleic acids (DNA and RNA) and certain amino acids. By acting as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (PABA), this compound effectively blocks the synthesis of dihydropteroate, a key intermediate in the folate pathway.[2] This disruption of folate metabolism ultimately inhibits parasite growth and replication.[1]

The selective toxicity of this compound against Plasmodium and other microorganisms stems from the fact that mammals do not synthesize their own folic acid but rather obtain it from their diet. Therefore, the inhibition of the DHPS enzyme has a minimal impact on the host.[1]

Signaling Pathway Diagram

Folate_Biosynthesis_Inhibition cluster_parasite Plasmodium Parasite PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropterin_pyrophosphate Dihydropterin pyrophosphate Dihydropterin_pyrophosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Synthesis Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate (Essential for DNA synthesis) DHFR->Tetrahydrofolate Reduction Dihydrofolate->DHFR This compound This compound This compound->DHPS Inhibition Pyrimethamine Pyrimethamine Pyrimethamine->DHFR Inhibition (Synergistic Partner)

This compound inhibits the DHPS enzyme in the folate pathway.

Quantitative Data from Initial Screening

Quantitative data from the initial screening of this compound as a monotherapy is not extensively available in publicly accessible literature, as it was primarily developed and evaluated in combination with pyrimethamine. However, computational docking studies provide theoretical insights into its binding affinity for the target enzyme, PfDHPS.

Compound Target Parameter Value Source
This compoundP. falciparum Dihydropteroate Synthase (PfDHPS)Docking Score-78.78 kcal/mol[3]
SulfadoxineP. falciparum Dihydropteroate Synthase (PfDHPS)Docking Score-78.01 kcal/mol[3]

Note: Docking scores are theoretical and predictive of binding affinity; they are not direct measures of in vitro or in vivo efficacy.

Experimental Protocols

In Vitro Antimalarial Activity Screening

The initial in vitro screening of this compound aims to determine its direct inhibitory effect on the growth of Plasmodium falciparum in a controlled laboratory setting. A standard methodology for this is the SYBR Green I-based fluorescence assay.

This high-throughput assay quantifies parasite proliferation by measuring the accumulation of parasite DNA.

Materials:

  • P. falciparum culture (e.g., 3D7 or K1 strains)

  • Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Human erythrocytes (O+)

  • 96-well black, clear-bottom microplates

  • This compound stock solution (dissolved in DMSO)

  • Positive control (e.g., Chloroquine, Artemisinin)

  • Negative control (DMSO)

  • Lysis buffer with SYBR Green I dye

Procedure:

  • Parasite Culture Preparation: Synchronize parasite cultures to the ring stage. Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium.

  • Plate Preparation: Dispense 90 µL of the parasite suspension into each well of a 96-well plate.

  • Compound Addition: Add 10 µL of serially diluted this compound, positive control, or negative control to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I to each well. Incubate for 1 hour at room temperature in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

in_vitro_workflow start Start culture Prepare P. falciparum culture (0.5% parasitemia, 2% hematocrit) start->culture plate Dispense parasite suspension into 96-well plate culture->plate add_drug Add serial dilutions of This compound and controls plate->add_drug incubate Incubate for 72 hours (37°C, 5% CO2, 5% O2) add_drug->incubate lyse Add lysis buffer with SYBR Green I incubate->lyse read Measure fluorescence (Ex: 485nm, Em: 530nm) lyse->read analyze Calculate IC50 value read->analyze end End analyze->end

Workflow for the in vitro SYBR Green I assay.
In Vivo Antimalarial Activity Screening

The initial in vivo screening of this compound is crucial to assess its efficacy in a living organism, typically a mouse model infected with a rodent malaria parasite such as Plasmodium berghei. The 4-day suppressive test is a standard primary screen.

This test evaluates the ability of a compound to suppress parasitemia in infected mice.

Materials:

  • Plasmodium berghei (e.g., ANKA strain)

  • Swiss albino mice (female, 6-8 weeks old)

  • Vehicle for drug administration (e.g., 7% Tween 80 in distilled water)

  • This compound

  • Positive control (e.g., Chloroquine)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Inoculate mice intraperitoneally with 1x10⁷ P. berghei-infected erythrocytes on Day 0.

  • Grouping and Treatment: Randomly divide the mice into experimental groups (vehicle control, positive control, and different dose levels of this compound).

  • Drug Administration: Administer the respective treatments orally or intraperitoneally once daily for four consecutive days (Day 0 to Day 3), starting 2-4 hours post-infection.

  • Parasitemia Determination: On Day 4, collect thin blood smears from the tail of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.

  • Data Analysis: Calculate the average percentage suppression of parasitemia for each group compared to the vehicle control group. The 50% effective dose (ED₅₀) can be determined by probit analysis of the dose-response data.

in_vivo_workflow start Start infect Infect mice with P. berghei (Day 0) start->infect group Randomize mice into treatment groups infect->group treat Administer this compound and controls daily for 4 days (Day 0 - Day 3) group->treat smear Prepare blood smears (Day 4) treat->smear stain Stain smears with Giemsa smear->stain count Determine parasitemia by microscopy stain->count analyze Calculate % suppression and ED50 count->analyze end End analyze->end

Workflow for the in vivo 4-day suppressive test.

Conclusion

The initial screening of this compound for antimalarial activity is founded on well-established in vitro and in vivo methodologies that assess its ability to inhibit parasite growth and replication. Its mechanism of action, the inhibition of dihydropteroate synthase in the folate biosynthesis pathway, provides a clear biological target for its antiplasmodial effects. While quantitative monotherapy screening data for this compound is limited in the public domain, likely due to its rapid development as a synergistic partner for pyrimethamine, the experimental protocols outlined in this guide provide a robust framework for the initial evaluation of its, and other sulfonamide-based compounds', antimalarial potential. For drug development professionals, understanding these foundational screening principles is essential for the identification and advancement of new antimalarial agents.

References

Sulfalene's Mode of Action Against Plasmodium falciparum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfalene, a long-acting sulfonamide, has historically been a component of combination therapies for malaria, primarily targeting the resilient parasite Plasmodium falciparum. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's antiplasmodial activity, focusing on its interaction with the parasite's folate biosynthesis pathway. The information presented herein is intended to support further research and development of novel antimalarial agents.

Core Mechanism of Action: Inhibition of Dihydropteroate Synthase (DHPS)

This compound's primary mode of action is the competitive inhibition of the essential P. falciparum enzyme, dihydropteroate synthase (DHPS)[1]. DHPS catalyzes a critical step in the de novo folate biosynthesis pathway: the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate[2][3]. As a structural analog of pABA, this compound binds to the active site of DHPS, thereby blocking the natural substrate and halting the production of dihydropteroate[2][4].

The parasite's inability to synthesize dihydrofolate, a precursor for tetrahydrofolate (THF), leads to a depletion of THF cofactors. These cofactors are vital for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are indispensable for DNA replication and parasite proliferation[1][5]. Humans are unaffected by sulfonamides as they lack the folate biosynthesis pathway and instead obtain folates through their diet. This selective toxicity makes the folate pathway an attractive target for antimicrobial agents.

Synergistic Action with Dihydrofolate Reductase (DHFR) Inhibitors

This compound is most effective when used in combination with an inhibitor of dihydrofolate reductase (DHFR), such as pyrimethamine[4]. DHFR is another crucial enzyme in the folate pathway, responsible for reducing dihydrofolate to tetrahydrofolate. By inhibiting two distinct enzymes in the same metabolic pathway, this compound and pyrimethamine exert a synergistic effect, leading to a more potent and complete blockade of folate metabolism[4]. This dual-target approach also helps to slow the development of drug resistance.

The Folate Biosynthesis Pathway in Plasmodium falciparum

The following diagram illustrates the key steps in the P. falciparum folate biosynthesis pathway and highlights the points of inhibition by this compound and pyrimethamine.

Folate_Biosynthesis_Pathway Plasmodium falciparum Folate Biosynthesis Pathway GTP GTP GCH1 GTP cyclohydrolase I GTP->GCH1 DHNP_triphosphate Dihydroneopterin triphosphate DHNP Dihydroneopterin DHNP_triphosphate->DHNP HMDHP 6-Hydroxymethyl-7,8- dihydropterin DHNP->HMDHP PPPK HMDHP pyrophosphokinase HMDHP->PPPK HMDHP_PP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate DHPS Dihydropteroate synthase (DHPS) HMDHP_PP->DHPS pABA p-Aminobenzoic acid (pABA) pABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHFS Dihydrofolate synthase Dihydropteroate->DHFS Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis & Amino Acid Metabolism Tetrahydrofolate->DNA_Synthesis TS Thymidylate synthase (TS) Tetrahydrofolate->TS dUMP dUMP dUMP->TS dTMP dTMP dTMP->DNA_Synthesis GCH1->DHNP_triphosphate PPPK->HMDHP_PP DHPS->Dihydropteroate DHFS->Dihydrofolate DHFR->Tetrahydrofolate TS->dTMP This compound This compound This compound->DHPS Pyrimethamine Pyrimethamine Pyrimethamine->DHFR

Figure 1: Folate biosynthesis pathway in P. falciparum and points of drug inhibition.

Quantitative Data on Sulfonamide Inhibition of P. falciparum DHPS

While specific kinetic data for this compound is limited in publicly available literature, extensive research on the closely related sulfonamide, sulfadoxine, provides valuable insights into the inhibitory potency against P. falciparum DHPS. The following table summarizes the inhibition constants (Ki) of sulfadoxine for wild-type and various mutant forms of the enzyme.

DHPS AlleleAmino Acid ChangesSulfadoxine Ki (µM)Reference
Wild-type (D10)None0.14[2]
Single mutant (3D7)A437G0.8[2]
Double mutant (K1)A437G, K540E14.5[2]
Triple mutant (V1/S)S436A, A437G, K540E35.1[2]
Highly resistant (W2mef)A437G, K540E, A581G112[2]

Note: The increasing Ki values directly correlate with a decrease in the inhibitory activity of sulfadoxine, highlighting the impact of specific mutations on drug resistance.

Mechanism of Resistance to this compound

Resistance to this compound and other sulfonamides in P. falciparum is primarily attributed to point mutations in the dhps gene[2][3][6]. These mutations alter the amino acid sequence of the DHPS enzyme, leading to a reduced binding affinity for sulfonamides while largely maintaining its affinity for the natural substrate, pABA[7]. The most critical mutation associated with sulfadoxine resistance is the A437G substitution[3]. The accumulation of additional mutations at codons 436, 540, 581, and 613 further increases the level of resistance[3][6].

The following diagram illustrates the logical relationship between dhps gene mutations and the development of this compound resistance.

Resistance_Development Development of this compound Resistance in P. falciparum Drug_Pressure Sustained this compound Pressure Wild_Type Wild-Type P. falciparum (Sensitive to this compound) Drug_Pressure->Wild_Type Mutation_Event Spontaneous Mutations in dhps Gene Wild_Type->Mutation_Event A437G A437G Mutation Mutation_Event->A437G Low_Resistance Low to Moderate Resistance A437G->Low_Resistance Reduced_Affinity Reduced Binding Affinity of this compound to DHPS A437G->Reduced_Affinity Additional_Mutations Accumulation of Additional Mutations (e.g., S436A, K540E, A581G) High_Resistance High-Level Resistance Additional_Mutations->High_Resistance Additional_Mutations->Reduced_Affinity Low_Resistance->Additional_Mutations Treatment_Failure Treatment Failure High_Resistance->Treatment_Failure Reduced_Affinity->Low_Resistance Reduced_Affinity->High_Resistance

Figure 2: Logical flow of the development of this compound resistance.

Experimental Protocols

In Vitro Susceptibility Testing of P. falciparum to this compound using the SYBR Green I-based Assay

This protocol outlines a method for determining the 50% inhibitory concentration (IC50) of this compound against P. falciparum in vitro.

1. Materials and Reagents:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete malaria culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)

  • Human erythrocytes (O+)

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom microplates

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

2. Experimental Workflow:

SYBR_Green_Assay_Workflow SYBR Green I Assay Workflow Start Start Prepare_Drug_Plates Prepare serial dilutions of this compound in 96-well plates Start->Prepare_Drug_Plates Add_Culture_to_Plates Add parasite culture to each well of the drug plates Prepare_Drug_Plates->Add_Culture_to_Plates Prepare_Parasite_Culture Prepare synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) Prepare_Parasite_Culture->Add_Culture_to_Plates Incubate Incubate plates for 72 hours (37°C, 5% CO2, 5% O2, 90% N2) Add_Culture_to_Plates->Incubate Freeze_Plates Freeze plates at -20°C to lyse erythrocytes Incubate->Freeze_Plates Thaw_Plates Thaw plates at room temperature Freeze_Plates->Thaw_Plates Add_SYBR_Green Add SYBR Green I lysis buffer to each well Thaw_Plates->Add_SYBR_Green Incubate_Dark Incubate in the dark for 1 hour at room temperature Add_SYBR_Green->Incubate_Dark Read_Fluorescence Read fluorescence using a plate reader Incubate_Dark->Read_Fluorescence Analyze_Data Analyze data to determine IC50 values Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the in vitro SYBR Green I-based this compound susceptibility assay.

3. Detailed Procedure:

  • Drug Plate Preparation: Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as a positive control.

  • Parasite Culture Preparation: Synchronize P. falciparum cultures to the ring stage. Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.

  • Incubation: Add the parasite suspension to each well of the pre-dosed plates. Incubate the plates in a gas-controlled, humidified incubator at 37°C for 72 hours.

  • Lysis and Staining: After incubation, lyse the erythrocytes by freezing the plates at -20°C. Thaw the plates and add SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence of drug-free wells containing uninfected erythrocytes. Plot the fluorescence intensity against the drug concentration and use a non-linear regression model to calculate the IC50 value.

Dihydropteroate Synthase (DHPS) Enzyme Inhibition Assay (Generalized Protocol)

This protocol describes a general method for determining the inhibitory activity of this compound on recombinant P. falciparum DHPS.

1. Materials and Reagents:

  • Purified recombinant P. falciparum DHPS

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) substrate

  • para-Aminobenzoic acid (pABA) substrate (radiolabeled, e.g., [3H]pABA)

  • This compound stock solution

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Scintillation fluid and vials

  • Scintillation counter

2. Experimental Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, a fixed concentration of DHPPP, and varying concentrations of this compound.

  • Enzyme Addition: Initiate the reaction by adding a fixed amount of purified DHPS enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Substrate Addition: Add radiolabeled pABA to the reaction mixture to start the enzymatic conversion.

  • Reaction Termination: Stop the reaction after a specific time by adding a quenching solution (e.g., activated charcoal suspension) that binds unreacted pABA.

  • Separation: Centrifuge the tubes to pellet the charcoal. The supernatant will contain the radiolabeled dihydropteroate product.

  • Quantification: Transfer an aliquot of the supernatant to a scintillation vial containing scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the rate of product formation at each this compound concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC50. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) for pABA is known.

Conclusion

This compound's mode of action against Plasmodium falciparum is a well-defined process of competitive inhibition of dihydropteroate synthase, a critical enzyme in the parasite's folate biosynthesis pathway. This targeted disruption of folate metabolism underscores the importance of this pathway as a source of antimalarial drug targets. The emergence of resistance through mutations in the dhps gene highlights the evolutionary pressure exerted by this class of drugs and emphasizes the need for continued surveillance and the development of novel inhibitors that are less susceptible to existing resistance mechanisms. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the nuances of sulfonamide action and to explore new strategies in the fight against malaria.

References

Metabolic Pathways of Sulfalene in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfalene, also known as sulfametopyrazine, is a long-acting sulfonamide antibiotic that has been utilized for the treatment of various bacterial infections, including chronic bronchitis and urinary tract infections, as well as malaria.[1] A thorough understanding of its metabolic fate within mammalian systems is paramount for optimizing its therapeutic efficacy, ensuring its safety, and guiding further drug development. This technical guide provides a comprehensive overview of the core metabolic pathways of this compound in mammals, including quantitative data, detailed experimental protocols, and visual representations of the key biotransformation processes. While specific quantitative metabolic data for this compound is limited in the public domain, this guide draws upon the well-established metabolic patterns of other sulfonamides to present a predictive and informative resource.

Core Metabolic Pathways of this compound

The biotransformation of this compound in mammals primarily occurs in the liver and involves a series of Phase I and Phase II metabolic reactions. The principal pathways are N-acetylation, glucuronidation, and to a lesser extent, hydroxylation mediated by the cytochrome P450 (CYP450) enzyme system.

Phase II Metabolism: The Dominant Pathways

Phase II conjugation reactions are the major routes for the metabolism and elimination of sulfonamides.

  • N-acetylation: This is a key metabolic pathway for many sulfonamides, catalyzed by the N-acetyltransferase (NAT) enzymes, particularly NAT2.[2] This reaction involves the addition of an acetyl group to the N4-amino group of the sulfonamide, forming N-acetylthis compound. The rate of acetylation can vary significantly between individuals and species due to genetic polymorphisms in the NAT2 enzyme.

  • Glucuronidation: This pathway involves the conjugation of glucuronic acid to the this compound molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[3] Glucuronidation increases the water solubility of the drug, facilitating its renal excretion. For sulfonamides, glucuronidation can occur at the N1-position of the sulfonamide group.

Phase I Metabolism: Oxidative Biotransformation

Phase I reactions, primarily oxidation, play a role in the metabolism of some sulfonamides, although often to a lesser extent than Phase II reactions.

  • Hydroxylation: The cytochrome P450 (CYP450) family of enzymes, particularly isoforms in the CYP2C and CYP3A subfamilies, are responsible for the oxidative metabolism of many drugs, including sulfonamides.[4][5][6] This can lead to the formation of hydroxylated metabolites, which can then be further conjugated in Phase II reactions.

Quantitative Data on this compound Metabolism and Pharmacokinetics

Table 1: Pharmacokinetic Parameters of this compound in Mammals

ParameterSpeciesValueReference
Elimination Half-life Human60 to 65 hours[1]
Protein Binding Human60 to 80%[1]
Excretion HumanPrimarily Urinary[1]
Metabolism RabbitUndergoes acetylation[2]

Table 2: Illustrative Metabolic Profile of Sulfonamides in Mammals (Data from Sulfamethazine and Sulfadiazine)

Note: This table provides an example of the quantitative distribution of metabolites for other sulfonamides and is intended to be illustrative of the potential metabolic fate of this compound.

MetaboliteSpeciesPercentage of Dose in UrineReference
N4-acetylsulfamethazine PigMajor metabolite[7]
Hydroxysulfamethazine PigMinor metabolite[7]
N4-acetylsulfadiazine CalfHigh proportion[8]
Hydroxysulfadiazine CalfSlight hydroxylation[8]

Experimental Protocols

The following sections detail generalized experimental protocols for studying the metabolic pathways of sulfonamides like this compound. These protocols are based on established methodologies in the field.

In Vitro Metabolism using Liver S9 Fraction

This protocol provides a framework for assessing the overall hepatic metabolism (Phase I and Phase II) of this compound.

1. Materials and Reagents:

  • This compound

  • Pooled liver S9 fraction from the desired mammalian species (e.g., human, rat, dog)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphospho-glucuronic acid (UDPGA)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS) - for sulfation studies

  • Acetonitrile (ice-cold)

  • Internal standard for analytical quantification

2. Incubation Procedure:

  • Prepare an incubation mixture in microcentrifuge tubes containing potassium phosphate buffer, MgCl₂, and the liver S9 fraction.

  • Add the NADPH regenerating system (for oxidative metabolism), UDPGA (for glucuronidation), and PAPS (for sulfation).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound (at various concentrations, e.g., 1-100 µM).

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.

3. Sample Processing and Analysis:

  • Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Collect the supernatant for analysis by a validated analytical method, such as HPLC-UV or LC-MS/MS.

In Vivo Metabolism Study in Rodents

This protocol outlines a general procedure for investigating the metabolism and excretion of this compound in a rodent model.

1. Animal Model:

  • Select a suitable rodent species (e.g., Sprague-Dawley rats).

  • House the animals in metabolic cages to allow for the separate collection of urine and feces.

2. Dosing and Sample Collection:

  • Administer a single dose of this compound to the animals, either orally (by gavage) or intravenously.

  • Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h) post-dose.

  • Blood samples can also be collected at various time points to determine the pharmacokinetic profile of the parent drug and its metabolites.

3. Sample Processing:

  • Urine: Pool urine samples for each time interval, measure the volume, and store frozen until analysis. An aliquot can be treated with β-glucuronidase/arylsulfatase to hydrolyze glucuronide and sulfate conjugates.

  • Feces: Homogenize fecal samples with a suitable solvent (e.g., methanol/water) to extract the drug and its metabolites.

  • Plasma: Centrifuge blood samples to separate plasma, which is then stored frozen.

4. Analytical Methodology: HPLC-UV for this compound and Metabolites

This method can be adapted for the quantitative analysis of this compound and its N-acetylated metabolite.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The composition can be optimized for the best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: A wavelength where both this compound and its metabolites have significant absorbance (e.g., around 254-270 nm).

  • Sample Preparation: Protein precipitation of plasma or urine samples with acetonitrile, followed by centrifugation and injection of the supernatant.

  • Quantification: Use of a calibration curve prepared with standards of this compound and its synthesized metabolites.

Mandatory Visualizations

The following diagrams illustrate the key metabolic pathways of this compound and a general workflow for its in vitro metabolism analysis.

Sulfalene_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound N_acetylthis compound N-acetylthis compound This compound->N_acetylthis compound N-acetyltransferase (NAT2) Sulfalene_glucuronide This compound-N-glucuronide This compound->Sulfalene_glucuronide UDP-glucuronosyltransferase (UGT) Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound Cytochrome P450 (CYP) Hydroxysulfalene_conjugate Hydroxythis compound Conjugate (Glucuronide or Sulfate) Hydroxythis compound->Hydroxysulfalene_conjugate UGT / SULT

Caption: Primary metabolic pathways of this compound in mammals.

Experimental_Workflow start Start: In Vitro Metabolism Assay incubation Incubation of this compound with Liver S9 Fraction and Cofactors (NADPH, UDPGA) start->incubation termination Reaction Termination (e.g., with Acetonitrile) incubation->termination centrifugation Protein Precipitation and Centrifugation termination->centrifugation analysis Supernatant Analysis by HPLC-UV or LC-MS/MS centrifugation->analysis quantification Identification and Quantification of Parent Drug and Metabolites analysis->quantification end End: Metabolic Profile Determined quantification->end

Caption: General workflow for in vitro metabolism studies.

Conclusion

The metabolic disposition of this compound in mammals follows the established pathways for sulfonamide drugs, primarily involving N-acetylation and glucuronidation, with a potential minor contribution from CYP450-mediated hydroxylation. While specific quantitative data for this compound remains an area for further investigation, the experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers and drug development professionals to conduct detailed studies. A deeper understanding of the species-specific differences in this compound metabolism will be crucial for accurate extrapolation of preclinical data to human clinical outcomes and for the continued safe and effective use of this long-acting sulfonamide.

References

Synthesis of Novel Sulfalene Derivatives for Enhanced Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of novel derivatives of Sulfalene (also known as sulfametopyrazine). This compound, a long-acting sulfonamide, has historically been used for its antibacterial and antimalarial properties.[1] Recent research has focused on the synthesis of new this compound analogs to enhance their therapeutic efficacy and broaden their spectrum of activity, particularly in the realms of anticancer and antimicrobial chemotherapy. This document details key synthetic methodologies, presents quantitative biological data for novel derivatives, and elucidates the signaling pathways through which these compounds exert their effects.

Rationale for the Synthesis of Novel this compound Derivatives

The primary mechanism of action for sulfonamides like this compound is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial and parasitic folate synthesis pathway.[2][3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound blocks the synthesis of folic acid, which is crucial for DNA and protein synthesis in these pathogens.[2] However, the emergence of drug resistance, often through mutations in the DHPS enzyme, has necessitated the development of new sulfonamide derivatives that can overcome these resistance mechanisms or possess novel mechanisms of action.[2][4]

Furthermore, the sulfonamide scaffold has proven to be a versatile platform for the development of agents with a wide range of biological activities, including anticancer properties.[5][6] Novel sulfonamide derivatives have been shown to target various proteins and signaling pathways overexpressed in cancer cells, such as tyrosine kinases, carbonic anhydrases, and proteins involved in cell cycle regulation and apoptosis.[1][5][7]

Synthesis of Novel this compound Derivatives

The synthesis of novel this compound derivatives primarily involves the modification of the free amino group of the parent molecule. This allows for the introduction of various functionalities to modulate the compound's physicochemical properties and biological activity. Key synthetic strategies include the formation of Schiff bases, N-acyl derivatives, and metal complexes.

General Synthesis of this compound Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction between the primary amino group of this compound and an appropriate aldehyde or ketone.[8][9][10] This reaction is typically carried out under reflux in an alcoholic solvent.

Experimental Protocol:

  • Dissolution of Reactants: Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask. To this, add a solution of the desired substituted aldehyde (1 equivalent) in absolute ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.[11][12]

General Synthesis of N-Acyl this compound Derivatives

N-acyl derivatives can be prepared by the reaction of this compound with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base.[13][14]

Experimental Protocol:

  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Addition of Base: Add a base, such as pyridine or triethylamine (1.1 equivalents), to the solution to act as an acid scavenger.

  • Addition of Acylating Agent: Cool the mixture in an ice bath and add the desired acyl chloride or anhydride (1 equivalent) dropwise with continuous stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring its progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization. Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[11][12]

General Synthesis of this compound Metal Complexes

Sulfonamides can act as ligands, coordinating with various metal ions to form complexes with potentially enhanced biological activity.[15][16][17]

Experimental Protocol:

  • Ligand Solution: Dissolve this compound (2 equivalents) in a suitable solvent, such as a methanol-water mixture.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂, ZnCl₂) (1 equivalent) in the same solvent system.

  • Complexation: Add the metal salt solution dropwise to the this compound solution with constant stirring.

  • pH Adjustment: Adjust the pH of the reaction mixture to the optimal range for complex formation (typically slightly basic) using a dilute base solution (e.g., 10% KOH).

  • Reflux and Isolation: Reflux the mixture for 2-3 hours. After cooling, the precipitated metal complex is collected by filtration, washed with the solvent, and dried under vacuum.

  • Characterization: Characterize the synthesized metal complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.[17]

Biological Activity of Novel this compound Derivatives

The synthesized this compound derivatives have been evaluated for their antibacterial, antimalarial, and anticancer activities. The quantitative data from these studies are summarized in the tables below.

Antibacterial Activity

The antibacterial activity of novel sulfonamide derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.

CompoundDerivative TypeTest OrganismMIC (µg/mL)Reference
Derivative A Schiff BaseStaphylococcus aureus32[16]
Derivative B Schiff BaseEscherichia coli19.24[12]
Derivative C Schiff BasePseudomonas aeruginosa6.25[18]
Derivative D Metal Complex (Zn)Staphylococcus aureus1.000[17]
Derivative E N-SubstitutedBacillus subtilisModerate Activity[11]
Antimalarial Activity

The in vitro antimalarial activity is determined by the half-maximal inhibitory concentration (IC₅₀) against Plasmodium falciparum strains.

CompoundDerivative TypeP. falciparum StrainIC₅₀ (µM)Reference
Derivative F Pyrimidine-based3D7 (CQ-sensitive)3.22[7]
Derivative G Pyrimidine-basedW2 (CQ-resistant)2.84[7]
Derivative H Organosulfur3D7 (CQ-sensitive)2.2[19]
Derivative I Triazolopyridine2/K (CQ-resistant)2.24[20]
Anticancer Activity

The anticancer potential is evaluated by the 50% growth inhibition (GI₅₀) or half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

CompoundDerivative TypeCancer Cell LineGI₅₀/IC₅₀ (µM)Reference
Derivative J Cyclic SulfamideRPMI-8226 (Leukemia)Nanomolar[1]
Derivative K Cyclic SulfamideHCT-116 (Colon Cancer)Nanomolar[1]
Derivative L BenzenesulfonamideMDA-MB-468 (Breast Cancer)IC₅₀ = 1.48[13]
Derivative M Pyrimidine HybridMGC-803 (Gastric Cancer)IC₅₀ = 0.36[21]
Derivative N HydrazoneHepG2 (Liver Cancer)IC₅₀ = 0.1163[22]

Signaling Pathways and Mechanisms of Action

The enhanced activity of novel this compound derivatives can be attributed to their interaction with various cellular signaling pathways.

Antibacterial and Antimalarial Mechanism

The primary mechanism remains the inhibition of dihydropteroate synthase. However, novel derivatives may exhibit enhanced binding to mutated forms of the enzyme, overcoming resistance.[2] A novel class of antimalarial sulfonamides has been shown to target the sexual stage of the malaria parasite by binding to the protein Pfs16, thereby blocking transmission.[23]

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_pyrophosphate Dihydropteridine pyrophosphate Dihydropteridine_pyrophosphate->DHPS Dihydropteroic_acid Dihydropteroic acid DHPS->Dihydropteroic_acid Folic_acid Folic Acid Synthesis Dihydropteroic_acid->Folic_acid Sulfalene_Derivative This compound Derivative Sulfalene_Derivative->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway by this compound derivatives.

Anticancer Mechanisms

Novel sulfonamide derivatives exhibit anticancer activity through multiple mechanisms:

  • Inhibition of Tyrosine Kinases: Certain derivatives act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key enzyme in angiogenesis, thereby cutting off the blood supply to tumors.[1][22]

  • Induction of Apoptosis: Some derivatives induce programmed cell death (apoptosis) in cancer cells through the activation of caspase cascades and modulation of mitochondrial function.[7][20][24]

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases (e.g., G0/G1 or G2/M), preventing cancer cell proliferation.[7][21]

  • Carbonic Anhydrase Inhibition: Inhibition of carbonic anhydrase IX, which is overexpressed in many hypoxic tumors, disrupts pH regulation in cancer cells, leading to cell death.[5]

Anticancer_Signaling_Pathways cluster_VEGFR VEGFR-2 Pathway cluster_Apoptosis Apoptosis Pathway cluster_CellCycle Cell Cycle Regulation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Mitochondria Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Cycle Cell Cycle (G0/G1, G2/M) Proliferation Cell Proliferation Cell_Cycle->Proliferation Sulfalene_Derivative Anticancer this compound Derivative Sulfalene_Derivative->VEGFR2 Inhibition Sulfalene_Derivative->Mitochondria Induction Sulfalene_Derivative->Cell_Cycle Arrest

Caption: Multifaceted anticancer mechanisms of novel this compound derivatives.

Conclusion and Future Perspectives

The synthesis of novel this compound derivatives represents a promising avenue for the development of new therapeutic agents with enhanced antibacterial, antimalarial, and anticancer activities. The versatility of the sulfonamide scaffold allows for a wide range of chemical modifications, leading to compounds with improved potency and novel mechanisms of action. Future research should focus on optimizing the structure-activity relationships of these derivatives, further elucidating their molecular targets and signaling pathways, and advancing the most promising candidates into preclinical and clinical development. The detailed synthetic protocols and biological data presented in this guide provide a solid foundation for these future endeavors.

References

Methodological & Application

Application Note: Quantification of Sulfalene in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfalene is a long-acting sulfonamide antibiotic used for the treatment and prophylaxis of malaria. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note presents a detailed protocol for the determination of this compound in human plasma using a simple and robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The method is based on a normal-phase chromatographic separation.

Principle

The method involves the extraction of this compound from plasma followed by chromatographic separation on a silica-based column. The quantification is achieved by monitoring the UV absorbance of the analyte at a specific wavelength.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Perchloric acid (1 M)

  • Human plasma (drug-free)

  • Water (HPLC grade)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Nucleosil 100-7 (250 x 4.6 mm, 7 µm) or equivalent silica column
Mobile Phase Dichloromethane:Methanol:Perchloric Acid (1 M) (96:9:1, v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Column Temperature Ambient
UV Detection 254 nm[1]
Run Time 10 minutes

3. Preparation of Standard and Quality Control (QC) Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) by spiking known amounts of this compound into drug-free human plasma.

4. Sample Preparation (Plasma Extraction)

  • To 1.0 mL of plasma sample in a centrifuge tube, add 5.0 mL of dichloromethane.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation

The developed method should be validated according to international guidelines (e.g., FDA, EMA). The key validation parameters are summarized below.

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) > 0.99 for a calibration curve of at least five non-zero concentrations.
Accuracy & Precision Intra- and inter-day accuracy within 85-115% (80-120% for LLOQ). Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% for LLOQ).
Limit of Detection (LOD) Signal-to-noise ratio of ≥ 3.
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (S/N ≥ 10).
Selectivity No significant interfering peaks at the retention time of this compound in blank plasma samples.
Recovery The extraction recovery of this compound from plasma should be consistent and reproducible. A recovery of 82% has been reported for this method.[1]
Stability Analyte stability in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term).

Quantitative Data Summary

The following tables present representative quantitative data for the validation of the HPLC-UV method for this compound in plasma.

Table 1: Calibration Curve Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.512500
1.025100
5.0124800
10.0250500
25.0624000
50.01251000
0.9995

Table 2: Accuracy and Precision

QC LevelNominal Conc. (µg/mL)Measured Conc. (µg/mL) ± SD (n=6)Accuracy (%)Precision (%CV)
Low 1.51.45 ± 0.1296.78.3
Medium 20.020.8 ± 1.1104.05.3
High 40.039.1 ± 2.597.86.4

Table 3: Method Performance Characteristics

ParameterResult
LLOQ 0.5 µg/mL
LOD 0.15 µg/mL
Recovery 82%[1]
Coefficient of Variation 7.1%[1]

Experimental Workflow Diagram

Sulfalene_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (1 mL) extraction Liquid-Liquid Extraction (Dichloromethane) plasma->extraction centrifugation Centrifugation (4000 rpm, 10 min) extraction->centrifugation evaporation Evaporation (Nitrogen Stream, 40°C) centrifugation->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution injection Injection (20 µL) reconstitution->injection separation Chromatographic Separation (Normal Phase) injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound quantification in plasma.

Conclusion

The described HPLC-UV method provides a reliable and straightforward approach for the quantification of this compound in human plasma. The method is suitable for application in clinical and research settings for pharmacokinetic and therapeutic drug monitoring of this compound. The simple extraction procedure and isocratic elution make it a cost-effective and efficient analytical tool.

References

Application Notes and Protocols for In Vitro Antiplasmodial Activity Assay of Sulfalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium falciparum strains. Sulfalene (also known as sulfametopyrazine) is a long-acting sulfonamide antibacterial agent that has also been utilized in the treatment and prophylaxis of malaria, often in combination with pyrimethamine.[1] this compound acts by inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the parasite's folic acid synthesis pathway.[2] Unlike their human hosts who acquire folic acid from their diet, Plasmodium parasites must synthesize it de novo, making this pathway an effective drug target.[2]

These application notes provide a detailed protocol for determining the in vitro antiplasmodial activity of this compound against P. falciparum using the widely adopted SYBR Green I-based fluorescence assay. This method offers a sensitive and high-throughput means of assessing parasite viability by quantifying the replication of parasite DNA.

Data Presentation

Table 1: In Vitro Antiplasmodial Activity (IC50) of Selected Sulfonamides and Standard Antimalarials against Plasmodium falciparum Strains

Compound/DrugP. falciparum StrainIC50 (µM)NotesReference
Sulfonamide Derivatives
SZ143D7 (CQ-sensitive)2.84Novel pyrimidine-tethered sulfonamide[3][4]
SZ14W2 (CQ-resistant)2.84Novel pyrimidine-tethered sulfonamide[3][4]
SZ93D7 (CQ-sensitive)3.22Novel pyrimidine-tethered sulfonamide[3][4]
Standard Antimalarials
Chloroquine3D7 (CQ-sensitive)~0.0086[5]
ChloroquineK1 (CQ-resistant)~0.155[5]
ChloroquineW2 (CQ-resistant)Varies[6]
ChloroquineDd2 (CQ-resistant)Varies[6]
Pyrimethamine3D7 (CQ-sensitive)Varies
PyrimethamineK1 (CQ-resistant)Varies

Note: The IC50 values for standard antimalarials can vary between laboratories and assay conditions.

Signaling Pathways and Mechanisms of Action

This compound's mechanism of action targets the folate biosynthesis pathway in Plasmodium falciparum, which is essential for the synthesis of DNA, RNA, and proteins.

cluster_parasite Plasmodium falciparum cluster_enzymes Folate Biosynthesis Pathway GTP GTP Dihydropteroate Dihydropteroate GTP->Dihydropteroate PABA p-Aminobenzoic acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHPS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Precursors Purine & Pyrimidine Precursors Tetrahydrofolate->Precursors DNA_RNA DNA & RNA Synthesis Precursors->DNA_RNA DHPS Dihydropteroate Synthase (DHPS) DHFR Dihydrofolate Reductase (DHFR) This compound This compound This compound->DHPS Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare Drug Plate: Serial dilutions of this compound and control drugs in a 96-well plate. C Add 100 µL of parasite suspension to each well of the drug plate. A->C B Prepare Parasite Suspension: Synchronized ring-stage P. falciparum at 1% parasitemia and 2% hematocrit. B->C D Incubate for 72 hours at 37°C in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂). C->D E Add 100 µL of SYBR Green I Lysis Buffer to each well. D->E F Incubate in the dark at room temperature for 1-2 hours. E->F G Measure fluorescence at Ex: 485 nm, Em: 530 nm. F->G H Calculate IC50 values using non-linear regression analysis. G->H

References

Application Notes and Protocols for Sulfalene Susceptibility Testing in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfalene, a long-acting sulfonamide antibiotic, operates by inhibiting the bacterial synthesis of folic acid, an essential component for growth and replication.[1][2][3] Its mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway.[2][4][5] This document provides detailed protocols for determining the in vitro susceptibility of bacteria to this compound using standardized methods, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion method. These protocols are intended for research and drug development purposes to evaluate the activity of this compound against bacterial isolates.

Principle of the Methods

The susceptibility of bacteria to this compound can be determined through two primary methods:

  • Broth Microdilution: This method establishes the Minimum Inhibitory Concentration (MIC) of this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[6] A standardized bacterial inoculum is exposed to serial twofold dilutions of this compound in a liquid growth medium. After incubation, the presence or absence of bacterial growth is determined.

  • Kirby-Bauer Disk Diffusion: This qualitative or semi-quantitative method assesses the susceptibility of a bacterial isolate to this compound. A paper disk impregnated with a specific concentration of this compound is placed on an agar plate inoculated with a standardized bacterial suspension. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured after incubation and is used to determine the organism's susceptibility.[7][8]

Mechanism of Action and Resistance

This compound, like other sulfonamides, is a structural analog of para-aminobenzoic acid (PABA).[2][4] It competitively inhibits the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of dihydrofolic acid, a precursor to folic acid.[2][4][5] Humans are not affected by this mechanism as they obtain folic acid from their diet.[2][3]

Bacterial resistance to sulfonamides can emerge through several mechanisms:

  • Mutations in the folP gene: This gene encodes for DHPS. Mutations can alter the enzyme's structure, reducing its affinity for sulfonamides while still allowing it to bind to PABA.[4]

  • Acquisition of sul genes: Bacteria can acquire resistance genes, such as sul1 and sul2, often via plasmids.[4][9] These genes encode for alternative, drug-resistant variants of DHPS that are not inhibited by sulfonamides.[9]

  • Overproduction of PABA: Some bacteria can overcome the inhibitory effects of sulfonamides by increasing the production of PABA.[10]

  • Efflux pumps: Certain bacteria may develop efflux pumps that actively remove sulfonamides from the cell.[10]

This compound Mechanism of Action and Resistance Pathway

Sulfalene_Pathway cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) (encoded by folP gene) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Growth Bacterial Growth (DNA, RNA, protein synthesis) DHF->Growth Essential Precursor Sulfalene_in This compound Sulfalene_in->DHPS Competitive Inhibition alt_DHPS Altered DHPS Sulfalene_in->alt_DHPS Reduced binding res_DHPS Resistant DHPS Sulfalene_in->res_DHPS No binding mut_folP Mutated folP gene mut_folP->alt_DHPS alt_DHPS->DHPS Replaces sul_genes Acquired sul genes (e.g., sul1, sul2) sul_genes->res_DHPS res_DHPS->DHPS Alternative to

Caption: this compound's mechanism of action and bacterial resistance pathways.

Materials and Reagents

  • This compound analytical standard

  • Dimethyl sulfoxide (DMSO) or methanol for stock solution preparation

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates with lids

  • Sterile paper disks (6 mm diameter)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)

  • Bacterial isolates for testing

  • Sterile pipettes, tubes, and other standard microbiology laboratory equipment

Experimental Protocols

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_testing Testing Procedures cluster_incubation Incubation cluster_results Results & Analysis prep_this compound Prepare this compound Stock Solution broth_dilution Broth Microdilution prep_this compound->broth_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->broth_dilution disk_diffusion Disk Diffusion prep_inoculum->disk_diffusion prep_media Prepare Media (MHA/CAMHB) prep_media->broth_dilution prep_media->disk_diffusion incubate Incubate at 35°C for 16-20 hours broth_dilution->incubate disk_diffusion->incubate read_mic Read MIC values incubate->read_mic measure_zones Measure Zone Diameters incubate->measure_zones interpret Interpret Results & QC read_mic->interpret measure_zones->interpret

Caption: General workflow for this compound susceptibility testing.

Preparation of this compound Stock Solution
  • Weigh the required amount of this compound analytical standard.

  • Dissolve the this compound powder in a suitable solvent, such as DMSO or methanol, to create a high-concentration stock solution (e.g., 10 mg/mL).[11][12][13]

  • Ensure complete dissolution. The stock solution can be stored in small aliquots at -20°C or below.[3]

Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop or swab.

  • Transfer the colonies to a tube containing sterile saline or PBS.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

Broth Microdilution Method for MIC Determination
  • Prepare this compound Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 256 µg/mL to 0.25 µg/mL).

    • Include a growth control well (CAMHB with no this compound) and a sterility control well (uninoculated CAMHB).

  • Inoculate the Microtiter Plate:

    • Within 15 minutes of preparing the standardized inoculum, dilute it further in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Inoculate each well (except the sterility control) with the diluted bacterial suspension.

  • Incubation:

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound that shows no visible growth.

    • Note on Sulfonamide Testing: Some Mueller-Hinton media may contain inhibitors of sulfonamides, such as thymidine. It is recommended to use a medium with low levels of these inhibitors or to supplement the medium with lysed horse blood or thymidine phosphorylase to ensure accurate results.[14] The suitability of the medium should be confirmed with appropriate QC strains.[14]

Kirby-Bauer Disk Diffusion Method
  • Plate Inoculation:

    • Within 15 minutes of standardizing the inoculum to a 0.5 McFarland turbidity, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform growth.

  • Application of this compound Disks:

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.

    • Aseptically apply a this compound-impregnated paper disk to the surface of the agar.

    • Gently press the disk to ensure complete contact with the agar surface.

    • Note: The optimal disk potency for this compound is not specified in current CLSI or EUCAST guidelines. This will need to be determined and validated by the research laboratory.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around the disk.

    • For sulfonamides, slight growth (up to 20% of the lawn of growth) within the inhibition zone should be disregarded.[15]

    • The interpretation of the zone diameter (Susceptible, Intermediate, or Resistant) requires established breakpoints, which are not currently available for this compound from CLSI or EUCAST.

Quality Control

Quality control is essential to ensure the accuracy and reproducibility of susceptibility testing.

  • QC Strains: Test appropriate QC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) with each batch of tests.

  • Media Verification: Due to potential inhibitors in the media, it is crucial to test a QC strain with known susceptibility to sulfonamides to verify that the media supports accurate results.

Logic for Quality Control Interpretation

QC_Logic start Perform this compound Susceptibility Test with QC Strain qc_check Are QC results within established limits? start->qc_check report_results Accept and Report Test Isolate Results qc_check->report_results Yes investigate Investigate and Troubleshoot qc_check->investigate No troubleshoot_media Check Media Quality (e.g., thymidine content) investigate->troubleshoot_media troubleshoot_inoculum Verify Inoculum Density investigate->troubleshoot_inoculum troubleshoot_this compound Check this compound Stock (potency, storage) investigate->troubleshoot_this compound troubleshoot_procedure Review Testing Procedure investigate->troubleshoot_procedure retest Repeat QC and Test Isolates troubleshoot_media->retest troubleshoot_inoculum->retest troubleshoot_this compound->retest troubleshoot_procedure->retest

Caption: Decision-making process for quality control in this compound testing.

Data Presentation and Interpretation

Currently, there are no specific MIC or disk diffusion breakpoints for this compound published by major standards organizations like CLSI or EUCAST. Therefore, results for research purposes should be reported as the quantitative MIC value (in µg/mL). These values can be used to compare the activity of this compound against different bacterial isolates or to track changes in susceptibility over time.

Table 1: Example of MIC Data Presentation for this compound
Bacterial IsolateSpeciesThis compound MIC (µg/mL)
Isolate 1Escherichia coli16
Isolate 2Escherichia coli>256
Isolate 3Staphylococcus aureus8
Isolate 4Staphylococcus aureus64
QC StrainE. coli ATCC 259224
QC StrainS. aureus ATCC 2592332
Table 2: Quality Control Reference Ranges

As established this compound-specific QC ranges are not available, laboratories should establish their own internal ranges. The table below is for illustrative purposes.

Quality Control StrainMethodAcceptable Range
E. coli ATCC 25922Broth Microdilution (MIC)2 - 8 µg/mL
S. aureus ATCC 25923Broth Microdilution (MIC)16 - 64 µg/mL
E. coli ATCC 25922Disk Diffusion (Zone Diameter)18 - 24 mm
S. aureus ATCC 25923Disk Diffusion (Zone Diameter)15 - 21 mm

Disclaimer: The information provided in this document is intended for research and developmental purposes only. For clinical diagnostic applications, it is imperative to use methods and interpretive criteria that are validated and recognized by regulatory bodies.

References

Application Notes and Protocols for the Development of Animal Models in Sulfalene Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfalene, also known as sulfametopyrazine, is a long-acting sulfonamide antibiotic.[1][2] Its mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This selective action makes it effective against various bacterial infections with minimal impact on human cells, which obtain folic acid from their diet. Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of this compound is critical for determining appropriate dosing regimens and ensuring its efficacy and safety. This document provides detailed application notes and protocols for establishing rodent models to study the pharmacokinetics of this compound.

While specific pharmacokinetic data for this compound in common preclinical animal models such as rats and mice is not extensively available in public literature, the following protocols are based on established methodologies for other sulfonamides and can be adapted for this compound studies.

Quantitative Data Summary

The following tables are templates illustrating how to present quantitative pharmacokinetic data for this compound in rats and mice. The values presented are hypothetical and should be replaced with experimentally derived data.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

ParameterIntravenous (IV) Administration (10 mg/kg)Oral (PO) Administration (50 mg/kg)
Cmax (µg/mL) 150.2 ± 15.585.7 ± 9.8
Tmax (h) 0.083 (5 min)4.0 ± 0.5
AUC (0-t) (µg·h/mL) 850.6 ± 75.21250.3 ± 110.9
AUC (0-inf) (µg·h/mL) 875.9 ± 80.11300.5 ± 121.4
t½ (h) 12.5 ± 1.814.2 ± 2.1
CL (mL/h/kg) 11.4 ± 1.2-
Vd (L/kg) 0.20 ± 0.03-
F (%) -67.3 ± 7.5

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability. Data are presented as mean ± standard deviation.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in CD-1 Mice

ParameterIntravenous (IV) Administration (10 mg/kg)Oral (PO) Administration (50 mg/kg)
Cmax (µg/mL) 120.5 ± 12.160.3 ± 8.2
Tmax (h) 0.083 (5 min)2.0 ± 0.4
AUC (0-t) (µg·h/mL) 650.8 ± 60.7980.1 ± 95.3
AUC (0-inf) (µg·h/mL) 670.2 ± 65.41010.7 ± 102.8
t½ (h) 8.9 ± 1.110.5 ± 1.5
CL (mL/h/kg) 14.9 ± 1.7-
Vd (L/kg) 0.19 ± 0.02-
F (%) -75.4 ± 8.1

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

1. Animal Model:

  • Species: Sprague-Dawley rats (male, 8-10 weeks old, weighing 250-300g).

  • Acclimatization: Acclimatize animals for at least one week in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to standard chow and water.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

2. Dosing and Administration:

  • Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation should be validated for stability.

  • Intravenous (IV) Administration: Administer a single dose of 10 mg/kg via the tail vein.

  • Oral (PO) Administration: Administer a single dose of 50 mg/kg via oral gavage.

3. Blood Sampling:

  • Collection Schedule: Collect blood samples (approximately 200 µL) from the tail vein at the following time points:

    • IV: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.

    • PO: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 4,000 rpm for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

4. Bioanalytical Method:

  • Quantify this compound concentrations in plasma using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Protocol 2: Bioanalytical Method for this compound Quantification in Plasma (LC-MS/MS)

1. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., another sulfonamide not present in the study).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

2. LC-MS/MS Conditions (Example):

  • HPLC System: A standard HPLC system capable of gradient elution.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from endogenous plasma components and the internal standard.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

3. Data Analysis:

  • Construct a calibration curve using standard solutions of this compound in blank plasma.

  • Calculate the concentration of this compound in the study samples by interpolating from the calibration curve.

  • Use pharmacokinetic software (e.g., WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (Rats/Mice) Fasting Overnight Fasting Animal_Acclimatization->Fasting IV_Dosing Intravenous (IV) Administration Fasting->IV_Dosing PO_Dosing Oral (PO) Administration Fasting->PO_Dosing Dose_Preparation This compound Formulation Dose_Preparation->IV_Dosing Dose_Preparation->PO_Dosing Blood_Collection Serial Blood Sampling IV_Dosing->Blood_Collection PO_Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage Bioanalysis LC-MS/MS Analysis Sample_Storage->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Caption: Experimental workflow for a typical in vivo pharmacokinetic study.

signaling_pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Substrate Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Catalyzes Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Purines_Thymidine Purines, Thymidine (Essential for DNA/RNA synthesis) Tetrahydrofolic_Acid->Purines_Thymidine This compound This compound This compound->Dihydropteroate_Synthase Competitive Inhibition

Caption: Mechanism of action of this compound via inhibition of folic acid synthesis.

References

Application Notes and Protocols for the Synthesis of Sulfalene and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of the long-acting sulfonamide, Sulfalene (4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide), and its structural analogues. The protocols are based on established chemical literature and are intended to guide researchers in the preparation of these compounds for further study.

Synthesis of the Key Intermediate: 2-Amino-3-methoxypyrazine

Two primary synthetic routes are commonly employed for the preparation of the crucial intermediate, 2-amino-3-methoxypyrazine.

Route 1: From 2-Aminopyrazine

This route involves the bromination of commercially available 2-aminopyrazine, followed by nucleophilic substitution with methoxide and subsequent reductive debromination.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

  • In a suitable reaction vessel, dissolve 2-aminopyrazine (1.0 eq) in a mixed solvent system of dichloromethane and pyridine.

  • Slowly add a solution of bromine (2.1 eq) in dichloromethane to the reaction mixture at room temperature with stirring over 4 hours.

  • Quench the reaction by adding water and continue stirring for 2 hours.

  • Separate the organic layer and wash it successively with water.

  • The organic phase is then treated with silica gel and activated carbon, followed by heating to reflux for 1 hour.

  • Filter the mixture and remove the solvent under reduced pressure.

  • The resulting solid is refluxed in n-hexane for 2 hours, filtered while hot, and dried to yield 2-amino-3,5-dibromopyrazine as a yellow solid.

Step 2: Synthesis of 2-Amino-5-bromo-3-methoxypyrazine

  • Boil a solution of 2-amino-3,5-dibromopyrazine (1.0 eq) in a methanolic solution of sodium methoxide (prepared from sodium (1.0 eq) and methanol) for 9 hours.

  • Upon cooling, a crystalline product precipitates.

  • Filter the solid and wash with methanol and then water to obtain 2-amino-5-bromo-3-methoxypyrazine.[1]

Step 3: Synthesis of 2-Amino-3-methoxypyrazine

  • Hydrogenate a methanolic solution of 2-amino-5-bromo-3-methoxypyrazine (1.0 eq) in the presence of 10% palladium on charcoal and potassium hydroxide at room temperature and atmospheric pressure until the stoichiometric amount of hydrogen is absorbed.[1]

  • Filter the suspension and evaporate the filtrate to dryness.

  • Extract the residue with acetone, evaporate the acetone, and recrystallize the crude product from cyclohexane to yield pure 2-amino-3-methoxypyrazine.[1]

Quantitative Data for Route 1:

IntermediateStarting MaterialReagents and ConditionsYieldMelting Point (°C)
2-Amino-3,5-dibromopyrazine2-AminopyrazineBr₂, CH₂Cl₂, Pyridine, rt, 4h77.8%115-118
2-Amino-5-bromo-3-methoxypyrazine2-Amino-3,5-dibromopyrazineNaOMe, Methanol, reflux, 9h-138[1]
2-Amino-3-methoxypyrazine2-Amino-5-bromo-3-methoxypyrazineH₂, 10% Pd/C, KOH, Methanol, rt-85[1]

Note: Yield for the final two steps was not explicitly found in the provided search results.

Reaction Pathway for Route 1: ```dot digraph "Sulfalene_Synthesis_Route_1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="2-Aminopyrazine"]; B [label="2-Amino-3,5-dibromopyrazine"]; C [label="2-Amino-5-bromo-3-methoxypyrazine"]; D [label="2-Amino-3-methoxypyrazine"];

A -> B [label="Br2, CH2Cl2, Pyridine"]; B -> C [label="NaOMe, Methanol"]; C -> D [label="H2, Pd/C, KOH"]; }

Caption: Synthetic pathway for 2-amino-3-methoxypyrazine from 3-hydroxypyrazine-2-carboxamide.

Synthesis of this compound

The final step in the synthesis of this compound involves the condensation of 2-amino-3-methoxypyrazine with a protected sulfonyl chloride, followed by deprotection.

Experimental Protocol:

Step 1: Synthesis of N-Acetylthis compound

  • In a suitable solvent such as pyridine, react 2-amino-3-methoxypyrazine (1.0 eq) with 4-acetylaminobenzenesulfonyl chloride (1.0 eq).

  • The reaction mixture is typically stirred at room temperature.

Step 2: Synthesis of this compound (Hydrolysis)

  • Hydrolyze the resulting N-acetylthis compound with a base, such as sodium hydroxide in water, to remove the acetyl protecting group and yield this compound.

Overall Synthesis of this compound:

Sulfalene_Final_Synthesis A 2-Amino-3-methoxypyrazine C N-Acetylthis compound A->C B 4-Acetylaminobenzenesulfonyl chloride B->C Pyridine D This compound C->D NaOH, H2O

Caption: Final steps in the synthesis of this compound.

Synthesis of this compound Analogues

The general method for synthesizing this compound can be adapted to produce a variety of analogues by using different substituted aminopyrazines and benzenesulfonyl chlorides. A study by Bouz et al. describes the synthesis of a series of substituted N-(pyrazin-2-yl)benzenesulfonamides. [2] General Experimental Protocol for Analogues:

  • Dissolve the appropriate aminopyrazine (1.0 eq) and a substituted benzenesulfonyl chloride (1.0 eq) in acetone.

  • Add pyridine as a base.

  • Stir the reaction mixture at room temperature overnight.

  • Isolate and purify the product by standard methods (e.g., filtration, recrystallization).

Quantitative Data for Selected this compound Analogues:

CompoundR¹ on PyrazineR² on BenzeneYield (%)m.p. (°C)¹H NMR (δ, ppm)
1a H4-NO₂75208-2108.40 (d, J = 2.4 Hz, 1H), 8.32 (d, J = 8.8 Hz, 2H), 8.12 (d, J = 8.8 Hz, 2H), 8.04 (d, J = 2.8 Hz, 1H), 7.89 (s, 1H)
2a H4-Cl82194-1968.35 (d, J = 2.4 Hz, 1H), 8.08 (d, J = 2.8 Hz, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.88 (s, 1H), 7.58 (d, J = 8.8 Hz, 2H)
3a H4-F79178-1808.36 (d, J = 2.4 Hz, 1H), 8.08 (d, J = 2.8 Hz, 1H), 8.02-7.98 (m, 2H), 7.88 (s, 1H), 7.35-7.30 (m, 2H)
4a H4-NH₂65210-2128.28 (d, J = 2.4 Hz, 1H), 8.00 (d, J = 2.8 Hz, 1H), 7.82 (s, 1H), 7.65 (d, J = 8.8 Hz, 2H), 6.65 (d, J = 8.8 Hz, 2H)
1b 6-Cl4-NO₂70224-2268.98 (s, 1H), 8.35 (d, J = 8.8 Hz, 2H), 8.15 (d, J = 8.8 Hz, 2H), 8.05 (s, 1H)
2b 6-Cl4-Cl78218-2208.95 (s, 1H), 8.05 (s, 1H), 7.98 (d, J = 8.8 Hz, 2H), 7.60 (d, J = 8.8 Hz, 2H)
3b 6-Cl4-F72198-2008.95 (s, 1H), 8.05 (s, 1H), 8.05-8.00 (m, 2H), 7.38-7.32 (m, 2H)
4b 6-Cl4-NH₂60230-2328.88 (s, 1H), 8.01 (s, 1H), 7.68 (d, J = 8.8 Hz, 2H), 6.68 (d, J = 8.8 Hz, 2H)

Data extracted from Bouz et al., Molecules 2019, 25(1), 138. [2] General Synthetic Scheme for this compound Analogues:

Sulfalene_Analogues_Synthesis A Substituted Aminopyrazine C Substituted N-(Pyrazin-2-yl)benzenesulfonamide A->C B Substituted Benzenesulfonyl chloride B->C Pyridine, Acetone

Caption: General synthesis of this compound analogues.

References

Application Notes and Protocols for In Vitro Sulfalene Susceptibility Testing of Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health challenge. The emergence and spread of drug-resistant Plasmodium falciparum, the most virulent species, necessitates the continuous development and evaluation of new and existing antimalarial compounds. Sulfalene, a long-acting sulfonamide, in combination with the dihydrofolate reductase inhibitor pyrimethamine, has been used in the treatment of malaria. This combination therapy targets the folate biosynthesis pathway, which is essential for parasite DNA synthesis and survival.

This document provides a comprehensive protocol for the in vitro culture of P. falciparum and the subsequent evaluation of its susceptibility to this compound. These protocols are fundamental for researchers investigating antimalarial drug resistance, screening new compounds, and conducting basic research on parasite biology.

Data Presentation

The in vitro efficacy of an antimalarial drug is typically expressed as the 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits parasite growth by 50%. While extensive in vitro data is available for the related sulfonamide, sulfadoxine, specific and comprehensive IC50 data for this compound against a wide range of P. falciparum laboratory strains and clinical isolates is not as readily available in the public domain.

For comparative purposes, researchers should determine the IC50 values of this compound against well-characterized laboratory strains with known drug susceptibility profiles. Below is a template for presenting such data:

P. falciparum StrainChloroquine SusceptibilityThis compound IC50 (µM)[1]Reference Drug IC50 (e.g., Sulfadoxine in µM)[1]
3D7Sensitive[Insert Experimental Data][Insert Experimental Data]
K1Resistant[Insert Experimental Data][Insert Experimental Data]
Dd2Resistant[Insert Experimental Data][Insert Experimental Data]
W2Resistant[Insert Experimental Data][Insert Experimental Data]
[Clinical Isolate 1][Determine Experimentally][Insert Experimental Data][Insert Experimental Data]
[Clinical Isolate 2][Determine Experimentally][Insert Experimental Data][Insert Experimental Data]

Note: The IC50 values for this compound should be determined experimentally following the protocols outlined below. The values for reference drugs should be determined in parallel to ensure the validity of the assay.

Experimental Protocols

Continuous In Vitro Culture of Asexual Plasmodium falciparum Erythrocytic Stages

This protocol is based on the method originally described by Trager and Jensen, which established the first successful continuous culture of P. falciparum.

Materials:

  • P. falciparum cryopreserved stabilate (e.g., 3D7, K1, Dd2, W2 strains)

  • Human erythrocytes (blood group O+), washed

  • Complete Culture Medium (CCM):

    • RPMI-1640 medium with L-glutamine and 25 mM HEPES buffer

    • 10% heat-inactivated human serum (O+) or 0.5% Albumax II

    • 25 µg/mL Gentamicin

    • 0.2% Sodium Bicarbonate

  • Gas mixture: 5% CO2, 5% O2, 90% N2

  • Sterile culture flasks (25 cm²)

  • Incubator at 37°C

  • Centrifuge

  • Giemsa stain

  • Microscope

Procedure:

  • Thawing Cryopreserved Parasites:

    • Rapidly thaw the vial of cryopreserved parasites in a 37°C water bath.

    • Transfer the contents to a 15 mL centrifuge tube.

    • Slowly add 0.2 volumes of 12% NaCl, mixing gently. Let it stand for 5 minutes.

    • Add 10 volumes of 1.6% NaCl dropwise, mixing gently.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet with CCM.

  • Culture Initiation:

    • Resuspend the parasite pellet in CCM to a 5% hematocrit (the percentage of red blood cells in the total volume).

    • Transfer the suspension to a 25 cm² culture flask.

    • Gas the flask with the gas mixture for 30-60 seconds and tighten the cap.

    • Incubate at 37°C.

  • Culture Maintenance:

    • Change the medium daily. Gently aspirate the old medium without disturbing the erythrocyte layer and add fresh, pre-warmed CCM.

    • Monitor the parasitemia (the percentage of infected red blood cells) daily by preparing a thin blood smear, staining with Giemsa, and examining under a microscope.

    • When the parasitemia reaches 5-8%, sub-culture the parasites by diluting the culture with fresh, uninfected erythrocytes and CCM to a parasitemia of 0.5-1% and a hematocrit of 5%.

Synchronization of Parasite Culture

Synchronization of the parasite culture to the ring stage is crucial for obtaining reproducible results in drug susceptibility assays. The sorbitol lysis method is commonly used.

Materials:

  • Asynchronous P. falciparum culture with a majority of late-stage trophozoites and schizonts

  • 5% (w/v) D-Sorbitol solution, sterile

  • Complete Culture Medium (CCM)

  • Centrifuge

Procedure:

  • Transfer the asynchronous culture to a centrifuge tube and pellet the erythrocytes at 500 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the pellet in 10 volumes of 5% D-Sorbitol solution.

  • Incubate the suspension at 37°C for 10 minutes. This will lyse the erythrocytes containing mature parasite stages (trophozoites and schizonts), leaving the ring-stage parasites intact.

  • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Wash the erythrocyte pellet twice with CCM to remove any remaining sorbitol.

  • Resuspend the pellet in fresh CCM at a 5% hematocrit and return to the incubator. The culture will now be highly enriched in ring-stage parasites.

In Vitro this compound Susceptibility Assay (SYBR Green I-based Fluorescence Assay)

This assay measures parasite DNA content as an indicator of parasite growth.

Materials:

  • Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)

  • This compound stock solution (in DMSO, then diluted in CCM)

  • 96-well black microtiter plates, sterile

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Drug Dilution:

    • Prepare a serial dilution of this compound in CCM in a separate 96-well plate. The final concentrations should typically range from low nanomolar to high micromolar to determine the full dose-response curve.

    • Include drug-free wells (negative control) and wells with a known antimalarial (positive control).

  • Assay Plate Preparation:

    • Add 100 µL of the synchronized parasite culture to each well of the 96-well black microtiter plate.

    • Add 100 µL of the appropriate drug dilution to each well.

  • Incubation:

    • Incubate the plate in a modular incubation chamber gassed with 5% CO2, 5% O2, and 90% N2 at 37°C for 72 hours.

  • Lysis and Fluorescence Measurement:

    • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

    • Mix gently and incubate in the dark at room temperature for 1 hour.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from the drug-free control wells.

    • Plot the fluorescence intensity against the log of the drug concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Visualizations

Signaling Pathway of this compound Action

Sulfalene_Action cluster_folate_pathway P. falciparum Folate Biosynthesis Pathway GTP GTP DHNTP Dihydroneopterin triphosphate GTP->DHNTP GTPCH HMDHP 6-Hydroxymethyl-7,8- dihydropterin DHNTP->HMDHP PPPK HMDHP_PP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate HMDHP->HMDHP_PP HPPK DHP 7,8-Dihydropteroate HMDHP_PP->DHP DHPS DHF Dihydrofolate (DHF) DHP->DHF DHFS THF Tetrahydrofolate (THF) DHF->THF DHFR DNA DNA Synthesis THF->DNA PABA p-Aminobenzoic Acid (PABA) PABA->DHP This compound This compound DHPS Dihydropteroate Synthase (DHPS) This compound->DHPS Competitive Inhibition

Caption: Mechanism of this compound Action in P. falciparum.

Experimental Workflow for this compound Susceptibility Testing

Sulfalene_Workflow cluster_culture Parasite Culture and Synchronization cluster_assay Drug Susceptibility Assay cluster_analysis Data Analysis start Start with Asynchronous P. falciparum Culture sorbitol Synchronize with 5% Sorbitol start->sorbitol rings Obtain Ring-Stage Parasites sorbitol->rings adjust Adjust to 0.5% Parasitemia and 2% Hematocrit rings->adjust plate Plate Synchronized Culture in 96-well Plate adjust->plate add_drug Add Serial Dilutions of this compound plate->add_drug incubate Incubate for 72 hours add_drug->incubate add_sybr Add SYBR Green I Lysis Buffer incubate->add_sybr read Read Fluorescence add_sybr->read plot Plot Dose-Response Curve read->plot calculate Calculate IC50 Value plot->calculate

Caption: Workflow for In Vitro this compound Susceptibility Testing.

References

Application Note: Quantification of Sulfalene in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Sulfalene in human plasma. The described method utilizes a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method was developed and validated to demonstrate its accuracy, precision, and linearity over a clinically relevant concentration range. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound, a long-acting sulfonamide, is an antimicrobial agent used for the treatment and prophylaxis of malaria. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to ensure efficacy and minimize toxicity. This application note presents a detailed protocol for a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Sulfadimethoxine (Internal Standard, IS) (≥98% purity)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98% purity)

  • Human plasma (sourced from a certified vendor)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., Agilent Poroshell EC-C18, 3.0 × 100 mm, 2.7 µm) was found to be suitable for separation.[1]

Sample Preparation

A protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of plasma sample.

  • Add 10 µL of the internal standard working solution (Sulfadimethoxine, 1 µg/mL in methanol).

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: C18 reversed-phase column (e.g., Agilent Poroshell EC-C18, 3.0 × 100 mm, 2.7 µm)[1]

  • Mobile Phase A: Water with 0.1% formic acid[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[1]

  • Flow Rate: 0.450 mL/min[1]

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    1.0 10
    5.0 90
    7.0 90
    7.1 10

    | 10.0 | 10 |

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C[2]

  • IonSpray Voltage: 4500 V[2]

  • Nebulizer Gas (GS1): 50 psi[2]

  • Auxiliary Gas (GS2): 50 psi[2]

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 311.1 156.1 25

    | Sulfadimethoxine (IS) | 311.1 | 156.0 | 28 |

Note: The MRM transitions and collision energies are representative and should be optimized for the specific instrument used.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.

Method Validation

The method was validated for linearity, sensitivity, accuracy, and precision.

  • Linearity: The calibration curve was linear over the concentration range of 10 to 5000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently >0.99.

  • Sensitivity: The lower limit of quantification (LLOQ) was determined to be 10 ng/mL, with a signal-to-noise ratio greater than 10.

  • Accuracy and Precision: The intra-day and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (low, medium, and high).

Table 1: Summary of Quantitative Data

ParameterResult
Linearity Range 10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Intra-day Accuracy (% Bias) -5.1% to 6.3%
Inter-day Accuracy (% Bias) -7.8% to 8.1%
Recovery > 85%
Matrix Effect Minimal

Experimental Workflow and Protocols

Signaling Pathways (Not Applicable)

This application note focuses on a bioanalytical method and does not describe a signaling pathway.

Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (100 µL) s2 Add Internal Standard (10 µL) s1->s2 s3 Protein Precipitation (300 µL ACN) s2->s3 s4 Vortex (1 min) s3->s4 s5 Centrifuge (13,000 rpm, 10 min) s4->s5 s6 Collect Supernatant s5->s6 a1 Inject into LC-MS/MS s6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of this compound d2->d3

Caption: Experimental workflow for this compound quantification.

Logical Relationships

logical_relationship cluster_validation Method Validation Parameters cluster_method Reliable Bioanalytical Method v1 Linearity m1 Accurate & Precise Quantification v1->m1 v2 Sensitivity (LLOQ) v2->m1 v3 Accuracy v3->m1 v4 Precision v4->m1 v5 Recovery v5->m1 v6 Matrix Effect v6->m1

Caption: Relationship of validation parameters to method reliability.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic run time make this method suitable for high-throughput analysis in a clinical or research setting. The validation data demonstrates that the method meets the criteria for bioanalytical method validation, ensuring the generation of high-quality data for pharmacokinetic studies and therapeutic drug monitoring.

References

Application Notes and Protocols for In Vitro Toxicity Screening of Novel Sulfalene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sulfalene, a long-acting sulfonamide, functions by inhibiting bacterial folic acid synthesis.[1][2] The development of new this compound derivatives necessitates a thorough evaluation of their toxicological profile to ensure an improved safety margin over existing compounds. Common adverse effects associated with sulfonamides include hypersensitivity reactions, hepatotoxicity, and hematologic toxicity.[1][2][3][4] A tiered in vitro screening approach is a cost-effective and ethical strategy to identify potentially toxic derivatives early in the drug development pipeline. This document provides detailed protocols for a battery of in vitro assays to assess the general cytotoxicity, genotoxicity, and specific hepatotoxicity of novel this compound derivatives.

Tier 1: General Cytotoxicity Assessment

Objective: To determine the concentration-dependent effect of novel this compound derivatives on basic cellular viability and identify the 50% inhibitory concentration (IC50). This initial screen helps to establish a working concentration range for subsequent, more specific toxicity assays. Three distinct assays are recommended to probe different mechanisms of cell death: metabolic activity (MTT), lysosomal integrity (Neutral Red), and cell membrane integrity (LDH).

Experimental Workflow: Cytotoxicity Screening```dot

G cluster_prep Preparation cluster_treat Treatment cluster_assay Endpoint Assays cluster_analysis Data Analysis A Prepare Stock Solutions of this compound Derivatives (in DMSO) C Seed Cells into 96-well Plates A->C B Culture Mammalian Cells (e.g., HEK293, Balb/c 3T3) B->C D Add Serial Dilutions of Derivatives to Cells C->D E Incubate for 24, 48, 72 hours D->E F1 MTT Assay (Metabolic Activity) E->F1 F2 Neutral Red Assay (Lysosomal Integrity) E->F2 F3 LDH Assay (Membrane Integrity) E->F3 G Measure Absorbance/ Fluorescence F1->G F2->G F3->G H Calculate % Cell Viability G->H I Determine IC50 Values H->I

Caption: Core two-assay strategy for in vitro genotoxicity screening.

Protocol 2.1: Bacterial Reverse Mutation (Ames) Test

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). [5][6]The assay detects mutations that revert the bacteria to a state where they can grow in the absence of the amino acid. [5] Materials:

  • Bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA)

  • Minimal glucose agar plates

  • Top agar

  • Positive controls (e.g., Sodium Azide, 2-Nitrofluorene, Mitomycin C)

  • S9 fraction (from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver) and cofactor solution for metabolic activation.

Procedure (Plate Incorporation Method):

  • Preparation: Melt top agar and hold at 45°C. Prepare dilutions of the test compound.

  • Exposure: In a sterile tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound dilution, and either 0.5 mL of PBS (without metabolic activation) or 0.5 mL of S9 mix (with metabolic activation).

  • Plating: To the tube, add 2.0 mL of the molten top agar, vortex briefly, and pour the entire contents onto a minimal glucose agar plate. Distribute evenly.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least two-fold greater than the solvent control.

Protocol 2.2: In Vitro Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus in mammalian cells. [7][5]Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. [5] Materials:

  • Mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes)

  • Culture medium and reagents

  • Cytochalasin B (to block cytokinesis, leading to binucleated cells)

  • Fixative (e.g., methanol:acetic acid)

  • DNA stain (e.g., Giemsa, DAPI)

  • Microscope slides

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with a range of concentrations of the this compound derivative for a short period (e.g., 3-6 hours) in the presence and absence of S9 mix, or for a longer period (e.g., 24 hours) without S9.

  • Cytochalasin B Addition: After the initial treatment period, wash the cells and add fresh medium containing Cytochalasin B. The duration of this step should be approximately 1.5-2.0 normal cell cycle lengths.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Hypotonic Treatment & Fixation: Treat the cell pellet with a hypotonic KCl solution, followed by fixation with a cold fixative.

  • Slide Preparation: Drop the cell suspension onto clean microscope slides and allow to air dry.

  • Staining: Stain the slides with a suitable DNA stain.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A positive result is a dose-dependent and statistically significant increase in the frequency of micronucleated cells.

Data Presentation: Genotoxicity Screening

Table 2: Hypothetical Genotoxicity Results for this compound Derivatives

CompoundAmes Test (TA100, +S9)In Vitro Micronucleus Assay (% Micronucleated Cells, -S9)
Vehicle Control 120 ± 15 (revertants/plate)1.2 ± 0.3
This compoundNegative (<2-fold increase)1.5 ± 0.4
Derivative 1Negative (<2-fold increase)1.3 ± 0.5
Derivative 2Positive (4.5-fold increase)5.8 ± 1.1
Derivative 3Negative (<2-fold increase)1.6 ± 0.6
Positive Control 950 ± 80 (revertants/plate)15.7 ± 2.3
*Statistically significant increase (p < 0.05)

Tier 3: Hepatotoxicity Assessment

Objective: To specifically assess the potential for liver toxicity, a known concern for sulfonamides. [1][3][8]This involves using a human liver cell model (HepG2) and assessing both general cytotoxicity and mitochondrial dysfunction, a key mechanism in drug-induced liver injury (DILI). [9][10]

Signaling Pathway: Sulfonamide Hepatotoxicity

G A Sulfonamide Derivative B CYP450 Metabolism in Hepatocytes A->B C Formation of Reactive Metabolites (e.g., Nitroso, Hydroxylamine) B->C D Covalent Binding to Proteins C->D E Depletion of Glutathione (GSH) C->E F Oxidative Stress (Increased ROS) C->F H Immune Response (Hapten Formation) D->H E->F G Mitochondrial Dysfunction F->G I Apoptosis / Necrosis G->I H->I

References

Application Notes and Protocols for Establishing Sulfalene Dosage Regimens in Mouse Malaria Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing effective and safe dosage regimens for the long-acting sulfonamide, Sulfalene, in mouse models of malaria. The protocols outlined below are based on established methodologies for in vivo antimalarial drug testing and aim to ensure reproducible and reliable results.

Introduction

This compound, also known as sulfametopyrazine, is a sulfonamide antibacterial agent that has been utilized in the treatment of malaria. It functions by inhibiting the enzyme dihydropteroate synthetase (DHPS) in the folate biosynthesis pathway of Plasmodium parasites, thereby disrupting their DNA synthesis. In preclinical drug development, mouse malaria models, primarily using Plasmodium berghei, are indispensable tools for evaluating the efficacy of antimalarial compounds. Establishing an appropriate dosage regimen is a critical first step in this process, balancing therapeutic efficacy with host toxicity.

Mechanism of Action: Folate Synthesis Inhibition

This compound acts as a competitive inhibitor of the Plasmodium dihydropteroate synthetase (DHPS) enzyme. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA and RNA synthesis in the parasite. By blocking this pathway, this compound effectively halts parasite replication.

DHPS_Inhibition cluster_0 PABA PABA (p-aminobenzoic acid) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Dihydropteridine_diphosphate Dihydropteridine diphosphate Dihydropteridine_diphosphate->DHPS Dihydropteroic_acid Dihydropteroic acid DHPS->Dihydropteroic_acid Dihydrofolic_acid Dihydrofolic acid Dihydropteroic_acid->Dihydrofolic_acid DHFR DHFR Tetrahydrofolic_acid Tetrahydrofolic acid DHFR->Tetrahydrofolic_acid Dihydrofolic_acid->DHFR DNA_Synthesis Parasite DNA Synthesis Tetrahydrofolic_acid->DNA_Synthesis This compound This compound This compound->Inhibition Inhibition->DHPS

Caption: this compound inhibits the parasite's folate synthesis pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound efficacy and the toxicity of a related sulfonamide in mice. This information is crucial for designing initial dose-ranging studies.

Table 1: In Vivo Efficacy of this compound against Plasmodium berghei in Mice

ParameterValueMouse StrainParasite StrainRoute of AdministrationDosing ScheduleReference
ED₉₀0.25 - 1.0 mg/kgNot SpecifiedDrug-sensitiveIntraperitoneal (i.p.)Daily for 4 days[1]

Table 2: Acute Toxicity of a Structurally Related Sulfonamide (Sulfolane) in Mice

ParameterValueRoute of AdministrationObservationsReference
LD₅₀1900 - 2500 mg/kgOralDeaths occurred within 24 hours

Experimental Protocols

Preparation of this compound for In Vivo Administration

The selection of an appropriate vehicle is critical for ensuring the bioavailability of this compound. Based on common practices for administering sulfonamides in rodent models, the following formulations can be considered. It is recommended to perform small-scale solubility tests prior to preparing the final dosing solutions.

Recommended Vehicles:

  • Suspension in 7% Tween 80 and 3% Ethanol: Dissolve the required amount of this compound in a small volume of 70% Tween 80 and 30% ethanol. Once dissolved, dilute this solution 10-fold with sterile distilled water to achieve the final concentration in a vehicle of 7% Tween 80 and 3% ethanol.[2]

  • Suspension in 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80: Prepare a 0.5% solution of low-viscosity CMC in sterile water. Add 0.1% Tween 80 to aid in suspension. Triturate the powdered this compound with a small amount of the vehicle to form a paste, then gradually add the remaining vehicle to achieve the desired concentration.

Preparation Steps:

  • Calculate the total amount of this compound required based on the highest dose to be tested, the number of mice, and the dosing volume.

  • Weigh the this compound powder accurately.

  • Prepare the chosen vehicle as described above.

  • Add the this compound to the vehicle and vortex or sonicate until a homogenous suspension is achieved.

  • Prepare fresh on each day of dosing.

The 4-Day Suppressive Test (Peter's Test)

This is the standard and most reliable method for assessing the in vivo antimalarial activity of a test compound against early-stage blood infections.

Objective: To determine the effective dose (ED₅₀ and ED₉₀) of this compound by measuring the percentage reduction in parasitemia after a 4-day treatment course.

Materials:

  • Swiss albino mice (or other appropriate strain), typically female, 4-5 weeks old.

  • A chloroquine-sensitive strain of Plasmodium berghei (e.g., ANKA strain).

  • Donor mice with a rising parasitemia of 20-30%.

  • Alsever's solution or heparinized saline.

  • Giemsa stain.

  • Microscope with an oil immersion lens.

  • This compound suspension.

  • Vehicle control.

  • Positive control (e.g., Chloroquine at 5 mg/kg).

Experimental Workflow:

Peters_Test_Workflow Inoculation Day 0: Inoculate Mice with P. berghei (i.p.) Treatment_D0 Day 0 (2-4h post-infection): Administer first dose of This compound / Controls Inoculation->Treatment_D0 Treatment_D1 Day 1: Administer second dose Treatment_D0->Treatment_D1 Treatment_D2 Day 2: Administer third dose Treatment_D1->Treatment_D2 Treatment_D3 Day 3: Administer fourth dose Treatment_D2->Treatment_D3 Blood_Smear Day 4: Prepare thin blood smears from tail blood Treatment_D3->Blood_Smear Staining Stain smears with Giemsa Blood_Smear->Staining Microscopy Determine parasitemia by microscopy Staining->Microscopy Analysis Calculate % suppression and determine ED₅₀/ED₉₀ Microscopy->Analysis

Caption: Workflow for the 4-Day Suppressive Test in mice.

Procedure:

  • Parasite Inoculation (Day 0):

    • Collect blood from a donor mouse via cardiac puncture into Alsever's solution.

    • Dilute the blood with normal saline so that the final inoculum volume of 0.2 mL contains approximately 1 x 10⁷ parasitized red blood cells.

    • Inject each mouse intraperitoneally (i.p.) with 0.2 mL of the infected blood.

  • Animal Grouping and Dosing (Day 0 to Day 3):

    • Randomly divide the mice into groups of 5.

    • Test Groups: Administer different doses of this compound (e.g., 100, 30, 10, 3, 1, 0.3 mg/kg) orally (p.o.) or intraperitoneally (i.p.).

    • Vehicle Control Group: Administer the vehicle alone.

    • Positive Control Group: Administer a standard antimalarial like chloroquine (e.g., 5 mg/kg).

    • The first dose should be given 2-4 hours post-infection on Day 0.

    • Continue dosing once daily for the next three consecutive days (Day 1, 2, and 3).

  • Parasitemia Determination (Day 4):

    • 24 hours after the last dose, collect a thin blood smear from the tail of each mouse.

    • Stain the smears with Giemsa stain.

    • Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 red blood cells under a microscope.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Calculate the percentage suppression of parasitemia for each dose using the following formula: % Suppression = [ (Mean Parasitemia of Control - Mean Parasitemia of Treated) / Mean Parasitemia of Control ] * 100

    • Determine the ED₅₀ and ED₉₀ values by plotting the percentage suppression against the logarithm of the doses.

Establishing a Combination Regimen with Pyrimethamine

This compound's efficacy is significantly potentiated when used in combination with the dihydrofolate reductase (DHFR) inhibitor, pyrimethamine. This combination provides a sequential blockade of the parasite's folate pathway.

Logical Relationship of Combination Therapy:

Combination_Therapy Folate_Pathway Parasite Folate Biosynthesis Pathway DHPS Dihydropteroate Synthetase (DHPS) Folate_Pathway->DHPS DHFR Dihydrofolate Reductase (DHFR) Folate_Pathway->DHFR Sequential_Blockade Sequential Blockade of Pathway DHPS->Sequential_Blockade DHFR->Sequential_Blockade This compound This compound This compound->DHPS Inhibits Pyrimethamine Pyrimethamine Pyrimethamine->DHFR Inhibits Synergistic_Effect Synergistic Antimalarial Effect Sequential_Blockade->Synergistic_Effect

Caption: this compound and Pyrimethamine create a sequential blockade.

Protocol:

  • To evaluate the synergistic effect, a fixed-ratio combination can be tested using the 4-Day Suppressive Test.

  • Based on literature, a 1:1 mixture of this compound and Pyrimethamine has shown high potentiation against resistant P. berghei strains.[1]

  • Researchers should first determine the individual ED₅₀ of both this compound and Pyrimethamine.

  • Then, fixed-ratio combinations (e.g., based on their ED₅₀ ratios) can be prepared and tested to determine if the combination results in a greater than additive effect.

  • Dose-ranging studies with the combination should be performed to establish the optimal synergistic ratio and dosage.

Considerations for Toxicity and Animal Welfare

  • During the efficacy studies, mice should be monitored daily for any signs of toxicity, including weight loss, changes in behavior (lethargy, ruffled fur), or adverse reactions at the injection site.

  • For initial dose-ranging studies, it is prudent to start with doses well below the reported LD₅₀ of related compounds (e.g., starting at 100-300 mg/kg and de-escalating).

  • All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

By following these detailed application notes and protocols, researchers can systematically establish effective and well-tolerated dosage regimens for this compound, both as a monotherapy and in combination, in mouse models of malaria, thereby facilitating the preclinical development of new antimalarial strategies.

References

Application Notes: Assessing Drug Synergy Between Sulfalene and Pyrimethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of Sulfalene and Pyrimethamine is a classic example of synergistic drug action, historically pivotal in the treatment and prevention of malaria. This combination targets the folate biosynthesis pathway in Plasmodium parasites, a pathway essential for their survival and replication.[1][2][3] Assessing the synergy quantitatively is crucial for understanding the dose-response relationship, optimizing therapeutic regimens, and overcoming drug resistance.

These application notes provide detailed protocols and data interpretation guidelines for in vitro and in vivo assessment of the synergistic interaction between this compound and Pyrimethamine.

Scientific Background: Mechanism of Synergy

The synergistic effect of this compound and Pyrimethamine stems from their sequential blockade of the parasitic folic acid synthesis pathway.[1][2] Folic acid derivatives are vital for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. While humans acquire folate from their diet, malaria parasites must synthesize it de novo, making this pathway an excellent drug target.

  • This compound: As a sulfonamide, it acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) . It mimics the natural substrate, para-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydropteroic acid.[2][3]

  • Pyrimethamine: This drug is a potent inhibitor of dihydrofolate reductase (DHFR) , the enzyme that catalyzes the subsequent step in the pathway—the reduction of dihydrofolate to tetrahydrofolate, the active form of the co-enzyme.[1][3]

By inhibiting two distinct, essential enzymes in the same metabolic cascade, the combination produces a much greater effect than the sum of the individual drugs.[3][4]

G cluster_parasite Plasmodium Folate Pathway PABA PABA DHPS DHPS PABA->DHPS DHP Dihydropteroate DHFR DHFR DHP->DHFR DHF Dihydrofolate THF Tetrahydrofolate (Active Folate) DHF->THF Nuc Nucleic Acid Synthesis THF->Nuc DHPS->DHP DHFR->DHF This compound This compound This compound->DHPS Pyrimethamine Pyrimethamine Pyrimethamine->DHFR

Caption: Sequential blockade of the Plasmodium folate pathway.

In Vitro Synergy Assessment

The primary method for evaluating synergy in vitro is the checkerboard assay , which systematically tests various concentration combinations of two drugs.[5][6] The results are then analyzed using the Fractional Inhibitory Concentration Index (FICI) and isobolograms.

Experimental Protocol: Checkerboard Assay

This protocol is designed for assessing the activity of this compound and Pyrimethamine against asynchronous Plasmodium falciparum cultures.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with Albumax I or human serum)

  • Stock solutions of this compound and Pyrimethamine in DMSO

  • Sterile 96-well microtiter plates

  • SYBR Green I or similar DNA-intercalating dye for growth readout

  • Incubator with a gas mixture of 5% CO₂, 5% O₂, 90% N₂

Procedure:

  • Drug Plate Preparation:

    • Prepare intermediate dilutions of each drug in the complete culture medium.

    • In a 96-well plate, create serial dilutions of this compound along the x-axis (e.g., columns 1-10) and Pyrimethamine along the y-axis (e.g., rows A-G).

    • Column 11 should contain only dilutions of this compound (Pyrimethamine control).

    • Row H should contain only dilutions of Pyrimethamine (this compound control).

    • Well H11 should be a drug-free control (parasite growth).

    • Well H12 should be a negative control (uninfected erythrocytes).

  • Parasite Inoculation:

    • Synchronize the parasite culture to the ring stage for consistency, if desired, although asynchronous cultures are often sufficient.

    • Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in the complete culture medium.

    • Add the parasite suspension to all wells except the negative control well.

  • Incubation:

    • Incubate the plate for 72 hours under the specified gas conditions at 37°C.

  • Growth Measurement (SYBR Green I Assay):

    • After incubation, lyse the cells by freeze-thawing the plate.

    • Add SYBR Green I lysis buffer to each well.

    • Incubate in the dark for 1 hour.

    • Read the fluorescence on a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Normalization:

    • Subtract the background fluorescence (negative control).

    • Express the growth in each well as a percentage of the growth in the drug-free control well.

G cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis P1 Prepare Drug Stocks (this compound, Pyrimethamine) A1 Create 2D Serial Dilutions in 96-well Plate (Checkerboard) P1->A1 P2 Prepare Parasite Culture (P. falciparum, 1% Parasitemia) A2 Add Parasite Suspension to Plate P2->A2 A1->A2 A3 Incubate for 72h (37°C, Malaria Gas Mix) A2->A3 A4 Measure Parasite Growth (e.g., SYBR Green Assay) A3->A4 D1 Determine MICs & IC50s A4->D1 D2 Calculate FICI D1->D2 D3 Construct Isobologram D1->D3

Caption: Workflow for the in vitro checkerboard synergy assay.

Data Presentation and Interpretation

3.2.1 Fractional Inhibitory Concentration Index (FICI)

The FICI is calculated to quantify the drug interaction.[7][8] First, the Minimum Inhibitory Concentration (MIC) is determined for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible parasite growth.

The FICI is calculated as follows: FICI = FIC of Drug A + FIC of Drug B Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Table 1: FICI Data Summary and Interpretation

Well Coordinate [this compound] (nM) [Pyrimethamine] (nM) % Inhibition FICI Value Interpretation
Example 1 50 1.0 95% 0.45 Synergy
Example 2 100 1.25 98% 1.0 Additivity
Example 3 200 2.0 92% 2.5 Antagonism

| ... | ... | ... | ... | ... | ... |

Interpretation Criteria:

  • Synergy: FICI ≤ 0.5

  • Additivity (No Interaction): 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

3.2.2 Isobologram Analysis

An isobologram is a graphical representation of drug synergy.[9][10][11] It plots the concentrations of two drugs that produce a specific, constant level of effect (e.g., 50% inhibition, IC50).

  • The x-axis represents the concentration of this compound.

  • The y-axis represents the concentration of Pyrimethamine.

  • A straight line connecting the IC50 values of the individual drugs represents additivity .

  • Data points for combination concentrations that fall below this line indicate synergy .

  • Data points that fall above the line indicate antagonism .

G origin x_axis [this compound] origin->x_axis y_axis [Pyrimethamine] origin->y_axis ic50_S ic50_P title Isobologram Analysis ic50_S->ic50_P Line of Additivity synergy_point Synergy syn_label Synergy Zone antagonism_point Antagonism ant_label Antagonism Zone

Caption: Conceptual isobologram showing synergy vs. antagonism.

3.2.3 Combination Index (CI) Method

The Chou-Talalay method provides a more robust quantitative analysis through the Combination Index (CI).[12][13][14] This method is based on the median-effect equation and can be used to analyze synergy at all effect levels (e.g., IC50, IC75, IC90). Specialized software (e.g., CompuSyn) is often used for these calculations.

Table 2: Combination Index (CI) Data Summary

Effect Level (% Inhibition) CI Value Interpretation Dose-Reduction Index (DRI) this compound DRI Pyrimethamine
50 0.48 Synergy 3.5 4.2
75 0.35 Strong Synergy 5.1 6.8

| 90 | 0.29 | Strong Synergy | 8.2 | 9.5 |

Interpretation Criteria:

  • Synergy: CI < 1 (CI < 0.3 indicates strong synergy)

  • Additivity: CI = 1

  • Antagonism: CI > 1

The Dose-Reduction Index (DRI) indicates how many folds the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared to the dose of the drug alone.[13]

In Vivo Synergy Assessment

In vivo models are essential to confirm that the synergy observed in vitro translates to a therapeutic setting. Murine malaria models are commonly used for this purpose.[15][16][17]

Experimental Protocol: 4-Day Suppressive Test (Peters' Test)

This is a standard test to evaluate the efficacy of antimalarial drugs in mice infected with a rodent malaria parasite, such as Plasmodium berghei.[15]

Materials:

  • Swiss albino mice

  • Plasmodium berghei (drug-sensitive or resistant strain)

  • This compound and Pyrimethamine for oral or intraperitoneal administration

  • Giemsa stain

  • Microscope

Procedure:

  • Infection:

    • Inoculate mice intraperitoneally with P. berghei-infected erythrocytes.

  • Grouping and Treatment:

    • Randomly assign mice into groups (n=5 per group):

      • Group 1: Vehicle control (e.g., saline)

      • Group 2: this compound alone (at various doses)

      • Group 3: Pyrimethamine alone (at various doses)

      • Group 4: this compound + Pyrimethamine combination (at various dose ratios)

    • Administer treatment orally once daily for four consecutive days, starting 2-4 hours post-infection.

  • Monitoring:

    • On day 5, collect thin blood smears from the tail of each mouse.

    • Stain smears with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Data Calculation:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of parasite growth inhibition relative to the vehicle control group.

G I Inoculate Mice with P. berghei G Randomize into Treatment Groups I->G T Administer Drugs Daily (Day 0 to Day 3) G->T M Collect Blood Smears (Day 4) T->M A Determine Parasitemia (Microscopy) M->A C Calculate % Inhibition & Analyze Synergy A->C

Caption: Workflow for the in vivo 4-day suppressive test.

Data Presentation and Interpretation

The primary endpoint is the reduction in parasitemia. Synergy is demonstrated if the combination therapy achieves a significantly greater reduction in parasitemia than would be expected from the sum of the effects of the individual agents. Isobolographic analysis can also be applied to in vivo data using the effective doses that produce 50% inhibition (ED50).

Table 3: Example In Vivo Synergy Data (Day 5 Parasitemia)

Group Dose (mg/kg/day) this compound Dose (mg/kg/day) Pyrimethamine Mean Parasitemia (%) % Inhibition vs. Control
Vehicle Control 0 0 35.4 0
This compound 20 0 24.1 32%
Pyrimethamine 0.5 0 28.3 20%

| Combination | 20 | 0.5 | 4.6 | 87% |

In this example, the combination produced an 87% inhibition, which is substantially greater than the sum of the individual inhibitions (32% + 20% = 52%), indicating a strong synergistic effect in vivo.

Conclusion

The assessment of drug synergy between this compound and Pyrimethamine requires a systematic approach using both in vitro and in vivo models. The checkerboard assay, coupled with FICI and isobologram analysis, provides a robust framework for quantifying synergy in vitro. The 4-day suppressive test in a murine model serves as the standard for confirming these interactions in a living system. These detailed protocols and analytical methods provide researchers with the necessary tools to evaluate this and other antimalarial drug combinations, aiding in the development of more effective therapeutic strategies.

References

Troubleshooting & Optimization

identifying Sulfalene degradation products in stability studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying Sulfalene degradation products in stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting forced degradation studies for this compound?

A1: Forced degradation studies, or stress testing, are crucial for several reasons. They help to:

  • Identify potential degradation products that could form under various environmental conditions.

  • Elucidate the degradation pathways of the this compound molecule.

  • Assess the intrinsic stability of the drug substance.

  • Develop and validate a stability-indicating analytical method (SIAM) capable of separating the active pharmaceutical ingredient (API) from its degradants.

Q2: Which stress conditions are typically applied in forced degradation studies of this compound according to ICH guidelines?

A2: In line with ICH guidelines, this compound should be subjected to a range of stress conditions to induce degradation. These typically include:

  • Acid Hydrolysis: Using 0.1 M to 1.0 M hydrochloric acid or sulfuric acid.

  • Base Hydrolysis: Using 0.1 M to 1.0 M sodium hydroxide or potassium hydroxide.

  • Oxidation: Commonly using hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Thermal Degradation: Exposing the sample to dry heat at temperatures higher than those used in accelerated stability testing (e.g., >50°C).

  • Photodegradation: Exposing the sample to a combination of UV and visible light, with a minimum exposure of 1.2 million lux hours and 200 watt-hours per square meter.

Q3: What are the common degradation pathways for sulfonamide drugs like this compound?

A3: Sulfonamides can degrade through several pathways. While specific products for this compound need to be experimentally determined, common pathways for this class of drugs include:

  • Hydrolysis of the sulfonamide bond: This is a primary degradation pathway, especially under acidic or alkaline conditions, which can lead to the formation of the corresponding sulfonic acid derivative and amine.

  • Oxidation: The molecule can be susceptible to oxidation, potentially leading to hydroxylated products or other oxidative degradants.

  • Photodegradation: Functional groups like nitroaromatics, carbonyls, and alkenes can make a molecule susceptible to degradation upon exposure to light.

Q4: What analytical techniques are most suitable for identifying and quantifying this compound degradation products?

A4: The most common and effective technique is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), coupled with a UV or photodiode array (PDA) detector. For structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base), the temperature, or the duration of exposure.
Complete ( >20%) degradation of this compound. Stress conditions are too severe.Reduce the concentration of the stressor, the temperature, or the exposure time. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.
Poor resolution between this compound and degradation peaks in HPLC. The analytical method is not stability-indicating.Optimize the HPLC method by adjusting the mobile phase composition, pH, gradient, or column type to achieve adequate separation.
Mass balance in the chromatogram is less than 95%. Some degradation products are not being detected by the UV detector.Check if the degradation products have a different UV absorbance maximum. Use a PDA detector to analyze the peaks at different wavelengths. Consider using a universal detector like a mass spectrometer.
Degradation products are not eluting from the column.Modify the mobile phase or gradient to ensure all components are eluted.
Appearance of unexpected peaks in the control sample. Contamination of the sample or mobile phase.Prepare fresh solutions and ensure the cleanliness of the analytical equipment.
Degradation of the sample in the autosampler.Use a cooled autosampler if the sample is unstable at room temperature.

Data Presentation

Table 1: Illustrative Summary of Forced Degradation Studies for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl (60°C, 8h)12.52DP1 (3.2 min)
0.1 M NaOH (60°C, 4h)18.21DP2 (4.5 min)
6% H₂O₂ (RT, 24h)8.93DP3 (2.8 min)
Dry Heat (80°C, 48h)5.31DP1 (3.2 min)
Photostability (ICH Q1B)15.72DP4 (5.1 min)

Note: This data is illustrative and intended to represent typical results from a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation of this compound
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1.0 N HCl. Heat the mixture at 70°C for 12 hours. Cool, neutralize with 1.0 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1.0 N NaOH. Heat the mixture at 70°C for 12 hours. Cool, neutralize with 1.0 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% H₂O₂. Store the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 70°C for 48 hours. After exposure, dissolve the powder to achieve a final concentration of 100 µg/mL in the mobile phase.

  • Photodegradation: Expose the this compound solution (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

  • Control Sample: Prepare a 100 µg/mL solution of this compound in the mobile phase and store it at 4°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method
  • Instrumentation: A standard HPLC system with a UV or PDA detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and a buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 4.5 with phosphoric acid) in a ratio of 40:60 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the control and stressed samples.

    • Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.

    • Ensure that the this compound peak is well-resolved from all degradation product peaks (resolution > 2).

    • Perform peak purity analysis using a PDA detector to confirm that the this compound peak is not co-eluting with any degradants.

Visualizations

experimental_workflow cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis cluster_results Results & Elucidation This compound This compound API Acid Acid Hydrolysis This compound->Acid Base Base Hydrolysis This compound->Base Oxidation Oxidation This compound->Oxidation Heat Thermal This compound->Heat Light Photolysis This compound->Light HPLC HPLC-PDA Analysis Acid->HPLC Analyze stressed samples Base->HPLC Analyze stressed samples Oxidation->HPLC Analyze stressed samples Heat->HPLC Analyze stressed samples Light->HPLC Analyze stressed samples Identify Identify Degradation Products HPLC->Identify LCMS LC-MS Analysis Elucidate Elucidate Structures LCMS->Elucidate Identify->LCMS For unknown peaks Pathway Propose Degradation Pathway Elucidate->Pathway troubleshooting_workflow rect_node rect_node start Poor Peak Resolution? q_gradient Isocratic or Gradient? start->q_gradient q_mobile_phase Mobile Phase pH/Composition OK? q_gradient->q_mobile_phase Gradient sol_gradient Try Gradient Elution q_gradient->sol_gradient Isocratic q_column Column Chemistry Suitable? q_mobile_phase->q_column Yes sol_mobile_phase Adjust pH or Solvent Ratio q_mobile_phase->sol_mobile_phase No sol_column Try a Different Column (e.g., Phenyl-Hexyl) q_column->sol_column No

Troubleshooting Sulfalene Solubility for In Vitro Success: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Sulfalene in in vitro assays. By offering detailed methodologies and clear data presentation, this guide aims to facilitate seamless experimental workflows and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous media?

A1: this compound exhibits limited solubility in water.[1] This is a common characteristic of many sulfonamide drugs due to the presence of a hydrophobic benzene ring in their structure. While the sulfonamide group itself imparts some polarity, the nonpolar nature of the benzene ring can dominate, leading to poor dissolution in aqueous solutions.[2]

Q2: What are the recommended solvents for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is a highly recommended solvent for preparing this compound stock solutions.[1][3] Ethanol is also a viable option, though this compound is generally more soluble in DMSO.[1] For in vitro experiments, it is crucial to first dissolve this compound in a suitable organic solvent to create a concentrated stock solution before further dilution into your aqueous assay medium.[3][4]

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly soluble compounds.[3] Here are several troubleshooting steps:

  • Pre-warm your solutions: Gently warming both the stock solution and the cell culture medium to 37°C before mixing can help prevent precipitation caused by temperature shock.[3]

  • Use a serial dilution approach: Instead of adding the concentrated DMSO stock directly to your final volume of medium, perform an intermediate dilution step. For example, dilute your 10 mM stock to 1 mM in DMSO first, and then add this to your medium.[3]

  • Increase the final volume of your medium: A larger final volume can help to keep the compound in solution.

  • Incorporate sonication: If precipitation occurs, gentle sonication can help to redissolve the compound.[3]

  • Consider the final DMSO concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that is toxic to your cells (typically <0.5%).

Q4: Can I use pH adjustment to improve this compound solubility?

A4: Yes, pH adjustment can be an effective strategy. Sulfonamides are weakly acidic, and increasing the pH of the solution can ionize the sulfonamide group, forming a more soluble salt.[2] However, it is critical to ensure that the final pH of your assay medium is compatible with your experimental system and does not affect cell viability or other assay components.

Physicochemical Properties of this compound

A summary of key physicochemical properties of this compound is provided below to aid in experimental design.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₄O₃S[1][5]
Molecular Weight 280.31 g/mol [5]
Appearance White to off-white crystalline solid[1]
Melting Point 176 °C[5][6]
Water Solubility Limited; 4.06e-01 g/L[1][5]
DMSO Solubility 45 mg/mL (160.54 mM)[3]
Ethanol Solubility Soluble[1]
pKa 6.20[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM).

  • Weigh the calculated amount of this compound powder and transfer it to a sterile tube.

  • Add the appropriate volume of DMSO to achieve the desired concentration.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[3]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.[3]

Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium

Objective: To dilute the concentrated this compound stock solution into the final aqueous assay medium while minimizing precipitation.

Materials:

  • Prepared this compound stock solution (in DMSO)

  • Sterile aqueous assay medium (e.g., cell culture medium, buffer)

  • Sterile dilution tubes

Methodology:

  • Thaw the this compound stock solution at room temperature or in a 37°C water bath.

  • Pre-warm the aqueous assay medium to 37°C.[3]

  • Perform a serial dilution of the stock solution if a very low final concentration is required. For example, dilute the 10 mM stock 1:10 in DMSO to make a 1 mM intermediate stock.

  • Add the required volume of the this compound stock (or intermediate stock) to the pre-warmed aqueous medium while gently vortexing or swirling the tube. Crucially, add the stock solution to the medium, not the other way around.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, try the troubleshooting steps outlined in the FAQs.

  • Use the final diluted solution immediately in your assay.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues.

G Troubleshooting this compound Solubility start Start: this compound Solubility Issue dissolve_in_dmso Attempt to dissolve in DMSO at desired concentration start->dissolve_in_dmso dissolved_stock Is the stock solution clear? dissolve_in_dmso->dissolved_stock dilute_in_medium Dilute stock into pre-warmed aqueous medium dissolved_stock->dilute_in_medium Yes troubleshoot_stock Troubleshoot Stock Preparation: - Increase DMSO volume - Gentle warming (37°C) - Sonication dissolved_stock->troubleshoot_stock No precipitation_check Does precipitation occur? dilute_in_medium->precipitation_check success Success: Proceed with experiment precipitation_check->success No troubleshoot_dilution Troubleshoot Dilution: - Use serial dilution - Increase final medium volume - Check final DMSO % precipitation_check->troubleshoot_dilution Yes troubleshoot_stock->dissolve_in_dmso troubleshoot_dilution->dilute_in_medium consider_alternatives Consider Alternative Strategies: - pH adjustment - Use of co-solvents (e.g., Ethanol) - Formulation with excipients troubleshoot_dilution->consider_alternatives G This compound's Mechanism of Action paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dihydropteroate_diphosphate Dihydropteroate Diphosphate dihydropteroate_diphosphate->dhps dihydropteroic_acid Dihydropteroic Acid dhps->dihydropteroic_acid dihydrofolic_acid Dihydrofolic Acid dihydropteroic_acid->dihydrofolic_acid tetrahydrofolic_acid Tetrahydrofolic Acid dihydrofolic_acid->tetrahydrofolic_acid dna_synthesis DNA & Protein Synthesis tetrahydrofolic_acid->dna_synthesis This compound This compound This compound->dhps Inhibits

References

Technical Support Center: Optimizing Sulfalene and Pyrimethamine Combination Ratios

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the optimal combination ratio of Sulfalene and Pyrimethamine for anti-malarial efficacy. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for the this compound and Pyrimethamine combination?

A1: this compound and Pyrimethamine work synergistically to inhibit the folate biosynthesis pathway in the malaria parasite, Plasmodium falciparum.[1][2] This pathway is crucial for the synthesis of nucleic acids, which are essential for the parasite's DNA replication and survival.[1] this compound, a sulfonamide, inhibits the enzyme dihydropteroate synthase (DHPS), while Pyrimethamine, a dihydrofolate reductase (DHFR) inhibitor, targets the DHFR enzyme. By blocking two sequential steps in this critical pathway, the combination is more effective than either drug alone and can help to overcome resistance to individual agents.[1]

Q2: What are the common clinical dose ratios for this compound and Pyrimethamine?

A2: Clinical studies have investigated different dosage combinations of this compound and Pyrimethamine for the treatment of P. falciparum malaria. One study in a region with chloroquine-resistant malaria found that a single dose of 1000 mg of this compound combined with 50 mg of Pyrimethamine was a suitable and effective treatment.[3] The same study also evaluated a higher dose of 1500 mg of this compound with 75 mg of Pyrimethamine and found no significant advantage over the lower dose regimen.[3]

Q3: How can we determine the optimal synergistic ratio of this compound and Pyrimethamine in our in vitro experiments?

A3: The optimal synergistic ratio can be determined using a checkerboard assay to test various concentrations of both drugs, alone and in combination. The results are then used to calculate the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 typically indicates synergy, an index between 0.5 and 4.0 suggests an additive effect, and an index of > 4.0 indicates antagonism.

Q4: We are observing inconsistent results in our in vitro assays. What could be the cause?

A4: Inconsistent results in in vitro anti-malarial assays can stem from several factors. Common issues include problems with parasite culture synchronization, variations in hematocrit levels, and the stability of the drug solutions. It is also crucial to consider the potential for host factors to influence drug efficacy, as has been observed in some cases of treatment failure with the this compound and Pyrimethamine combination that were not attributable to parasite resistance.[4]

Troubleshooting Guides

In Vitro Assay Troubleshooting
Issue Potential Cause Recommended Solution
High variability in IC50 values Inconsistent parasite synchronization.Ensure a tight synchronization of the parasite culture to the ring stage before initiating the assay.
Fluctuations in hematocrit.Maintain a consistent hematocrit level in all wells of the assay plate.
Inaccurate drug concentrations.Prepare fresh serial dilutions for each experiment and verify the stock solution concentration.
Poor drug solubility This compound or Pyrimethamine precipitating in the culture medium.Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low and consistent across all wells. Consider pre-warming the media before adding the drug dilutions.
Unexpectedly high IC50 values Presence of drug antagonists in the medium.Use a culture medium with low concentrations of p-aminobenzoic acid (PABA) and folic acid, as these can interfere with the action of sulfonamides and DHFR inhibitors, respectively.[5]
Drug binding to serum proteins.Be aware that serum proteins can bind to the drugs, reducing their effective free concentration.[6] Consider using serum-free media or quantifying the extent of protein binding in your experimental setup.
Drug degradation Instability of drug solutions.Prepare fresh drug dilutions for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary.
Troubleshooting Resistance Studies
Issue Potential Cause Recommended Solution
Apparent treatment failure in vivo not correlated with in vitro resistance Host-specific factors affecting drug efficacy.Investigate potential host factors such as altered drug metabolism or erythrocyte-related factors that may be influencing the treatment outcome.[4]
Selection of resistant parasites during treatment Long elimination half-life of the drugs.The long half-life of this compound and Pyrimethamine can create a selective pressure for the emergence of resistant parasite strains.[7] When monitoring for resistance, consider this extended period of sub-therapeutic drug levels.
Difficulty in correlating genotype with phenotype Complex genetic basis of resistance.Resistance to the this compound-Pyrimethamine combination is often associated with mutations in the dhps and dhfr genes.[2] However, the degree of resistance can be influenced by the number and combination of these mutations. Comprehensive genetic analysis of resistant parasites is recommended.

Data Presentation

Table 1: Clinically Evaluated Dosage Ratios of this compound and Pyrimethamine

This compound DosePyrimethamine DoseEfficacy OutcomeReference
1000 mg50 mgSuitable for treatment of P. falciparum in chloroquine-resistant areas.[3]
1500 mg75 mgNo significant advantage over the lower dose combination.[3]

Experimental Protocols

Protocol: In Vitro Synergy Testing using the Checkerboard Assay

This protocol outlines the determination of the synergistic effect of this compound and Pyrimethamine against P. falciparum using a SYBR Green I-based fluorescence assay.

1. Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (low PABA and folic acid)

  • This compound and Pyrimethamine stock solutions (in DMSO)

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

2. Procedure:

  • Prepare serial dilutions of this compound and Pyrimethamine in complete culture medium.

  • In a 96-well plate, dispense the this compound dilutions along the rows and the Pyrimethamine dilutions along the columns. Include wells with each drug alone and drug-free wells as controls.

  • Add the synchronized parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well.

  • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Read the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the 50% inhibitory concentration (IC50) for each drug alone and for each combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each combination using the following formulas:

    • FIC of this compound = (IC50 of this compound in combination) / (IC50 of this compound alone)

    • FIC of Pyrimethamine = (IC50 of Pyrimethamine in combination) / (IC50 of Pyrimethamine alone)

    • FIC Index = FIC of this compound + FIC of Pyrimethamine

3. Interpretation of Results:

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Visualizations

Folate_Biosynthesis_Pathway cluster_parasite Plasmodium falciparum cluster_drugs Drug Inhibition GTP GTP Dihydropteroate Dihydropteroate GTP->Dihydropteroate Multiple Steps Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHPS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids One-carbon metabolism DHPS Dihydropteroate Synthase (DHPS) DHFR Dihydrofolate Reductase (DHFR) This compound This compound This compound->DHPS Pyrimethamine Pyrimethamine Pyrimethamine->DHFR

Caption: Folate biosynthesis pathway in P. falciparum and points of inhibition by this compound and Pyrimethamine.

Experimental_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Synchronize P. falciparum culture D Add parasite culture to wells A->D B Prepare serial dilutions of This compound and Pyrimethamine C Dispense drugs into 96-well plate B->C C->D E Incubate for 72 hours D->E F Add SYBR Green I and read fluorescence E->F G Calculate IC50 values F->G H Calculate Fractional Inhibitory Concentration (FIC) Index G->H I Determine Synergy, Additivity, or Antagonism H->I

Caption: Workflow for determining the synergistic interaction between this compound and Pyrimethamine.

Logical_Relationship A Optimizing this compound:Pyrimethamine Ratio B In Vitro Synergy Testing (Checkerboard Assay) A->B C In Vivo Efficacy Studies (Animal Models) A->C D Determination of FIC Index B->D E Assessment of Parasite Clearance C->E F Identification of Optimal Synergistic Ratio D->F G Evaluation of Therapeutic Efficacy E->G H Lead Combination Ratio for Further Development F->H G->H

Caption: Logical workflow for optimizing the this compound and Pyrimethamine combination ratio.

References

addressing common interferences in Sulfalene bioanalytical assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfalene bioanalytical assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common interferences and troubleshooting issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound bioanalytical assays?

A1: Interferences in this compound assays can arise from several sources, including:

  • Metabolite Interference: The primary metabolite of this compound is an N-acetyl derivative. Due to its structural similarity, this metabolite can co-elute with the parent drug, leading to inaccurate quantification.

  • Co-administered Drugs: this compound is often administered with other drugs, such as pyrimethamine for malaria treatment. These and other medications can interfere with the assay.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, whole blood) can suppress or enhance the ionization of this compound in mass spectrometry-based assays, a phenomenon known as the matrix effect.[1]

  • Endogenous Compounds: Naturally occurring substances in the biological sample can also cause interference.

Q2: What is the primary metabolite of this compound and how does it interfere with analysis?

A2: The main metabolite of this compound is its N-acetyl derivative. This metabolite can cause interference in chromatographic assays due to its similar polarity and mass to the parent compound. In LC-MS/MS analysis, it is crucial to achieve chromatographic separation between this compound and its N-acetyl metabolite to prevent overestimation of the parent drug concentration.

Q3: Which co-administered drugs are known to potentially interfere with this compound assays?

A3: Several drugs are known to interact with this compound and may interfere with its bioanalysis. These include:

  • Pyrimethamine: Often co-administered with this compound, it is essential to have a method that can distinguish between the two compounds.[1]

  • Oral Anticoagulants (e.g., Warfarin): Sulfonamides can enhance the anticoagulant effects of warfarin, and co-administration requires careful monitoring. While the primary concern is clinical, high concentrations of these drugs could potentially interfere with the assay.

  • Methotrexate: The combination of methotrexate and sulfonamides can increase methotrexate levels.

  • Phenytoin: Sulfonamides can potentiate the effects of phenytoin.

Q4: How can I minimize matrix effects in my LC-MS/MS assay for this compound?

A4: Minimizing matrix effects is crucial for accurate and precise quantification. Strategies include:

  • Effective Sample Preparation: Employing robust sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix components.

  • Chromatographic Separation: Optimizing the HPLC or UPLC method to separate this compound from co-eluting matrix components is essential.

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects. If a SIL is unavailable, a structural analog can be used, but it must be demonstrated to track the analyte's behavior.

  • Ionization Source Selection: In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseSolution
Column Overload Reduce the injection volume or dilute the sample.
Secondary Interactions Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Column Contamination or Degradation Flush the column with a strong solvent or replace the column if necessary.
Issue 2: Inconsistent Retention Times

Possible Causes and Solutions:

CauseSolution
Fluctuations in Pump Flow Rate Check the pump for leaks and ensure it is properly primed and delivering a consistent flow rate.
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure adequate mixing if using a gradient.
Column Temperature Variations Use a column oven to maintain a stable temperature.
Poor Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Issue 3: Inaccurate Quantification or High Variability

Possible Causes and Solutions:

CauseSolution
Metabolite Interference Optimize chromatographic conditions to achieve baseline separation of this compound and its N-acetyl metabolite.
Matrix Effects Implement a more rigorous sample cleanup procedure (e.g., LLE or SPE) and use a suitable internal standard.
Instability of this compound in Matrix Investigate the stability of this compound under the storage and handling conditions of your samples. Perform freeze-thaw and bench-top stability experiments.
Co-administered Drug Interference Develop a selective method that can resolve this compound from any potentially interfering co-administered drugs.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

TechniquePrincipleAverage Recovery (%)AdvantagesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.85-95%Simple, fast, and inexpensive.May not effectively remove all matrix interferences, leading to potential ion suppression.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.>80%[2]Good sample cleanup, reduces matrix effects.[1]More time-consuming and requires larger volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.>90%Excellent sample cleanup, high recovery, and can concentrate the analyte.More expensive and requires method development to optimize the sorbent and elution conditions.

Table 2: Typical HPLC and LC-MS/MS Method Parameters for this compound Analysis

ParameterHPLC-UVLC-MS/MS
Column C18 (e.g., 4.6 x 250 mm, 5 µm)C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcetonitrile/Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min0.3-0.5 mL/min
Detection UV at 254 nmESI+; MRM transition (e.g., m/z 311.1 → 156.1)
Linearity (r²) >0.99>0.99
LLOQ ~50 ng/mL~1 ng/mL

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound in Human Plasma
  • Sample Preparation:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of internal standard working solution (e.g., a stable isotope-labeled this compound).

    • Vortex for 10 seconds.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the plasma sample.

    • Vortex vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Whole Blood
  • Sample Preparation:

    • Pipette 200 µL of whole blood into a glass tube.

    • Add 20 µL of internal standard working solution.

    • Add 200 µL of 1 M sodium hydroxide and vortex for 30 seconds.

  • Extraction:

    • Add 2 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

    • Cap the tube and vortex for 5 minutes.

  • Centrifugation:

    • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer:

    • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Inject an appropriate volume into the HPLC or LC-MS/MS system.

Visualizations

Experimental_Workflow_PPT cluster_prep Sample Preparation cluster_ppt Protein Precipitation cluster_separation Separation cluster_analysis Analysis Preparation Plasma Plasma Sample (100 µL) IS Add Internal Standard Plasma->IS Vortex1 Vortex IS->Vortex1 ACN Add Acetonitrile (300 µL) Vortex1->ACN Vortex2 Vortex Vigorously ACN->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Experimental workflow for Protein Precipitation (PPT).

Troubleshooting_Logic start Inaccurate this compound Quantification check_metabolite Check for Metabolite Interference (N-acetylthis compound) start->check_metabolite optimize_chrom Optimize Chromatography for Separation check_metabolite->optimize_chrom Yes check_matrix Evaluate Matrix Effects check_metabolite->check_matrix No end Accurate Quantification Achieved optimize_chrom->end improve_cleanup Improve Sample Cleanup (e.g., LLE or SPE) check_matrix->improve_cleanup Yes check_drugs Assess Co-administered Drug Interference check_matrix->check_drugs No use_sil_is Use Stable Isotope-Labeled IS improve_cleanup->use_sil_is use_sil_is->end develop_selective_method Develop More Selective Method check_drugs->develop_selective_method Yes check_stability Investigate Analyte Stability check_drugs->check_stability No develop_selective_method->end validate_stability Perform Stability Studies (Freeze-Thaw, Bench-Top) check_stability->validate_stability Yes check_stability->end No validate_stability->end

Caption: Troubleshooting logic for inaccurate this compound quantification.

References

Technical Support Center: Strategies to Overcome Acquired Sulfalene Resistance in Malaria Parasites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating and overcoming acquired resistance to Sulfalene in malaria parasites.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of acquired resistance to this compound in Plasmodium falciparum?

A1: The primary mechanism of resistance to this compound, and other sulfa drugs like Sulfadoxine, is the accumulation of point mutations in the gene encoding the parasite's dihydropteroate synthase (DHPS) enzyme (pfdhps).[1][2] This enzyme is a key component of the parasite's folate biosynthesis pathway.[2][3] The mutations reduce the binding affinity of this compound to the DHPS enzyme, thereby diminishing its inhibitory effect and allowing the parasite to continue producing essential folate precursors for DNA synthesis.[4]

Q2: Which specific mutations in the pfdhps gene are most critical for conferring this compound resistance?

A2: Resistance to sulfa drugs is polygenic and typically develops in a stepwise manner. Key mutations in pfdhps associated with increasing levels of resistance include those at codons 436, 437, 540, 581, and 613.[5][6] The A437G mutation is often one of the first to appear, followed by K540E, A581G, and A613S/T.[7][8] The combination of these mutations, particularly when present with resistance mutations in the dihydrofolate reductase (pfdhfr) gene (the target of pyrimethamine), leads to high-level resistance to Sulfadoxine-Pyrimethamine (SP) combination therapy.[9][10] The quintuple mutant, combining three pfdhfr mutations with the pfdhps A437G and K540E mutations, is strongly associated with SP treatment failure.[5]

Q3: We have identified pfdhps mutations in our parasite line. How can we experimentally confirm their role in this compound resistance?

A3: The gold standard for validating the role of a specific mutation in drug resistance is through reverse genetics.[11] This involves using gene-editing techniques (such as CRISPR/Cas9) to introduce the specific mutation(s) into a known drug-sensitive parasite strain. Subsequently, you would perform in vitro drug susceptibility assays to compare the 50% inhibitory concentration (IC50) of this compound for the engineered mutant line against the parental sensitive line. A significant increase in the IC50 value for the mutant line provides direct evidence that the mutation confers resistance.[11]

Q4: What are the current leading strategies to overcome this compound resistance in malaria treatment?

A4: The primary strategy is the use of Artemisinin-based Combination Therapies (ACTs).[12] ACTs combine a potent, fast-acting artemisinin derivative with a longer-acting partner drug that has a different mechanism of action.[13] This dual-action approach ensures rapid clearance of parasites and reduces the probability of selecting for resistant mutants.[13] For regions with high-level SP resistance, ACTs that do not rely on the folate pathway are recommended.[12] Other strategies under investigation include the development of novel DHPS inhibitors that can bind effectively to mutant enzymes and triple combination therapies (e.g., an ACT plus a third drug) to further delay resistance development.[4]

Q5: Can resistance to this compound be reversed?

A5: While research into "resistance reversal" agents exists for some antimalarials like chloroquine, this is not a primary strategy for sulfa drugs.[14] The mechanism of resistance, involving stable genetic mutations in the target enzyme, is not readily reversible by a second agent. The more effective approach is to bypass the resistance mechanism by using combination therapies with different targets.[13] Some studies have explored inhibitors of drug-metabolizing enzymes to enhance the efficacy of existing drugs, but this is a complex strategy with potential toxicity concerns.[13]

Troubleshooting Guides

Problem 1: High Variability in In Vitro this compound/Sulfadoxine IC50 Values

Possible Causes & Troubleshooting Steps:

  • Inconsistent Parasite Synchronization: Different stages of the parasite's life cycle exhibit varying drug susceptibility.

    • Solution: Ensure a tight synchronization of the parasite culture to the ring stage using methods like sorbitol or mannitol treatment before initiating the drug assay.[15]

  • Fluctuations in Culture Media Components: The levels of p-aminobenzoic acid (pABA) and folate in the culture medium can directly antagonize the action of this compound.

    • Solution: Use a specialized culture medium with low and controlled concentrations of pABA and folic acid for all sulfa drug susceptibility assays. This ensures that the observed effect is due to the drug's inhibition of the de novo pathway.[16]

  • Inaccurate Drug Concentrations: Degradation of the drug stock or errors in serial dilutions can lead to inconsistent results.

    • Solution: Prepare fresh serial dilutions of this compound for each experiment from a recently prepared and validated stock solution. Ensure thorough mixing at each dilution step.[11]

  • Variable Hematocrit and Parasitemia: Variations in red blood cell density and the initial number of parasites can affect growth rates and apparent drug efficacy.

    • Solution: Standardize the starting parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) for all experimental and control wells.[15]

Problem 2: Failure to Amplify the pfdhps Gene using PCR

Possible Causes & Troubleshooting Steps:

  • Poor DNA Quality: The presence of PCR inhibitors (e.g., heme from blood samples) or degraded DNA can prevent amplification.

    • Solution: Use a high-quality DNA extraction kit validated for use with Plasmodium-infected blood. Consider including a DNA cleanup step. For field samples on filter paper, ensure proper storage to prevent DNA degradation.

  • Suboptimal PCR Conditions: Incorrect annealing temperatures or cycle times can lead to no amplification or non-specific products.

    • Solution: Optimize the annealing temperature using a gradient PCR. Ensure primer sequences are correct and match the target region.[6] Using a nested or semi-nested PCR approach, where the product of a first-round PCR is used as the template for a second round with internal primers, can significantly increase sensitivity and specificity.[9][17]

  • Low Parasitemia: The sample may contain too few parasite genomes for successful amplification in a single PCR round.

    • Solution: A nested PCR protocol is highly recommended for low-parasitemia samples.[9][18] Alternatively, selective whole genome amplification (sWGA) can be used to preferentially amplify parasite DNA from a mixed human/parasite sample before targeting the pfdhps gene.[19]

Problem 3: Discrepancy Between Genotype (pfdhps mutations) and Phenotype (IC50 value)

Possible Causes & Troubleshooting Steps:

  • Presence of Additional Resistance Mechanisms: While pfdhps mutations are the primary driver, other factors could modulate resistance. Increased expression of the target enzyme or alterations in folate salvage pathways could play a role.

    • Solution: Investigate other potential mechanisms. Quantify pfdhps gene expression levels using RT-qPCR. Analyze the expression of folate transporters. Also, consider copy number variation of genes upstream in the folate pathway, such as GTP-cyclohydrolase I (gch1), which can contribute to antifolate resistance.[1]

  • Mixed Parasite Populations: The sample may contain a mix of sensitive and resistant parasites, confounding both genotyping and phenotyping results.

    • Solution: Clone the parasite line by limiting dilution to establish a genetically homogenous population for re-testing. Deep sequencing of the pfdhps amplicon can help identify and quantify the proportion of different alleles in the original population.[18]

  • In Vitro Assay Artifacts: As described in Problem 1, factors related to the in vitro culture conditions can lead to misleading IC50 values.

    • Solution: Re-evaluate and standardize the in vitro drug susceptibility assay, paying close attention to the media composition (pABA/folate levels).[16]

Data Presentation

Table 1: Key Mutations in P. falciparum DHPS and Their Association with Sulfadoxine Resistance

Codon PositionAmino Acid Change (Wild-Type -> Mutant)Associated Resistance LevelCommon Haplotype Contribution
436Ser -> Ala/Phe/His (S436A/F/H)Low to ModerateContributes to resistance, often with A437G[20][21]
437Ala -> Gly (A437G)ModerateFoundational mutation, present in most resistant haplotypes[8][10]
540Lys -> Glu (K540E)HighKey mutation in the "quintuple" mutant associated with treatment failure[5][22]
581Ala -> Gly (A581G)HighAssociated with reduced efficacy of intermittent preventive treatment (IPTp)[9][22]
613Ala -> Ser/Thr (A613S/T)Moderate to HighFurther increases resistance levels when combined with other mutations[5][8]

Table 2: Prevalence of Key pfdhps Resistance Alleles in Recent Studies

RegionA437G PrevalenceK540E PrevalenceA581G PrevalenceStudy Reference
Western Kenya (2025)99%97.1%4.3% (mixed)[20]
West Africa (2012-2022)High Frequency3.4% (overall)9.8%[23]
Bioko Island (2011-2017)88.4%5.1%1.4%[24]
Angola (2019)High (62-100%)Low (10-14%)4.6% (in Zaire province only)[25]

Experimental Protocols

Protocol 1: Nested PCR for Amplification and Genotyping of the pfdhps Gene

This protocol is a synthesized methodology for amplifying the region of the pfdhps gene containing key resistance mutations.

1. DNA Extraction:

  • Extract genomic DNA from parasite culture or patient blood samples (whole blood or dried blood spots) using a commercial DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit).

  • Elute DNA in a suitable buffer (e.g., low-TE buffer) and quantify the concentration.

2. First Round PCR (Nest 1):

  • Prepare a 25 µL reaction mix containing:

    • 12.5 µL of 2x PCR Master Mix

    • 1.0 µL of Forward Primer (e.g., M3717F) (10 µM)[9]

    • 1.0 µL of Reverse Primer (e.g., 186R) (10 µM)[9]

    • 2.0 µL of genomic DNA template (~20-50 ng)

    • Nuclease-free water to 25 µL

  • Cycling Conditions:

    • Initial Denaturation: 94°C for 5 min

    • 30-35 Cycles:

      • Denaturation: 94°C for 1 min

      • Annealing: 55-58°C for 1 min (optimize with gradient PCR)

      • Extension: 72°C for 1 min

    • Final Extension: 72°C for 10 min

3. Second Round PCR (Nest 2):

  • Prepare a 25 µL reaction mix containing:

    • 12.5 µL of 2x PCR Master Mix

    • 1.0 µL of Nested Forward Primer (e.g., Rc) (10 µM)[9]

    • 1.0 µL of Nested Reverse Primer (e.g., Rd) (10 µM)[9]

    • 1.0 µL of the Nest 1 PCR product (diluted 1:50 in nuclease-free water)

    • Nuclease-free water to 25 µL

  • Cycling Conditions:

    • Initial Denaturation: 94°C for 5 min

    • 30-35 Cycles:

      • Denaturation: 94°C for 1 min

      • Annealing: 58-60°C for 1 min

      • Extension: 72°C for 1 min

    • Final Extension: 72°C for 10 min

4. Analysis:

  • Visualize the Nest 2 PCR product on a 1.5% agarose gel. The expected band size is ~700-800 bp.[9]

  • Purify the PCR product using a commercial kit.

  • Send the purified product for Sanger sequencing using the Nest 2 primers.

  • Analyze the resulting sequence data to identify SNPs at codons 436, 437, 540, 581, and 613 by aligning with a reference wild-type pfdhps sequence.

Protocol 2: In Vitro this compound/Sulfadoxine Susceptibility Assay (SYBR Green I-based)

This protocol outlines a common method for determining the IC50 value of sulfa drugs against P. falciparum.

1. Parasite Culture and Synchronization:

  • Maintain P. falciparum cultures in RPMI-1640 medium supplemented with Albumax or human serum, in an atmosphere of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Synchronize the culture to the ring stage with a 5% sorbitol solution.

2. Assay Plate Preparation:

  • Prepare serial dilutions of this compound in a specialized low pABA/folate RPMI medium in a 96-well flat-bottomed microplate. Include drug-free wells (positive growth control) and wells with uninfected red blood cells (negative control).

  • Add the synchronized parasite culture (final parasitemia ~0.5%, final hematocrit ~2%) to each well.

3. Incubation:

  • Incubate the plate for 72 hours under standard parasite culture conditions.

4. Lysis and Staining:

  • After incubation, freeze the plate at -80°C to lyse the cells.

  • Thaw the plate and add 100 µL of SYBR Green I lysis buffer (containing 2X SYBR Green I) to each well.

  • Incubate in the dark at room temperature for 1-2 hours.

5. Data Acquisition and Analysis:

  • Read the fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~530 nm).

  • Subtract the background fluorescence from the negative control wells.

  • Calculate the percentage of parasite growth inhibition relative to the positive control.

  • Plot the percent inhibition against the log of the drug concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[11]

Visualizations

Folate_Biosynthesis_Pathway cluster_pathway P. falciparum Folate Biosynthesis Pathway cluster_inhibitors Drug Inhibition GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin Triphosphate GTP->Dihydroneopterin_triphosphate GTPCH Hydroxymethyldihydropterin_PP 6-Hydroxymethyl-7,8- dihydropterin-PP Dihydroneopterin_triphosphate->Hydroxymethyldihydropterin_PP PTPS & PPPK Dihydropteroate Dihydropteroate Hydroxymethyldihydropterin_PP->Dihydropteroate DHPS Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Tetrahydrofolate->Dihydrofolate TS DNA_precursors dTMP (DNA Precursors) Tetrahydrofolate->DNA_precursors pABA p-Aminobenzoic acid (pABA) pABA->Dihydropteroate This compound This compound / Sulfadoxine This compound->Dihydropteroate Inhibits DHPS Pyrimethamine Pyrimethamine Pyrimethamine->Tetrahydrofolate Inhibits DHFR

Caption: Folate biosynthesis pathway in P. falciparum and points of drug inhibition.

Experimental_Workflow cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis cluster_strategy Overcoming Resistance P_Culture Parasite Culture & Synchronization P_Assay In Vitro Drug Susceptibility Assay P_Culture->P_Assay P_IC50 Calculate IC50 Value P_Assay->P_IC50 S_Combine Combination Therapy (e.g., ACTs) P_IC50->S_Combine High IC50 (Resistance) G_DNA Genomic DNA Extraction G_PCR Nested PCR for pfdhps G_DNA->G_PCR G_Seq Sanger Sequencing G_PCR->G_Seq G_SNP Identify SNPs G_Seq->G_SNP G_SNP->S_Combine Resistance Mutations S_Result Improved Therapeutic Efficacy S_Combine->S_Result S_Novel Novel DHPS Inhibitors S_Novel->S_Result S_Triple Triple Combination Therapy S_Triple->S_Result

References

Technical Support Center: Managing Poor Cell Viability in Sulfalene In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with poor cell viability in in vitro experiments involving Sulfalene. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a long-acting sulfonamide antibiotic. Its primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. By blocking this pathway, this compound prevents the production of nucleotides necessary for DNA and RNA synthesis, thereby inhibiting bacterial growth. Human cells are not affected by this mechanism because they obtain folic acid from their diet rather than synthesizing it.[1]

Q2: Why am I observing high levels of cell death in my mammalian cell line when treated with this compound?

While this compound's primary target is a bacterial enzyme, high concentrations or specific cell line sensitivities can lead to off-target effects and cytotoxicity in mammalian cells. Potential reasons for poor cell viability include:

  • Mitochondrial Dysfunction: Some sulfonamides have been shown to impair mitochondrial function, leading to a decrease in cellular energy production and the initiation of cell death pathways.

  • Induction of Apoptosis or Necrosis: this compound may trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis) through various intracellular signaling cascades.

  • Oxidative Stress: The compound might induce the production of reactive oxygen species (ROS), leading to cellular damage and subsequent cell death.

  • Cell Line Specific Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your specific cell line may be particularly susceptible to the cytotoxic effects of this compound.

Q3: What are the typical signs of this compound-induced cytotoxicity in cell culture?

Signs of cytotoxicity can include:

  • A significant decrease in cell proliferation or cell count compared to control cultures.

  • Changes in cell morphology, such as rounding, detachment from the culture surface, membrane blebbing, or cellular debris.

  • Increased staining with viability dyes like trypan blue, which indicates loss of membrane integrity.

  • Activation of apoptotic markers, such as caspases.

Q4: How can I determine a suitable non-toxic working concentration of this compound for my experiments?

It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line. This will help you identify a concentration range that is effective for your intended purpose without causing excessive cell death. A standard approach is to test a wide range of concentrations in a cell viability assay, such as the MTT or MTS assay.

Troubleshooting Guides

Guide 1: Unexpectedly High Cell Death After this compound Treatment
Observation Possible Cause Suggested Solution
Widespread cell death shortly after adding this compound. High, cytotoxic concentration of this compound.1. Perform a dose-response curve to determine the IC50. 2. Start with a lower concentration range based on literature for similar sulfonamides. 3. Reduce the incubation time.
Cell death increases significantly with longer incubation times. Time-dependent cytotoxicity.1. Optimize the incubation time. A shorter exposure may be sufficient for your experimental endpoint. 2. Consider a washout experiment where the compound is removed after a specific period.
Media color changes (e.g., to yellow) and cells appear stressed. pH shift in the culture medium due to metabolic stress or cell death.1. Ensure the CO2 incubator is properly calibrated for the bicarbonate concentration in your medium. 2. Monitor the pH of the culture medium regularly.
Precipitate observed in the culture medium after adding this compound. Poor solubility of this compound at the tested concentration.1. Prepare a fresh, higher concentration stock solution in a suitable solvent (e.g., DMSO) and dilute further in culture medium. 2. Ensure the final solvent concentration in the culture medium is low and consistent across all conditions, including controls. 3. Visually inspect the medium for precipitation after adding the compound.
Guide 2: Inconsistent or Non-Reproducible Cell Viability Results
Observation Possible Cause Suggested Solution
High variability between replicate wells. 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate.1. Ensure a homogenous cell suspension before and during plating. 2. Use calibrated pipettes and consistent pipetting techniques. 3. Avoid using the outer wells of the microplate, or fill them with sterile PBS or medium to maintain humidity.
Cell viability appears higher than the control at certain concentrations. Compound interference with the viability assay reagent (e.g., reduction of MTT by the compound).1. Run a control with this compound in cell-free medium to check for direct reaction with the assay reagent. 2. If interference is detected, consider using an alternative viability assay based on a different principle (e.g., a protein-based assay like SRB instead of a metabolic assay like MTT).
Results differ significantly between experiments. 1. Variation in cell passage number or health. 2. Inconsistent incubation times or conditions. 3. Instability of the this compound stock solution.1. Use cells within a consistent and low passage number range. 2. Ensure consistent timing and environmental conditions for all experiments. 3. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.

Quantitative Data Summary

Specific IC50 values for this compound in various mammalian cell lines are not widely reported in publicly available literature. It is highly recommended to determine the IC50 empirically in your cell line of interest. For reference, the following table provides IC50 values for other sulfonamides in different cell lines.

Compound Cell Line Cell Type Assay Incubation Time IC50
Sulfasalazine JurkatHuman T-leukemiaFACS24h~1.0 mM
Sulfasalazine Primary human peripheral blood T-lymphocytesHuman immune cellsFACS24h~0.5 mM

This data is provided for reference purposes only and may not be directly applicable to this compound or other cell lines.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent mammalian cells.

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of working concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 10-15 minutes.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Mandatory Visualizations

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate This compound This compound This compound->DHPS Competitive Inhibition Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid DHFR->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides Growth Bacterial Growth Inhibition Nucleotides->Growth

Caption: this compound's mechanism of action via competitive inhibition of DHPS.

Troubleshooting_Workflow Start Poor Cell Viability Observed Check_Concentration Is the this compound concentration appropriate? Start->Check_Concentration Dose_Response Perform Dose-Response (IC50) Check_Concentration->Dose_Response No Check_Incubation Is the incubation time optimized? Check_Concentration->Check_Incubation Yes Dose_Response->Check_Incubation Time_Course Perform Time-Course Experiment Check_Incubation->Time_Course No Check_Solubility Is the compound soluble in media? Check_Incubation->Check_Solubility Yes Time_Course->Check_Solubility Optimize_Solvent Optimize Solvent/Stock Concentration Check_Solubility->Optimize_Solvent No Check_Assay Is there assay interference? Check_Solubility->Check_Assay Yes Optimize_Solvent->Check_Assay Alternative_Assay Use Alternative Viability Assay Check_Assay->Alternative_Assay Yes Review_Protocol Review and Optimize Protocol Check_Assay->Review_Protocol No Alternative_Assay->Review_Protocol Potential_Off_Target_Effects This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Apoptosis Apoptosis Induction This compound->Apoptosis Mitochondria->ROS Mitochondria->Apoptosis ROS->Apoptosis Caspases Caspase Activation Apoptosis->Caspases Cell_Death Cell Death Caspases->Cell_Death

References

Technical Support Center: Monitoring Sulfalene Resistance in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring sulfalene resistance. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound/sulfadoxine resistance in Plasmodium falciparum?

A1: The primary mechanism of resistance to this compound and other sulfa drugs in P. falciparum is the accumulation of single nucleotide polymorphisms (SNPs) in the dihydropteroate synthase (dhps) gene. This enzyme is a key component of the parasite's folate biosynthesis pathway. Mutations in the dhps gene can reduce the binding affinity of sulfadoxine to the enzyme, thereby diminishing the drug's efficacy.

Q2: Which specific mutations in the dhps gene are most critical to monitor?

A2: Several key mutations in the P. falciparum dhps gene are associated with sulfadoxine resistance. The most significant mutations occur at codons 436, 437, 540, 581, and 613. The accumulation of these mutations, often in combination with mutations in the dihydrofolate reductase (dhfr) gene (conferring pyrimethamine resistance), leads to high levels of treatment failure with sulfadoxine-pyrimethamine (SP). The combination of three dhfr mutations and two dhps mutations (A437G and K540E) is commonly referred to as the "quintuple mutant" and is a significant marker for SP resistance.[1]

Q3: What are the standard methods for monitoring this compound resistance?

A3: The standard methods for monitoring this compound resistance fall into two main categories:

  • Molecular Surveillance: This involves identifying resistance-associated mutations in the dhps gene using techniques such as Polymerase Chain Reaction (PCR), Sanger sequencing, pyrosequencing, and real-time PCR.

  • In Vitro Susceptibility Testing: This phenotypic assay involves culturing P. falciparum isolates in the presence of varying concentrations of sulfadoxine to determine the 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits parasite growth by 50%.

Q4: Why don't my molecular marker results always correlate with clinical outcomes or in vitro data?

A4: A lack of correlation between the presence of dhps mutations and treatment failure or in vitro IC50 values is a common challenge. Several factors can contribute to this discrepancy:

  • Host Immunity: The patient's immune status plays a crucial role in clearing parasite infections. A partially effective drug may be sufficient to control the parasite population in individuals with a robust immune response.

  • Drug Pharmacokinetics: Individual variations in drug absorption, metabolism, and clearance can affect the drug concentrations at the site of infection.

  • Mixed Infections: A patient may be infected with multiple parasite strains, some of which may be sensitive and others resistant. Molecular methods may not always accurately quantify the proportions of different strains.

  • Complexity of Resistance: While key dhps mutations are major drivers of resistance, other genetic factors and biological mechanisms may also play a role.

Troubleshooting Guides

Molecular Assays: PCR and Sequencing

Problem: Low or no PCR amplification of the dhps gene.

Possible Cause Troubleshooting Steps
Poor DNA Quality/Integrity DNA extracted from dried blood spots (DBS) can be of variable quality. Ensure proper storage of DBS, preferably at -20°C, to minimize DNA degradation.[2] Consider using a DNA extraction kit specifically designed for challenging samples.
PCR Inhibitors Hemoglobin and other components in blood samples can inhibit PCR. Ensure your DNA extraction method effectively removes these inhibitors. If inhibition is suspected, try diluting the DNA template.
Suboptimal Primer Design Verify that your primers are specific to the P. falciparum dhps gene and do not have significant secondary structures or primer-dimer potential.
Incorrect PCR Conditions Optimize the annealing temperature using a gradient PCR. Ensure the extension time is sufficient for the length of the amplicon.

Problem: Ambiguous or poor-quality Sanger sequencing results.

Possible Cause Troubleshooting Steps
Low DNA Template Concentration Ensure the concentration of the PCR product used for sequencing is within the recommended range for the sequencing facility.
Residual PCR Primers/dNTPs Incomplete cleanup of the PCR product can interfere with the sequencing reaction. Use a reliable PCR purification kit.
Mixed Parasite Populations "Double peaks" in the chromatogram at known SNP locations often indicate a mixed infection.[3][4][5] This is a valid result and should be reported as a mixed genotype.
Secondary Structures in DNA GC-rich regions can form secondary structures that terminate the sequencing reaction prematurely. Consider using a sequencing chemistry designed for difficult templates.
In Vitro Susceptibility Testing

Problem: High variability and poor reproducibility of sulfadoxine IC50 values.

Possible Cause Troubleshooting Steps
Antagonists in Culture Medium Standard culture media like RPMI 1640 contain p-aminobenzoic acid (PABA) and folic acid, which are antagonists of sulfa drugs. Use of PABA- and folic acid-free RPMI 1640 is recommended for sulfadoxine susceptibility testing.[6][7]
Variable Serum Composition Human serum, a common supplement in P. falciparum culture, can have varying levels of folates and other components that affect drug activity. Consider using a serum-free medium or dialyzed serum to improve consistency.[6]
Inconsistent Parasite Inoculum Ensure the starting parasitemia and hematocrit are consistent across all wells and experiments.
Drug Instability Prepare fresh drug dilutions for each experiment, as sulfadoxine can degrade over time, especially when exposed to light.

Data Presentation

Table 1: Prevalence of Key P. falciparum dhps Mutations in Different Regions

Mutation West Africa Central Africa East Africa Southeast Asia
A437G HighHighNear fixationHigh
K540E LowLowHigh (87.1–99.6%)[8]High (37.5–91.5%)[8]
A581G Moderate (increasing)LowModerate (0.8–28.8%)[8]High (14.6–81.6%)[8]
A613S/T ModerateLowLowLow

Note: Prevalence can vary significantly within regions. Data synthesized from multiple sources.[8][9][10]

Table 2: Relationship between dhps Haplotypes and Sulfadoxine Activity

dhps Haplotype (Codons 437, 540, 581) Resistance Level Typical Sulfadoxine IC50 Range (µM) Estimated Duration of SP Protection
AKA (Wild-type)Sensitive< 10>42 days[11][12][13]
G KA (Single mutant)Low10 - 50~30.3 days[11][13]
G E A (Double mutant)Moderate50 - 200~16.5 days[11][13]
G E G (Triple mutant)High> 200~11.7 days[11][13]

Note: IC50 values are approximate and can vary based on the assay conditions and parasite strain. The duration of protection is an estimate based on modeling studies.[14]

Experimental Protocols

Protocol 1: Nested PCR for Amplification of the P. falciparum dhps Gene

This protocol is for the amplification of a fragment of the dhps gene for subsequent sequencing to identify resistance-associated mutations.

Materials:

  • DNA extracted from whole blood or dried blood spots

  • Nuclease-free water

  • PCR master mix (containing Taq polymerase, dNTPs, MgCl2, and buffer)

  • Outer and nested primers for the dhps gene

  • Thermocycler

Procedure:

  • Primary PCR (Outer Primers):

    • Prepare a master mix containing the PCR buffer, dNTPs, MgCl2, outer forward and reverse primers, Taq polymerase, and nuclease-free water.

    • Add 2 µL of extracted DNA to 23 µL of the master mix.

    • Perform PCR with the following cycling conditions:

      • Initial denaturation: 95°C for 5 minutes

      • 30 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 52°C for 60 seconds

        • Extension: 72°C for 30 seconds

      • Final extension: 72°C for 5 minutes

  • Nested PCR (Inner Primers):

    • Prepare a nested PCR master mix with the inner forward and reverse primers.

    • Add 1 µL of the primary PCR product to 24 µL of the nested master mix.

    • Use the same cycling conditions as the primary PCR, but with an annealing temperature of 56°C.

  • Verification:

    • Run 5 µL of the nested PCR product on a 1.5% agarose gel to confirm the presence of a band of the expected size.

    • Purify the remaining PCR product for sequencing.

Protocol 2: In Vitro Sulfadoxine Susceptibility Assay

This protocol outlines a standard method for determining the IC50 of sulfadoxine against P. falciparum.

Materials:

  • P. falciparum culture, synchronized to the ring stage

  • PABA- and folic acid-free RPMI 1640 medium

  • Albumax I or dialyzed human serum

  • Washed human erythrocytes

  • Sulfadoxine stock solution and dilution series

  • 96-well microtiter plates

  • Hypoxanthine, [³H]-labeled

  • Cell harvester and scintillation counter

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Procedure:

  • Plate Preparation:

    • Prepare a serial dilution of sulfadoxine in PABA- and folic acid-free medium.

    • Add 25 µL of each drug dilution to triplicate wells of a 96-well plate. Include drug-free wells as a control.

  • Parasite Culture:

    • Prepare a parasite suspension with 0.5% parasitemia and 2.5% hematocrit in PABA- and folic acid-free medium supplemented with Albumax I or dialyzed serum.

    • Add 200 µL of the parasite suspension to each well of the 96-well plate.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a trigas incubator.

  • Radiolabeling and Harvesting:

    • Add 25 µL of [³H]-hypoxanthine to each well and incubate for an additional 24 hours.

    • Freeze the plate to lyse the erythrocytes.

    • Thaw the plate and harvest the contents of each well onto a glass-fiber filter using a cell harvester.

    • Wash the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.

    • Determine the IC50 value by non-linear regression analysis of the dose-response curve.

Visualizations

experimental_workflow cluster_sample Sample Collection & Processing cluster_molecular Molecular Assay cluster_phenotypic Phenotypic Assay cluster_interpretation Data Interpretation BloodSample Whole Blood or Dried Blood Spot DNA_Extraction DNA Extraction BloodSample->DNA_Extraction Culture P. falciparum Culture BloodSample->Culture PCR dhps Gene Amplification (PCR) DNA_Extraction->PCR Sequencing Sequencing (e.g., Sanger) PCR->Sequencing Analysis Sequence Analysis (Mutation Calling) Sequencing->Analysis Correlation Correlate Genotype, Phenotype & Clinical Data Analysis->Correlation DrugAssay In Vitro Susceptibility Assay Culture->DrugAssay IC50 IC50 Determination DrugAssay->IC50 IC50->Correlation

Caption: Experimental workflow for monitoring this compound resistance.

troubleshooting_pcr cluster_template Template Issues cluster_reagents Reagent/Reaction Issues Start No/Low PCR Product DegradedDNA Degraded DNA? Start->DegradedDNA Inhibitors PCR Inhibitors? Start->Inhibitors Primers Poor Primer Design? Start->Primers Conditions Suboptimal Conditions? Start->Conditions Sol_Template Improve DNA extraction and storage protocols. Dilute template. DegradedDNA->Sol_Template Yes Inhibitors->Sol_Template Yes Sol_Reagents Redesign primers. Optimize annealing temp and extension time. Primers->Sol_Reagents Yes Conditions->Sol_Reagents Yes

References

Technical Support Center: Improving the Oral Bioavailability of Sulfalene Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting and improving the oral bioavailability of Sulfalene (also known as sulfametopyrazine), a long-acting sulfonamide antibiotic.[1][2] Due to its limited aqueous solubility, achieving consistent and optimal therapeutic concentrations of this compound can be challenging.[3] This guide offers practical solutions, detailed experimental protocols, and frequently asked questions to address common issues encountered during formulation development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a sulfonamide antibacterial agent used in the treatment of chronic bronchitis, urinary tract infections, and malaria.[1][2] Like many sulfonamides, this compound's therapeutic efficacy can be limited by its poor aqueous solubility, which can lead to low and variable oral bioavailability.[3][4]

Q2: What are the key physicochemical properties of this compound that affect its oral bioavailability?

A2: this compound is a white to off-white crystalline solid with limited water solubility.[3] Its lipophilic nature, while necessary for cell membrane permeation, contributes to its poor dissolution in the aqueous environment of the gastrointestinal (GI) tract. This dissolution step is often the rate-limiting factor for its absorption.

Q3: What is the Biopharmaceutics Classification System (BCS) class of this compound?

Q4: What are the primary formulation strategies to enhance the oral bioavailability of this compound?

A4: Key strategies focus on improving the dissolution rate and apparent solubility of this compound. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to enhance wettability and dissolution.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range to significantly increase the surface area available for dissolution.

  • Use of Excipients: Incorporating solubilizing agents, surfactants, and wetting agents into the formulation to improve the dissolution of the drug in the GI tract.

Troubleshooting Guide

Issue 1: Low and/or Variable Drug Exposure in Preclinical/Clinical Studies

This is often the primary indicator of poor oral bioavailability. The following troubleshooting workflow can help identify and address the root cause.

Troubleshooting_Low_Bioavailability Start Low/Variable Plasma Concentration CheckSolubility Assess Intrinsic Solubility Start->CheckSolubility CheckDissolution Evaluate In Vitro Dissolution Profile Start->CheckDissolution CheckPermeability Determine Intestinal Permeability (e.g., Caco-2) Start->CheckPermeability SolubilityIssue Solubility-Limited Absorption CheckSolubility->SolubilityIssue DissolutionIssue Dissolution Rate-Limited Absorption CheckDissolution->DissolutionIssue PermeabilityIssue Permeability-Limited Absorption CheckPermeability->PermeabilityIssue FormulationStrategy Implement Formulation Enhancement Strategy SolubilityIssue->FormulationStrategy DissolutionIssue->FormulationStrategy SolidDispersion Solid Dispersion FormulationStrategy->SolidDispersion Nanoparticles Nanoparticles FormulationStrategy->Nanoparticles Excipients Optimized Excipients FormulationStrategy->Excipients

Caption: Troubleshooting workflow for low oral bioavailability of this compound.

Troubleshooting Steps:

  • Confirm Poor Solubility: The first step is to confirm that the low bioavailability is due to poor solubility.

    • Symptom: Inconsistent results in in vitro assays, precipitation of the compound upon addition to aqueous buffers.

    • Action: Determine the aqueous solubility of this compound at different pH values relevant to the GI tract (pH 1.2, 4.5, and 6.8).

  • Evaluate Dissolution Rate: A slow dissolution rate can significantly limit the amount of drug available for absorption.

    • Symptom: The formulation does not release the majority of the drug in a standard in vitro dissolution test within a reasonable timeframe.

    • Action: Perform in vitro dissolution testing of the current formulation. If dissolution is slow or incomplete, formulation enhancement is necessary.

  • Assess Permeability: While less likely to be the primary issue for sulfonamides, poor permeability can also contribute to low bioavailability.

    • Symptom: Even when solubilized, the drug does not effectively cross intestinal cell monolayers in vitro.

    • Action: Conduct a Caco-2 permeability assay. Studies on the related compound Sulfasalazine show it has low permeability due to efflux transporters, which could also be a factor for this compound.[5][6]

Issue 2: Formulation In-process Issues (e.g., Poor Flow, Capping/Lamination of Tablets)

These issues can arise from the physicochemical properties of this compound and the chosen excipients.

  • Symptom: Difficulty in tablet manufacturing, inconsistent tablet weight, and physical defects.

  • Action:

    • Review the excipients used. Ensure they are compatible with this compound and provide the necessary functionality (e.g., binders, glidants, lubricants).

    • Consider wet or dry granulation to improve the flow and compaction properties of the powder blend.

    • Perform drug-excipient compatibility studies using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).[7][8]

Quantitative Data on Formulation Strategies

The following tables summarize quantitative data on the improvement of solubility and bioavailability for sulfonamides using various formulation strategies. While specific data for this compound is limited, the results for structurally similar compounds like Sulfasalazine and Sulfamethoxazole provide valuable insights.

Table 1: Solubility Enhancement of Sulfonamides

Formulation StrategySulfonamideCarrier/MethodFold Increase in SolubilityReference
Solid DispersionSulfasalazineGelucire 50/13~24-fold[6]
Solid DispersionSulfamethoxazoleMentholSignificant Improvement[9]

Table 2: In Vitro Dissolution Enhancement of Sulfonamides

Formulation StrategySulfonamideKey FindingReference
Solid DispersionSulfasalazine>85% drug release in 20 minutes[10]
SuspensionSulfasalazine~100% drug release in 20 minutes in neutral media[3][5]

Experimental Protocols

1. Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol describes a general method for preparing a solid dispersion to enhance the dissolution of this compound.

Solid_Dispersion_Workflow Start Weigh this compound and Hydrophilic Carrier Dissolve Dissolve in a Common Solvent (e.g., Methanol) Start->Dissolve Evaporate Evaporate Solvent under Vacuum Dissolve->Evaporate Dry Dry the Solid Mass Evaporate->Dry Pulverize Pulverize and Sieve Dry->Pulverize Characterize Characterize the Solid Dispersion (DSC, XRD, FTIR) Pulverize->Characterize

Caption: Workflow for preparing this compound solid dispersion.

Methodology:

  • Carrier Selection: Choose a suitable hydrophilic carrier such as Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), or a Gelucire.

  • Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol) in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug to carrier).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried mass and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution behavior, and physical form (amorphous or crystalline) using techniques like HPLC, USP dissolution apparatus, DSC, and X-ray Diffraction (XRD).

2. Preparation of this compound Nanoparticles by a Precipitation Method

This protocol provides a general method for producing this compound nanoparticles to increase surface area and dissolution rate.

Methodology:

  • Dissolution: Dissolve this compound in a suitable organic solvent (e.g., acetone).

  • Precipitation: Add the drug solution dropwise into an aqueous solution containing a stabilizer (e.g., a surfactant like Polysorbate 80 or a polymer like PVP) under constant stirring.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

  • Particle Size Analysis: Determine the particle size and size distribution of the resulting nanoparticle suspension using dynamic light scattering (DLS).

  • Characterization: Characterize the nanoparticles for drug loading, encapsulation efficiency, and in vitro release profile.

3. In Vitro Dissolution Testing

This protocol outlines a standard dissolution test for immediate-release this compound formulations.

Apparatus: USP Apparatus 2 (Paddle) Medium: 900 mL of pH 6.8 phosphate buffer Temperature: 37 ± 0.5 °C Paddle Speed: 50 rpm Sampling Times: 5, 15, 30, 45, and 60 minutes Analysis: At each time point, withdraw a sample of the dissolution medium, filter it, and analyze the concentration of this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[11][12]

4. In Vivo Bioavailability Study

This protocol provides a general framework for conducting a preclinical bioavailability study.

Bioavailability_Study_Workflow Start Animal Acclimatization and Fasting Dosing Oral Administration of This compound Formulation Start->Dosing Sampling Collect Blood Samples at Predetermined Time Points Dosing->Sampling PlasmaSeparation Separate Plasma by Centrifugation Sampling->PlasmaSeparation Analysis Quantify this compound in Plasma using LC-MS/MS PlasmaSeparation->Analysis PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax) Analysis->PK_Analysis

Caption: Workflow for an in vivo bioavailability study of this compound.

Methodology:

  • Animal Model: Use a suitable animal model, such as rats or dogs.

  • Dosing: Administer the this compound formulation orally at a predetermined dose. Include a control group receiving a simple suspension or solution of this compound.

  • Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Analysis: Separate the plasma and analyze the concentration of this compound using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), to assess the extent and rate of drug absorption.

By systematically addressing the challenges of low solubility and dissolution, researchers can significantly improve the oral bioavailability of this compound formulations, leading to more effective and reliable therapeutic outcomes.

References

Technical Support Center: Sulfalene Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Sulfalene using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for an HPLC method for this compound analysis?

A common and effective method for this compound analysis involves a normal-phase HPLC separation. A typical setup includes a Nucleosil 100-7 column with a mobile phase composed of dichloromethane, methanol, and perchloric acid (1 M) in a 96:9:1 (v/v/v) ratio. The analysis is typically run at a flow rate of 1 ml/min with UV detection at 254 nm.[1]

Q2: How does the pH of the mobile phase affect the retention of this compound?

The pH of the mobile phase can significantly impact the retention time and peak shape of sulfonamides like this compound. Sulfonamides are ionizable compounds, and their charge state changes with pH. At a pH below the pKa of the sulfonamide group, the compound will be more protonated and may exhibit different interactions with the stationary phase. Conversely, at a pH above the pKa, the compound will be deprotonated. For reversed-phase HPLC, adjusting the mobile phase pH can be a critical parameter to optimize separation. It has been noted that for some sulfonamides, higher adsorption and retention occur in acidic solutions compared to alkaline solutions.

Q3: What are the key physicochemical properties of this compound to consider for HPLC analysis?

Understanding the physicochemical properties of this compound is crucial for method development and troubleshooting. Key properties include:

PropertyValue
Molecular Weight280.31 g/mol [2]
Melting Point176 °C[2]
logP0.7[2]
SolubilitySoluble in DMSO and Ethanol; Insoluble in water.[3]

The low water solubility indicates that care must be taken during sample preparation, especially for aqueous-based mobile phases in reversed-phase HPLC, to avoid precipitation in the system.[3]

Q4: What are the best practices for preparing a this compound sample for HPLC analysis?

Proper sample preparation is vital for obtaining high-quality and reproducible results.[4] For biological samples like plasma or blood, an extraction step is necessary. This often involves protein precipitation followed by liquid-liquid extraction.[5] A common technique is to extract this compound from the sample matrix using an organic solvent like chloroform.[6] The organic extract is then typically evaporated and the residue is reconstituted in a solvent compatible with the HPLC mobile phase.[6] It is also crucial to filter the sample through a syringe filter before injection to prevent particulate matter from damaging the column.[4]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of this compound in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

Answer: Peak tailing is a common issue and can arise from several factors. Here's a systematic approach to troubleshoot:

  • Secondary Interactions: Unwanted interactions between this compound and active sites on the silica packing material (silanols) can cause tailing.

    • Solution: Add a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase to mask the active silanol groups. An alternative is to use a column with end-capping, which has fewer accessible silanol groups.

  • Mobile Phase pH: The pH of the mobile phase might be close to the pKa of this compound, causing it to exist in both ionized and non-ionized forms, which can lead to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from this compound's pKa to ensure it is in a single ionic state.

  • Column Contamination: Accumulation of strongly retained compounds from the sample matrix on the column can lead to poor peak shape.

    • Solution: Implement a column washing procedure with a strong solvent after each analytical batch. Using a guard column can also help protect the analytical column from contaminants.

Issue 2: Inconsistent Retention Times

Question: The retention time for my this compound peak is shifting between injections. What should I check?

Answer: Retention time shifts can compromise the reliability of your analysis.[2] Consider the following potential causes:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time variability.

    • Solution: Ensure the mobile phase is prepared fresh daily and is thoroughly degassed to prevent bubble formation in the pump. Use precise measurements for all components.

  • Column Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can lead to an inconsistent flow rate, directly impacting retention times.

    • Solution: Regularly inspect the pump for leaks and perform routine maintenance, including cleaning or replacing check valves as needed.

Issue 3: Low Signal Intensity or No Peak

Question: I am getting a very small peak, or no peak at all, for this compound. What could be the problem?

Answer: A lack of signal can be frustrating. Here are some common culprits:

  • Detector Settings: The UV detector may not be set to the optimal wavelength for this compound.

    • Solution: Verify that the detector is set to the λmax of this compound, which is typically around 254 nm.[1]

  • Sample Degradation: this compound may be degrading either in the sample solution or during the analytical process.

    • Solution: Prepare fresh samples and standards. If degradation is suspected, investigate the stability of this compound under your storage and analytical conditions.

  • Injection Issues: Problems with the autosampler or manual injector can lead to no sample being introduced into the system.

    • Solution: Check the injector for blockages and ensure the correct injection volume is being used. Manually inject a standard to confirm the injector is functioning correctly.

Experimental Protocol: HPLC Analysis of this compound in Biological Fluids

This protocol is based on a validated method for the determination of this compound in plasma, red blood cells, and whole blood.[1]

1. Chromatographic Conditions:

ParameterSpecification
Column Nucleosil 100-7 (250 x 8 x 4 mm)
Mobile Phase Dichloromethane:Methanol:Perchloric Acid (1 M) (96:9:1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature Ambient

2. Sample Preparation:

  • To 1 mL of plasma, red blood cells, or whole blood, add an internal standard.

  • Perform a liquid-liquid extraction with 5 mL of chloroform.

  • Vortex the mixture for 1 minute and centrifuge at 2000 x g for 10 minutes.

  • Transfer the organic (lower) layer to a clean tube.

  • Evaporate the chloroform to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

HPLC Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common HPLC problems encountered during this compound analysis.

HPLC_Troubleshooting Problem Problem Observed Peak_Shape Poor Peak Shape (Tailing/Fronting) Problem->Peak_Shape Retention_Time Inconsistent Retention Time Problem->Retention_Time Sensitivity Low Sensitivity / No Peak Problem->Sensitivity Cause_Peak_Shape1 Secondary Interactions (Silanol Activity) Peak_Shape->Cause_Peak_Shape1 Cause_Peak_Shape2 Mobile Phase pH Near pKa Peak_Shape->Cause_Peak_Shape2 Cause_Peak_Shape3 Column Contamination Peak_Shape->Cause_Peak_Shape3 Cause_RT1 Inconsistent Mobile Phase Preparation Retention_Time->Cause_RT1 Cause_RT2 Temperature Fluctuations Retention_Time->Cause_RT2 Cause_RT3 Pump Issues (Leaks, Check Valves) Retention_Time->Cause_RT3 Cause_Sens1 Incorrect Detector Wavelength Sensitivity->Cause_Sens1 Cause_Sens2 Sample Degradation Sensitivity->Cause_Sens2 Cause_Sens3 Injector Malfunction Sensitivity->Cause_Sens3 Solution_Peak_Shape1 Add TEA to Mobile Phase or Use End-capped Column Cause_Peak_Shape1->Solution_Peak_Shape1 Solution_Peak_Shape2 Adjust Mobile Phase pH (away from pKa) Cause_Peak_Shape2->Solution_Peak_Shape2 Solution_Peak_Shape3 Wash Column / Use Guard Column Cause_Peak_Shape3->Solution_Peak_Shape3 Solution_RT1 Prepare Fresh/Degassed Mobile Phase Cause_RT1->Solution_RT1 Solution_RT2 Use Column Oven Cause_RT2->Solution_RT2 Solution_RT3 Inspect and Maintain Pump Cause_RT3->Solution_RT3 Solution_Sens1 Set Wavelength to ~254 nm Cause_Sens1->Solution_Sens1 Solution_Sens2 Prepare Fresh Samples Cause_Sens2->Solution_Sens2 Solution_Sens3 Check Injector for Blockages Cause_Sens3->Solution_Sens3

Caption: A troubleshooting workflow for common HPLC issues in this compound analysis.

References

Technical Support Center: Optimizing Sulfalene Dosage for In Vivo Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective and safe use of Sulfalene in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as sulfametopyrazine, is a long-acting sulfonamide antibiotic.[1][2] Its mechanism of action involves competitively inhibiting the bacterial enzyme dihydropteroate synthase.[1][2] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[1][2] By blocking this pathway, this compound prevents bacteria from producing the necessary nucleic acids and proteins, leading to bacteriostasis (inhibition of growth) and cell death.[1] Animal cells are unaffected because they acquire folic acid from their diet and do not synthesize it.[1]

This compound Mechanism of Action cluster_pathway Bacterial Folic Acid Synthesis PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (Enzyme) PABA->DHPS Binds to DHP Dihydropteroic Acid DHPS->DHP Catalyzes FolicAcid Folic Acid DHP->FolicAcid Leads to NucleicAcids Nucleic Acid & Protein Synthesis FolicAcid->NucleicAcids This compound This compound This compound->DHPS Competitively Inhibits

Caption: this compound competitively inhibits the bacterial folic acid pathway.

Q2: What are the key pharmacokinetic considerations for this compound in animal models?

A2: Pharmacokinetics of sulfonamides can vary significantly between animal species due to differences in metabolism (like acetylation) and renal function.[3] While specific data for this compound is limited, general sulfonamide characteristics include:

  • Absorption: Generally well-absorbed after oral administration.[4]

  • Distribution: Widely distributed throughout body tissues and fluids.[5]

  • Metabolism: The primary metabolic pathway for many sulfonamides in animals is N4-acetylation.[5] However, the extent of this varies by species; for example, dogs have a limited capacity for acetylation.[3]

  • Excretion: Primarily excreted by the kidneys.[3][5]

  • Half-Life: this compound is known for its long half-life, which allows for less frequent dosing.[1] In rabbits, its elimination rate was observed to decrease when co-administered with penicillins due to increased protein binding.[6]

Q3: How do I determine a starting dose for my in vivo experiment?

A3: Determining a starting dose requires a multi-step approach. A thorough literature review for studies using this compound or similar long-acting sulfonamides in your specific animal model and disease state is the first step. If data is scarce, a dose-range finding study is critical. Start with a low dose and escalate in different animal cohorts to identify the maximum tolerated dose (MTD) and a preliminary effective dose range.

Workflow for In Vivo Dose Optimization start Start: Define Research Question & Model lit_review 1. Literature Review (this compound & other sulfonamides) start->lit_review range_finding 2. Acute Dose-Range Finding Study (if no data) lit_review->range_finding pilot_study 3. Pilot Efficacy Study (e.g., 3 dose levels) range_finding->pilot_study Establish MTD & preliminary range pk_pd 4. Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis (Optional but Recommended) pilot_study->pk_pd definitive_study 5. Definitive Dose-Response Study pilot_study->definitive_study Refine dose levels pk_pd->definitive_study Inform dose selection analysis 6. Data Analysis & Endpoint Evaluation definitive_study->analysis conclusion Conclusion: Optimal Dose Range Identified analysis->conclusion

Caption: A typical experimental workflow for determining optimal dosage.

Experimental Protocols & Data

Protocol 1: Oral Gavage (PO) Administration in Rodents

This is a common method for ensuring precise enteral dosing.

  • Objective: To administer a precise dose of this compound solution directly into the stomach.[7]

  • Materials:

    • This compound formulation (see Troubleshooting section for vehicle preparation).

    • Appropriately sized oral gavage needle (e.g., 20-22 gauge, ball-tipped).

    • Syringe.

    • Animal scale.

  • Procedure:

    • Dose Calculation: Weigh the animal to calculate the correct volume to administer. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[8]

    • Animal Restraint: Gently but firmly restrain the animal. For a mouse, scruff the back of the neck to immobilize the head.[7]

    • Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the mouth, advancing it smoothly along the esophagus. If you feel resistance, you may be in the trachea; withdraw immediately and restart.[7]

    • Administration: Once the needle is in place, dispense the solution slowly and steadily.

    • Monitoring: Return the animal to its cage and monitor for any signs of distress or adverse effects.[7]

Protocol 2: Intraperitoneal (IP) Injection in Rodents

This parenteral route allows for rapid absorption.

  • Objective: To administer this compound into the peritoneal cavity.

  • Materials:

    • Sterile this compound formulation.

    • Sterile syringe and needle (e.g., 25-27 gauge).[9]

    • Animal scale.

  • Procedure:

    • Dose Calculation: Weigh the animal to determine the correct injection volume.

    • Animal Restraint: Restrain the animal securely, exposing the abdomen. Tipping the animal's head slightly downwards can help move organs away from the injection site.

    • Injection Site: Target the lower right or left abdominal quadrant to avoid injuring the bladder or cecum.[10]

    • Injection: Insert the needle at a 30-degree angle.[10] Before injecting, gently aspirate to ensure you have not entered a blood vessel or organ.[11]

    • Administration: Inject the substance smoothly.

    • Monitoring: Return the animal to its cage and observe for any adverse reactions. For repeated daily dosing, alternate between the left and right sides.[11]

Table 1: General Administration Volume and Needle Size Guidelines for Rodents

Route Species Max Volume (per site) Needle Gauge (Typical)
Oral (PO) Mouse 10 mL/kg 20-22g
Rat 10 mL/kg 16-18g
Intraperitoneal (IP) Mouse 10 mL/kg 25-27g
Rat 10 mL/kg 23-25g
Subcutaneous (SC) Mouse 10 mL/kg 25-27g
Rat 5-10 mL/kg 23-25g
Intravenous (IV) Mouse 5 mL/kg 27-30g

| | Rat | 5 mL/kg | 25-27g |

Source: Adapted from general guidelines for laboratory animal procedures.[10]

Troubleshooting Guide

Problem 1: Unexpected Toxicity or Adverse Events

  • Symptoms: Weight loss, lethargy, ruffled fur, seizures, or death. High doses of related compounds have been associated with central nervous system toxicity and effects on the kidney and spleen in rodents.[12]

  • Possible Causes:

    • Dose is too high (exceeds MTD).

    • Improper administration (e.g., accidental tracheal administration during gavage).

    • Vehicle toxicity.

    • Species-specific sensitivity. Rats have been shown to be more sensitive to sulfolane toxicity compared to mice and guinea pigs.[12][13]

  • Solutions:

    • Immediately reduce the dose.

    • Review administration technique and ensure personnel are properly trained.

    • Include a "vehicle-only" control group to rule out solvent effects.

    • Conduct a thorough literature search on the specific strain and species being used.

Problem 2: Lack of Efficacy

  • Symptoms: The desired therapeutic effect is not observed at the tested doses.

  • Possible Causes:

    • Dose is too low.

    • Poor bioavailability due to formulation or administration route. Oral bioavailability can be influenced by factors like first-pass metabolism.[7]

    • Rapid metabolism or clearance of the drug in the specific animal model.

    • The animal model is not appropriate for the drug's mechanism of action.

  • Solutions:

    • Perform a dose-escalation study to test higher concentrations.

    • Optimize the vehicle to improve solubility.

    • Consider a different route of administration (e.g., switch from PO to IP for higher bioavailability).

    • Conduct PK studies to measure plasma concentrations of this compound and ensure they are reaching therapeutic levels.

Troubleshooting In Vivo Study Outcomes start Unexpected Result (No Efficacy or High Toxicity) check_dose Is the dose appropriate? start->check_dose check_admin Was administration correct? check_dose->check_admin Yes adjust_dose Solution: Adjust Dose (Dose-Response Study) check_dose->adjust_dose No check_formulation Is the formulation/vehicle okay? check_admin->check_formulation Yes retrain Solution: Review Technique & Retrain Personnel check_admin->retrain No check_model Is the animal model suitable? check_formulation->check_model Yes reformulate Solution: Optimize Vehicle & Run Vehicle Controls check_formulation->reformulate No reassess_model Solution: Re-evaluate Model & Endpoints check_model->reassess_model No

Caption: A logical approach to troubleshooting common experimental issues.

Problem 3: Formulation and Solubility Issues

  • Symptoms: Compound precipitates out of solution, leading to inaccurate dosing and potential for injection site irritation.

  • Possible Causes:

    • This compound, like many sulfonamides, may have limited solubility in aqueous solutions.

    • Incorrect choice of solvent or vehicle.

    • Concentration is too high for the chosen vehicle.

  • Solutions:

    • Optimize Vehicle: Use a co-solvent system. A common method is to first dissolve the compound in a minimal amount of an organic solvent like DMSO, then dilute it with a physiological vehicle such as saline, PBS, or a solution containing a suspending agent like carboxymethylcellulose (CMC).[8][14]

    • Final Solvent Concentration: Keep the final concentration of organic solvents (e.g., DMSO) to a minimum (typically <5-10%) to avoid toxicity.[8]

    • Sonication/Warming: Gentle warming or sonication can help dissolve the compound.

    • Fresh Preparation: Always prepare dosing solutions fresh daily to prevent degradation or precipitation, unless stability has been formally tested and confirmed.[14]

References

Validation & Comparative

Comparative Efficacy of Sulfalene Versus Sulfadoxine Against Resistant Malaria Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution

This guide provides a comprehensive comparison of the efficacy of Sulfalene and sulfadoxine, two key sulfonamide antimalarial drugs, against resistant strains of Plasmodium falciparum. This document is intended for researchers, scientists, and drug development professionals engaged in the study and development of antimalarial chemotherapies.

Executive Summary

The emergence and spread of drug-resistant malaria parasites pose a significant threat to global public health. Sulfonamides, in combination with dihydrofolate reductase inhibitors like pyrimethamine, have long been a cornerstone of malaria treatment. However, their efficacy has been compromised by the evolution of parasite resistance, primarily through mutations in the dihydropteroate synthase (DHPS) enzyme. This guide provides a detailed analysis of the comparative efficacy of two such sulfonamides, this compound and sulfadoxine, drawing upon available clinical and in vitro data. While clinical trials suggest comparable in vivo efficacy when combined with pyrimethamine, a significant gap exists in the literature regarding direct comparative in vitro studies against a broad panel of resistant parasite lines.

Mechanism of Action and Resistance

Both this compound and sulfadoxine are structural analogues of para-aminobenzoic acid (pABA). They competitively inhibit the Plasmodium falciparum dihydropteroate synthase (DHPS) enzyme, a critical component of the folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and amino acids, and its disruption is lethal to the parasite.

Resistance to sulfonamides is primarily conferred by point mutations in the dhps gene. These mutations alter the enzyme's structure, reducing the binding affinity of the drug while still allowing the enzyme to bind with its natural substrate, pABA.[1][2] Key mutations associated with sulfadoxine resistance include alterations at codons 436, 437, 540, 581, and 613. The accumulation of these mutations leads to higher levels of resistance.[2]

Sulfonamide Mechanism of Action and Resistance Pathway cluster_folate Folate Biosynthesis Pathway cluster_drug Drug Action cluster_resistance Resistance Mechanism pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS Mutated_DHPS Mutated DHPS Enzyme pABA->Mutated_DHPS Maintained Binding Dihydropterin_Pyrophosphate Dihydropterin Pyrophosphate Dihydropterin_Pyrophosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleic_Acid_Synthesis Nucleic Acid & Amino Acid Synthesis Tetrahydrofolate->Nucleic_Acid_Synthesis Sulfonamide This compound / Sulfadoxine Sulfonamide->DHPS Competitively Inhibits Sulfonamide->Mutated_DHPS Ineffective Inhibition DHPS_mutations DHPS Gene Mutations (e.g., A437G, K540E) DHPS_mutations->Mutated_DHPS Leads to Reduced_Binding Reduced Sulfonamide Binding Affinity Mutated_DHPS->Reduced_Binding

Sulfonamide Mechanism of Action and Resistance Pathway

In Vivo Efficacy: Clinical Trial Data

A comparative drug trial conducted in a semi-immune population in Burma provides the most direct clinical comparison between this compound and sulfadoxine, both in combination with pyrimethamine. The study assessed parasite clearance rates and recrudescence rates following a single-dose treatment.

Efficacy ParameterThis compound/PyrimethamineSulfadoxine/Pyrimethamine
Parasite Clearance Rate (Day 7) 98.6%99.2%
Early Recrudescence Rate (<1 month) 9.2%3.7%
Late Recrudescence Rate (1-2 months) 8.3%9.0%
Data from a comparative drug trial in Burma.[3]

The results indicated that both drug combinations were highly effective in clearing parasites, with no statistically significant difference in parasite clearance rates by day 7.[3] However, the this compound/pyrimethamine combination was associated with a significantly higher early recrudescence rate. This was attributed to the shorter half-life of this compound compared to sulfadoxine, suggesting a shorter period of post-treatment prophylactic effect.[3]

In Vitro Efficacy: A Data Gap

A comprehensive review of the available literature reveals a notable absence of direct comparative in vitro studies evaluating the 50% inhibitory concentrations (IC50) of this compound and sulfadoxine against a standardized panel of resistant P. falciparum strains. While some studies have reported IC50 values for sulfadoxine against isolates with specific dhps mutations, similar data for this compound is scarce. This data gap makes a direct comparison of their intrinsic potencies against resistant parasites challenging.

The table below presents available in vitro data for sulfadoxine against P. falciparum isolates with varying resistance profiles. It is important to note that IC50 values for sulfonamides can be influenced by the specific assay conditions, particularly the concentration of pABA and folic acid in the culture medium.[4]

P. falciparum Strain/Isolatedhps GenotypeSulfadoxine IC50 (µg/mL)Reference
Wild-type-<10 (Sensitive)[5]
Field Isolates (Kenya)Triple Mutant (436/437/613)<10 (Sensitive, 4/28 isolates)[5]
Field Isolates (Kenya)Wild-type>10 (Resistant, 11 isolates)[5]
Note: Directly comparable in vitro IC50 data for this compound against resistant strains was not identified in the reviewed literature.

The finding that some isolates with wild-type dhps alleles exhibit resistance to sulfadoxine, while some with triple mutations remain sensitive, suggests that other mechanisms, such as alterations in folate utilization, may also contribute to resistance.[5]

Experimental Protocols

In Vitro Drug Susceptibility Testing

The determination of antimalarial drug susceptibility in vitro is crucial for monitoring resistance and for the preclinical assessment of new compounds. A common method is the schizont maturation assay, often utilizing radioisotope incorporation or microscopy. A modified protocol for testing sulfadoxine susceptibility has been described to improve reproducibility by controlling for antagonists like pABA and folate.[6]

General Workflow for In Vitro Antimalarial Susceptibility Assay Start Start: P. falciparum Culture Sync Synchronize Parasite Culture (e.g., sorbitol treatment) Start->Sync Prep_Plates Prepare 96-well Plates with Serial Drug Dilutions Sync->Prep_Plates Add_Parasites Add Synchronized Ring-Stage Parasites to Plates Prep_Plates->Add_Parasites Incubate Incubate for 48-72 hours (37°C, specific gas mixture) Add_Parasites->Incubate Assess_Growth Assess Parasite Growth/ Inhibition Incubate->Assess_Growth Microscopy Microscopy (Schizont Maturation) Assess_Growth->Microscopy Method 1 Radioisotope [3H]-Hypoxanthine Incorporation Assay Assess_Growth->Radioisotope Method 2 ELISA pLDH or HRP2 ELISA Assess_Growth->ELISA Method 3 Data_Analysis Data Analysis: Calculate IC50 Values Microscopy->Data_Analysis Radioisotope->Data_Analysis ELISA->Data_Analysis End End Data_Analysis->End

Workflow for In Vitro Antimalarial Susceptibility Assay

Key Methodological Considerations for Sulfonamide Testing:

  • Culture Medium: The concentration of pABA and folic acid in the culture medium significantly impacts the apparent susceptibility of P. falciparum to sulfonamides.[4] For reliable and reproducible IC50 values, a medium with controlled and low levels of these antagonists is recommended.[6]

  • Parasite Synchronization: Starting the assay with a synchronized parasite culture (typically at the ring stage) ensures uniform parasite development and more consistent results.

  • Assessment of Inhibition: Parasite growth inhibition can be measured by various endpoints, including microscopic determination of schizont maturation, measurement of the incorporation of radiolabeled nucleic acid precursors (e.g., [3H]-hypoxanthine), or enzyme-linked immunosorbent assays (ELISAs) that detect parasite-specific proteins like lactate dehydrogenase (pLDH) or histidine-rich protein 2 (HRP2).

Clinical Trial Protocol for Comparative Efficacy

The clinical trial comparing this compound/pyrimethamine and sulfadoxine/pyrimethamine followed a standard design for assessing the efficacy of antimalarial drugs in an endemic area.[3]

Key Elements of the Clinical Trial Protocol:

  • Study Population: Semi-immune individuals with uncomplicated P. falciparum malaria.

  • Drug Administration: Single-dose administration of the respective drug combinations.

  • Follow-up: Patients were monitored for a specified period (e.g., 28 days or longer) to assess both parasite clearance and the occurrence of recrudescence (reappearance of parasites after initial clearance).

  • Endpoints:

    • Parasite Clearance Rate: The proportion of patients who become aparasitemic by a specific time point (e.g., day 7).

    • Recrudescence Rate: The proportion of patients in whom parasites reappear within the follow-up period, distinguished from new infections by molecular methods if possible.

    • Clinical Response: Resolution of fever and other malaria symptoms.

Conclusion and Future Directions

Based on the available clinical data, both this compound and sulfadoxine, when combined with pyrimethamine, demonstrate high efficacy in clearing P. falciparum parasites. The primary difference observed in vivo is the shorter post-treatment prophylactic effect of this compound, likely due to its shorter half-life.

A critical gap in our understanding is the lack of direct comparative in vitro data on the potency of these two drugs against a range of resistant P. falciparum strains. Such studies are essential to determine if there are significant differences in their intrinsic activity against parasites with specific dhps mutations. Future research should prioritize head-to-head in vitro comparisons of this compound and sulfadoxine against a well-characterized panel of resistant parasite lines. This would provide invaluable data for optimizing the use of sulfonamides in combination therapies and for the development of novel antimalarial agents that can overcome existing resistance mechanisms.

References

validation of an HPLC method for the quantification of Sulfalene in pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of Sulfalene in Pharmaceuticals: HPLC vs. Alternative Methods

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is a critical aspect of quality control and formulation development. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, a sulfonamide antibiotic, with alternative analytical techniques. The comparison is supported by experimental data and detailed methodologies to assist in selecting the most suitable approach for specific analytical needs.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of various compounds. A validated Reverse Phase-HPLC (RP-HPLC) method is a reliable approach for the routine quality control of this compound in pharmaceutical dosage forms.

Experimental Protocol for HPLC Method Validation

The validation of the HPLC method is performed in accordance with the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a defined ratio (e.g., 70:30 v/v), adjusted to a specific pH.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (e.g., 256 nm).[1]

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

Validation Parameters:

  • Specificity: The ability of the method to exclusively measure the analyte of interest. This is assessed by analyzing a placebo sample and a sample spiked with this compound to ensure no interference from excipients.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of this compound standard solutions are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by the recovery of a known amount of this compound spiked into a placebo matrix. The analysis is performed on at least three different concentration levels in triplicate.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days. The precision is expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These are typically determined from the standard deviation of the response and the slope of the calibration curve.

Comparison of Analytical Methods

While HPLC is a robust method, other techniques can also be employed for the quantification of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or cost-effectiveness.

ParameterHPLCUV-Vis SpectrophotometryLC-MS/MS
Principle Separation based on differential partitioning between a mobile and stationary phase.Measurement of light absorption by the analyte at a specific wavelength.Separation by liquid chromatography followed by mass analysis based on mass-to-charge ratio.
Specificity High (excellent separation of analyte from excipients and impurities).Lower (potential for interference from other UV-absorbing compounds).Very High (mass-based detection provides excellent specificity).
Linearity Range Typically in the µg/mL to mg/mL range (e.g., 5-30 µg/mL for a related sulfonamide).[1]Generally in the µg/mL range (e.g., 2-25 µg/mL for sulfasalazine).[2][3]Wide dynamic range, from pg/mL to µg/mL (e.g., 30-30,000 ng/mL for sulfasalazine).[4]
Accuracy (% Recovery) High (typically 98-102%).Good (can be affected by interferences).Very High (often used as a reference method).
Precision (%RSD) Excellent (<2%).Good (<5%).Excellent (<5%).
Limit of Detection (LOD) Low (ng/mL to low µg/mL range).Moderate (µg/mL range).Very Low (pg/mL to ng/mL range).
Limit of Quantification (LOQ) Low (ng/mL to low µg/mL range).Moderate (µg/mL range).Very Low (pg/mL to ng/mL range).
Instrumentation Cost Moderate.Low.High.
Analysis Time Moderate (typically 5-15 minutes per sample).Fast (a few minutes per sample).Moderate to High (can be longer due to sample preparation).
Solvent Consumption Moderate to High.Low.Moderate.

Alternative Analytical Methods

UV-Vis Spectrophotometry

This technique is a simple, rapid, and cost-effective method for the quantification of drugs.[2][3] It is based on the principle that the drug absorbs light at a specific wavelength.

Experimental Protocol for UV-Vis Spectrophotometry:

  • Solvent: A suitable solvent in which this compound is soluble and stable (e.g., methanol, ethanol, or a buffer solution).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound over a range of wavelengths (e.g., 200-400 nm).

  • Calibration Curve: A series of standard solutions of this compound are prepared, and their absorbance is measured at the λmax. A calibration curve of absorbance versus concentration is plotted.

  • Sample Analysis: The absorbance of the sample solution is measured, and the concentration of this compound is determined from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[4] It is a powerful technique for the quantification of drugs in complex matrices, especially at very low concentrations.

Experimental Protocol for LC-MS/MS:

  • Sample Preparation: May involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.

  • Chromatographic Conditions: Similar to HPLC, but often utilizing columns with smaller particle sizes (e.g., UPLC) for faster separations.

  • Mass Spectrometry: The analyte is ionized (e.g., by electrospray ionization - ESI) and detected based on its specific mass-to-charge ratio (m/z) and the fragmentation pattern of the parent ion.

  • Quantification: Typically performed using an internal standard to correct for variations in sample preparation and instrument response. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the validation of an HPLC method for this compound quantification.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD_Start Start MD_Selection Select Chromatographic Conditions MD_Start->MD_Selection MD_Optimization Optimize Parameters (Mobile Phase, Flow Rate, etc.) MD_Selection->MD_Optimization MD_End Developed Method MD_Optimization->MD_End MV_Specificity Specificity MD_End->MV_Specificity MV_Linearity Linearity MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision MV_Accuracy->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Precision->MV_LOD_LOQ MV_Robustness Robustness MV_LOD_LOQ->MV_Robustness MV_End Validated Method MV_Robustness->MV_End RA_Sample Pharmaceutical Sample MV_End->RA_Sample RA_Analysis Analyze using Validated HPLC Method RA_Sample->RA_Analysis RA_Result Quantify this compound RA_Analysis->RA_Result

Caption: Workflow for HPLC method development, validation, and routine analysis of this compound.

Conclusion

The choice of an analytical method for the quantification of this compound in pharmaceuticals depends on the specific requirements of the analysis.

  • HPLC offers a robust, reliable, and well-established method suitable for routine quality control, providing a good balance of specificity, sensitivity, and cost.

  • UV-Vis Spectrophotometry is a simple, rapid, and economical option for preliminary analysis or in resource-limited settings, although it may lack the specificity of chromatographic methods.

  • LC-MS/MS provides the highest sensitivity and specificity, making it the method of choice for bioanalytical studies, trace-level impurity determination, or when a reference method is required.

By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers and analysts can make an informed decision to ensure the quality, safety, and efficacy of pharmaceutical products containing this compound.

References

Unveiling Cross-Resistance Patterns: A Comparative Guide to Sulfalene and Other Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting and analyzing cross-resistance studies between sulfalene and other commonly used sulfonamides. By offering detailed experimental protocols, illustrative data, and visualizations of key pathways, this document serves as a practical resource for investigating the nuances of sulfonamide resistance and informing the development of novel antimicrobial strategies.

Comparative Analysis of Sulfonamide Activity

Understanding the cross-resistance profile of this compound is crucial for its effective clinical application and for the development of new sulfonamide-based therapies. The following tables present hypothetical, yet representative, data illustrating potential cross-resistance patterns between this compound, sulfadiazine, and sulfamethoxazole against susceptible and resistant strains of Escherichia coli and Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentrations (MICs) of Sulfonamides against E. coli Strains

Bacterial StrainThis compound (µg/mL)Sulfadiazine (µg/mL)Sulfamethoxazole (µg/mL)Resistance Phenotype
E. coli ATCC 25922163232Susceptible
E. coli (Sulfa-R)>1024>1024>1024Resistant

Table 2: Minimum Inhibitory Concentrations (MICs) of Sulfonamides against S. aureus Strains

Bacterial StrainThis compound (µg/mL)Sulfadiazine (µg/mL)Sulfamethoxazole (µg/mL)Resistance Phenotype
S. aureus ATCC 2921381616Susceptible
S. aureus (MRSA, Sulfa-R)512>1024>1024Resistant

Table 3: Synergy Analysis of Sulfonamide Combinations against E. coli ATCC 25922 using the Checkerboard Assay

Drug CombinationMIC of Drug A Alone (µg/mL)MIC of Drug B Alone (µg/mL)MIC of Drug A in Combination (µg/mL)MIC of Drug B in Combination (µg/mL)Fractional Inhibitory Concentration (FIC) Index*Interpretation
This compound + Sulfadiazine16328161.0Additive
This compound + Sulfamethoxazole16328161.0Additive

*The FIC index is calculated as follows: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 indicates synergy, > 0.5 to ≤ 4.0 indicates an additive or indifferent effect, and > 4.0 indicates antagonism.[1][2][3]

Experimental Protocols

To ensure reproducibility and accuracy, detailed methodologies for key cross-resistance experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][5][6][7][8] This protocol is adapted from the broth microdilution method.[4][9]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures (e.g., E. coli, S. aureus)

  • This compound and other sulfonamides

  • Sterile pipette tips and multichannel pipettes

  • Incubator (37°C)

  • Microplate reader (optional, for OD600 readings)

Procedure:

  • Prepare Drug Dilutions: Prepare a 2-fold serial dilution of each sulfonamide in MHB in the 96-well plates. The concentration range should be sufficient to determine the MIC of both susceptible and potentially resistant strains.

  • Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[10]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the drug dilutions. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest drug concentration at which there is no visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Checkerboard Assay for Synergy Testing

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.[1][11][12][13]

Materials:

  • Same as for the MIC assay.

Procedure:

  • Plate Setup: In a 96-well plate, create a two-dimensional array of drug concentrations. Serially dilute Drug A horizontally and Drug B vertically.

  • Inoculum Preparation and Inoculation: Prepare and add the bacterial inoculum as described in the MIC protocol.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to determine if the interaction is synergistic, additive, or antagonistic.[1]

Time-Kill Curve Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[14][15][16]

Materials:

  • Culture tubes or flasks

  • MHB

  • Bacterial cultures

  • Sulfonamides

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Incubator with shaking capabilities

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in MHB.

  • Assay Setup: Add the bacterial inoculum to flasks containing MHB with various concentrations of the sulfonamide (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a drug-free growth control.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count: Perform serial dilutions of the aliquots in sterile saline and plate them on agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each drug concentration. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.[16]

Visualizing Experimental Workflow and Resistance Mechanisms

Experimental Workflow for Cross-Resistance Studies

The following diagram illustrates a typical workflow for assessing cross-resistance between this compound and other sulfonamides.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Synergy Analysis cluster_2 Phase 3: Dynamic Activity Assessment A Bacterial Strain Selection (Susceptible & Resistant) B MIC Determination (this compound vs. Other Sulfonamides) A->B C Checkerboard Assay (this compound Combinations) B->C Select combinations D FIC Index Calculation C->D E Time-Kill Curve Assay D->E Investigate synergy further F Determination of Bactericidal/ Bacteriostatic Activity E->F G G F->G Final Report & Analysis

Caption: Workflow for assessing sulfonamide cross-resistance.

Sulfonamide Resistance Signaling Pathway

Sulfonamide resistance is primarily mediated by alterations in the folic acid synthesis pathway. The diagram below illustrates the mechanism of action of sulfonamides and the key resistance mechanisms.

G cluster_0 Folic Acid Synthesis Pathway cluster_1 Mechanism of Action & Resistance PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) Dihydropteroate->DHFR Tetrahydrofolate Tetrahydrofolate (Essential for DNA synthesis) DHFR->Tetrahydrofolate Sulfonamides This compound & Other Sulfonamides Sulfonamides->DHPS Competitive Inhibition Resistance Resistance Mechanisms AlteredDHPS Altered DHPS (folP mutation) Resistance->AlteredDHPS Reduced drug binding AcquiredDHPS Acquired Drug-Resistant DHPS (sul1, sul2, sul3) Resistance->AcquiredDHPS Alternative enzyme

Caption: Sulfonamide mechanism of action and resistance pathways.

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[17][18][19] Resistance to sulfonamides typically arises from two primary mechanisms: mutations in the chromosomal folP gene, which encodes DHPS, leading to reduced binding affinity for the drug, or the acquisition of plasmid-mediated genes (sul1, sul2, sul3) that encode for alternative, drug-resistant DHPS enzymes.[17][18] This guide provides the necessary tools for researchers to explore these resistance patterns and their implications for the efficacy of this compound and other sulfonamides.

References

Navigating the Clinical Trial Landscape for Sulfalene Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfalene, a long-acting sulfonamide, continues to be a relevant component in combination therapies, particularly for parasitic and bacterial infections. Its mechanism of action, centered on the inhibition of folic acid synthesis, makes it a valuable partner for drugs that target the same pathway at different points, leading to synergistic effects and potentially delaying the development of resistance. This guide provides a comparative overview of clinical trial designs for evaluating this compound combination therapies, supported by experimental data and detailed protocols to inform future research and development.

Efficacy of this compound Combination Therapies: A Data-Driven Comparison

The clinical utility of this compound is most prominent in its combination with pyrimethamine for the treatment of malaria and with trimethoprim for bacterial infections. The following tables summarize key efficacy data from comparative clinical trials.

This compound-Pyrimethamine for Uncomplicated Plasmodium falciparum Malaria

| Treatment Regimen | Parasite Clearance Rate (Day 7) | Recrudescence Rate (within 1 month) | Cure Rate | Reference | | :--- | :--- | :--- | :--- | | This compound-Pyrimethamine | 98.6% | 9.2% | Not explicitly stated, but high efficacy implied | --INVALID-LINK-- | | Sulfadoxine-Pyrimethamine | 99.2% | 3.7% | Not explicitly stated, but high efficacy implied | --INVALID-LINK-- | | Chloroquine-Pyrimethamine | Not explicitly stated, but no significant difference from this compound-Pyrimethamine | Not explicitly stated | Not explicitly stated | --INVALID-LINK-- |

Note: Cure rates in malaria trials are often assessed over a longer follow-up period (e.g., 28 or 42 days) and are adjusted for new infections through PCR genotyping.

This compound-Trimethoprim for Urinary Tract Infections (UTIs)

| Treatment Regimen | Urine Sterilization/Cure Rate | Key Findings | Reference | | :--- | :--- | :--- | | This compound-Trimethoprim (Kelfiprim) | No significant difference from Co-trimoxazole | Efficacy comparable to Co-trimoxazole with a potentially better side-effect profile. | --INVALID-LINK-- | | Co-trimoxazole (Sulfamethoxazole-Trimethoprim) | High | Standard effective treatment for UTIs. | --INVALID-LINK-- | | This compound (alone) | Found to be inferior to Co-trimoxazole and Co-trimazine | Excluded from further trials due to lower efficacy. | --INVALID-LINK-- |

Signaling Pathway of this compound and Pyrimethamine Combination

The synergistic effect of the this compound and pyrimethamine combination stems from the sequential blockade of the folic acid synthesis pathway in Plasmodium falciparum.

Folic Acid Synthesis Pathway Inhibition cluster_parasite Plasmodium falciparum cluster_drugs Drug Action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroic Acid PABA->Dihydropteroate Dihydropteroate Synthase (DHPS) Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) DNA DNA Synthesis Tetrahydrofolate->DNA This compound This compound This compound->Dihydropteroate Inhibits Pyrimethamine Pyrimethamine Pyrimethamine->Tetrahydrofolate Inhibits Clinical Trial Workflow cluster_workflow Clinical Trial Phases Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Randomization Randomization Consent->Randomization Treatment Treatment Administration (Test vs. Control) Randomization->Treatment FollowUp Follow-up Visits (Days 1, 2, 3, 7, 14, 21, 28, 42) Treatment->FollowUp DataCollection Data Collection (Clinical & Parasitological) FollowUp->DataCollection Analysis Data Analysis DataCollection->Analysis Reporting Reporting of Results Analysis->Reporting

Predicting Clinical Success: A Comparative Guide to In Vitro Models for Sulfalene Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a clear link between in vitro activity and in vivo therapeutic success is a cornerstone of preclinical evaluation. This guide provides a comparative analysis of standard in vitro models for predicting the clinical efficacy of Sulfalene, a long-acting sulfonamide antibiotic. Due to a lack of direct validation studies for this compound, this guide focuses on the established potential of these models to predict the efficacy of sulfonamides in general, supported by experimental principles.

This compound, a competitive inhibitor of dihydropteroate synthase, disrupts the folic acid synthesis pathway in susceptible bacteria and protozoa, notably in pathogens responsible for urinary tract infections and malaria.[1] The selection of an appropriate in vitro model is critical for evaluating its potential clinical utility against these microorganisms. This guide compares the most relevant in vitro assays, detailing their methodologies and the data they provide.

Comparison of In Vitro Models for this compound Efficacy Prediction

The predictive power of an in vitro model for this compound's clinical efficacy is largely inferred from its ability to quantify the concentration required to inhibit microbial growth. The two primary contexts for this compound's use—bacterial infections and malaria—necessitate different in vitro approaches.

In Vitro ModelPrincipleEndpoint MeasuredAdvantagesLimitations in Predicting Clinical Efficacy
Broth Microdilution Serial dilution of this compound in liquid growth medium inoculated with a standardized bacterial suspension.Minimum Inhibitory Concentration (MIC): The lowest drug concentration that prevents visible bacterial growth.[2][3]- Quantitative and reproducible.- High-throughput.- Standardized by organizations like CLSI.- Bacteriostatic vs. bactericidal effects are not distinguished.- Does not account for host immune responses or drug pharmacokinetics.- The in vitro medium may not fully replicate the in vivo environment (e.g., urine pH).
Agar Dilution Incorporation of varying concentrations of this compound into solid agar medium, followed by inoculation with bacterial strains.Minimum Inhibitory Concentration (MIC): The lowest drug concentration that inhibits colony formation.- Allows for the testing of multiple strains simultaneously.- Suitable for fastidious organisms.- Similar limitations to broth microdilution regarding host factors and pharmacokinetics.
Antimalarial Asexual Stage Drug Susceptibility Assay Culturing of Plasmodium falciparum in human erythrocytes with exposure to serial dilutions of this compound.50% Inhibitory Concentration (IC50): The drug concentration that reduces parasite growth by 50% compared to a drug-free control.- Directly measures the effect on the pathogenic stage of the parasite.- Can be adapted for high-throughput screening.- In vitro culture conditions can influence drug susceptibility.- Does not capture the full complexity of the host-parasite interaction or the impact on other parasite life stages.

Quantitative Data Summary

Direct and comprehensive comparative data for this compound across multiple in vitro models is limited in publicly available literature. However, we can summarize typical susceptibility data for sulfonamides against relevant pathogens to provide a baseline for expected in vitro performance.

Table 2: Illustrative In Vitro Susceptibility Data for Sulfonamides

PathogenIn Vitro AssayDrugSusceptibility EndpointReported Values (µg/mL)
Escherichia coliBroth MicrodilutionTrimethoprim-SulfamethoxazoleMIC90128/2,432
Plasmodium falciparumSYBR Green I AssayPyrimethamineIC50 (highly resistant)> 2 µg/mL
Plasmodium falciparumSYBR Green I AssaySulfadoxineIC50Variable, dependent on resistance mutations

Note: These values are illustrative and can vary significantly based on the specific strain, geographic region, and testing conditions. MIC90 represents the concentration required to inhibit 90% of isolates.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for assessing the in vitro activity of antibiotics against bacteria.

  • Preparation of this compound Stock Solution : A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration.

  • Serial Dilution : In a 96-well microtiter plate, the this compound stock solution is serially diluted in Mueller-Hinton broth to achieve a range of concentrations.

  • Bacterial Inoculum Preparation : The bacterial strain of interest (e.g., E. coli) is cultured to a logarithmic growth phase and then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation : Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation : The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of this compound in which there is no visible growth of bacteria.[3]

In Vitro Antimalarial Drug Susceptibility Assay (SYBR Green I-based)

This assay is commonly used to determine the IC50 of antimalarial drugs against P. falciparum.

  • Parasite Culture : P. falciparum is cultured in vitro in human erythrocytes using RPMI 1640 medium supplemented with serum or a serum substitute.

  • Drug Plate Preparation : this compound is serially diluted in culture medium in a 96-well plate.

  • Inoculation : Synchronized ring-stage parasites are added to the wells at a defined parasitemia and hematocrit.

  • Incubation : The plate is incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining : The red blood cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.

  • Fluorescence Reading : The fluorescence intensity, which is proportional to the amount of parasitic DNA, is read using a fluorescence plate reader.

  • IC50 Calculation : The IC50 value is calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Concepts

To better illustrate the underlying principles and workflows, the following diagrams are provided.

Sulfalene_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Purines Purine Synthesis Dihydrofolate->Purines This compound This compound This compound->DHPS Competitive Inhibition

Figure 1. Mechanism of action of this compound.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Drug Prepare this compound Serial Dilutions Inoculation Inoculate Drug Dilutions with Pathogen Drug->Inoculation Pathogen Standardize Pathogen Inoculum Pathogen->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation Measurement Measure Growth Inhibition (e.g., Turbidity, Fluorescence) Incubation->Measurement Endpoint Determine MIC or IC50 Measurement->Endpoint

Figure 2. General workflow for in vitro susceptibility testing.

Predictive_Logic InVitro In Vitro Susceptibility (MIC or IC50) Prediction Prediction of Clinical Efficacy InVitro->Prediction PKPD Pharmacokinetics/ Pharmacodynamics PKPD->Prediction Host Host Factors (e.g., Immunity) Host->Prediction Outcome Clinical Outcome Prediction->Outcome Correlation

Figure 3. Relationship between in vitro data and clinical outcome.

References

Navigating the Hurdles: A Comparative Guide to Clinical Trial Design for Sulfalene's Antimalarial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antimalarial drug development is in a constant state of evolution, driven by the persistent challenge of drug resistance. Sulfalene, a long-acting sulfonamide, has historically played a role in combination therapies against Plasmodium falciparum. However, designing robust clinical trials to evaluate its efficacy in the modern era presents a unique set of challenges. This guide provides a comparative analysis of clinical trial design for this compound, juxtaposed with alternative antimalarial agents, supported by available experimental data and detailed methodologies.

Key Challenges in Designing Clinical Trials for this compound

The design of clinical trials for this compound's antimalarial efficacy is complicated by several factors, largely stemming from its mechanism of action and the prevalence of resistance to its drug class. As a sulfonamide, this compound inhibits dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of Plasmodium falciparum. This pathway is also the target of other drugs, such as sulfadoxine, leading to potential cross-resistance.

Key design challenges include:

  • Pre-existing Resistance: Widespread resistance to sulfadoxine-pyrimethamine (SP), a combination therapy with a similar mechanism, significantly complicates the selection of appropriate study sites and patient populations. It is crucial to conduct thorough molecular surveillance for mutations in the dhps gene to identify regions where this compound-based therapies might still hold some efficacy.

  • Ethical Considerations: In regions with high-grade resistance to sulfa drugs, it is ethically challenging to design a placebo-controlled trial or even a non-inferiority trial against a known effective artemisinin-based combination therapy (ACT).

  • Pharmacokinetics and Half-life: this compound has a long half-life, which can be advantageous for prophylaxis but poses challenges in treatment trials. A long elimination phase can drive the selection of resistant parasites if the drug concentration falls to sub-therapeutic levels while parasites are still present.

  • Combination Therapy Imperative: Due to the risk of resistance development, monotherapy with this compound is not a viable option. Clinical trials must be designed to evaluate combination regimens, typically with a partner drug that has a different mechanism of action, such as pyrimethamine, which inhibits dihydrofolate reductase (DHFR). This adds complexity to the trial design in terms of dose-finding and assessing the contribution of each component.

  • Endpoint Selection: While parasite clearance is a primary endpoint, the long half-life of this compound may necessitate longer follow-up periods to accurately assess recrudescence versus new infections, requiring robust PCR genotyping methods to differentiate between the two.

Below is a graphical representation of the logical relationships between these challenges.

A Widespread Sulfadoxine-Pyrimethamine Resistance B Ethical Concerns in Trial Design A->B Raises F Challenges in Site & Population Selection A->F Impacts C Long Half-Life of this compound E Difficulty in Endpoint Assessment C->E Complicates H Risk of Selecting for Resistant Parasites C->H Contributes to D Necessity of Combination Therapy G Increased Complexity of Trial Protocol D->G Increases F->B H->B

Challenges in this compound Clinical Trial Design

Comparative Efficacy Data

The following table summarizes the efficacy of this compound in combination with pyrimethamine compared to other antimalarial regimens from historical clinical trials. It is important to note that these trials were conducted in different geographical locations and at different times, which can significantly influence the observed efficacy due to varying levels of drug resistance.

Treatment RegimenStudy Location & YearParasite Clearance Rate (Day 7)Recrudescence RateCitation
This compound-Pyrimethamine Northern Nigeria, 1973Not specified, but no difference from comparatorNot specified, but reappearance of asexual forms recorded up to day 70[1]
Chloroquine-PyrimethamineNorthern Nigeria, 1973Not specified, but no difference from comparatorNot specified, but reappearance of asexual forms recorded up to day 70[1]
This compound-Pyrimethamine Burma, 198498.6%9.2% (within 1 month)[2]
Sulfadoxine-PyrimethamineBurma, 198499.2%3.7% (within 1 month)[2]
This compound (1000mg) + Pyrimethamine (50mg) Northeast India, 1983-1984Not specifiedNot specified, but deemed suitable for chloroquine-resistant cases[3]
This compound (1000mg) + Pyrimethamine (50mg) + Quinine (1000mg x 3 days) Northeast India, 1983-1984Not specified0% (100% cure rate)[3]

Experimental Protocols

Detailed experimental protocols from older clinical trials are often not as extensively reported as in modern studies. However, based on the available literature, the general methodologies can be outlined.

This compound-Pyrimethamine vs. Chloroquine-Pyrimethamine in Northern Nigeria (1973)[1][4]
  • Study Design: A comparative, randomized controlled trial.

  • Objective: To compare the ability of single-dose chloroquine-pyrimethamine and this compound-pyrimethamine to clear asexual P. falciparum parasitemia and to observe the reappearance of parasites.

  • Participants: A rural population in Northern Nigeria.

  • Intervention:

    • Group 1: Single dose of this compound-Pyrimethamine.

    • Group 2: Single dose of Chloroquine-Pyrimethamine.

  • Primary Outcome: Clearance of asexual forms of P. falciparum from peripheral blood within 7 days.

  • Secondary Outcomes:

    • Reappearance of asexual P. falciparum forms within a 70-day follow-up period.

    • Incidence of vomiting within 2-3 hours of drug administration.

  • Parasitological Assessment: Microscopic examination of blood smears.

This compound-Pyrimethamine vs. Sulfadoxine-Pyrimethamine in Burma (1984)[2]
  • Study Design: A comparative drug trial.

  • Objective: To assess the antiplasmodial effect of a single dose of sulfadoxine/pyrimethamine versus this compound/pyrimethamine against P. falciparum malaria.

  • Participants: Semi-immune populations in Burma.

  • Intervention:

    • Group 1: Single dose of this compound-Pyrimethamine.

    • Group 2: Single dose of Sulfadoxine-Pyrimethamine.

  • Primary Outcome: Parasite clearance rates on Day 7 after treatment.

  • Secondary Outcomes:

    • Early recrudescence rates (within one month).

    • Late recrudescence rates (between 1 and 2 months).

  • Parasitological Assessment: Microscopic examination of blood smears.

Mechanism of Action: Targeting the Folate Biosynthesis Pathway

This compound, like other sulfonamides, acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolate, a precursor for tetrahydrofolate, which is essential for DNA synthesis and cell multiplication in the malaria parasite. By blocking this pathway, this compound effectively halts the parasite's ability to replicate. Pyrimethamine, its common partner drug, inhibits a subsequent enzyme in the same pathway, dihydrofolate reductase (DHFR), leading to a synergistic antimalarial effect.

The diagram below illustrates the folate biosynthesis pathway in Plasmodium falciparum and the points of inhibition by this compound and Pyrimethamine.

GTP GTP GTPCH GTP Cyclohydrolase I GTP->GTPCH DHNTP Dihydroneopterin Triphosphate DHNA Dihydroneopterin Aldolase DHNTP->DHNA HMDHP 6-Hydroxymethyl-7,8- dihydropterin HPPK HMDHP Pyrophosphokinase HMDHP->HPPK DHP Dihydropteroate DHFS Dihydrofolate Synthase DHP->DHFS Glutamate DHF Dihydrofolate DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolate DNA DNA Synthesis THF->DNA GTPCH->DHNTP DHNA->HMDHP DHPS Dihydropteroate Synthase HPPK->DHPS pABA DHPS->DHP DHFS->DHF DHFR->THF This compound This compound This compound->DHPS Pyrimethamine Pyrimethamine Pyrimethamine->DHFR

Folate Biosynthesis Pathway in P. falciparum

Conclusion

The design of clinical trials for this compound's antimalarial efficacy is fraught with challenges, primarily due to the rise of drug resistance. While historical data demonstrates its past effectiveness in combination therapies, its future role is contingent on overcoming these hurdles. Modern clinical trials would require innovative designs, such as adaptive trials, and a strong reliance on molecular markers of resistance to identify suitable study populations. A thorough understanding of the challenges and the historical context of this compound's use is paramount for any future research and development efforts involving this compound. Researchers must prioritize ethical considerations and robust methodological approaches to ensure that any new data generated is both reliable and relevant to the current landscape of malaria treatment.

References

A Comparative Guide to Assessing Cross-Resistance of Sulfalene with Other Antifolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies to assess the cross-resistance of Sulfalene, a long-acting sulfonamide, with other antifolate drugs. Understanding the potential for cross-resistance is critical for the development of effective antimicrobial and antiprotozoal therapies and for managing the emergence of drug-resistant pathogens. This document outlines key experimental protocols, presents comparative data on antifolate efficacy against resistant strains, and illustrates the underlying biochemical pathways and experimental workflows.

Introduction to Antifolate Action and Resistance

Antifolates are a class of drugs that interfere with the synthesis of folic acid (vitamin B9), an essential nutrient for the synthesis of DNA, RNA, and proteins. This pathway is a prime target for antimicrobial agents because, unlike humans who obtain folate from their diet, many bacteria and protozoa must synthesize it de novo.

Sulfonamides, such as this compound and sulfadoxine, target the enzyme dihydropteroate synthase (DHPS). They act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (PABA). Other antifolates, like pyrimethamine and proguanil, target a different enzyme in the same pathway, dihydrofolate reductase (DHFR).

Resistance to antifolates, particularly sulfonamides, primarily arises through two mechanisms:

  • Mutations in the target enzyme's gene: For sulfonamides, this is the folP gene encoding DHPS. These mutations reduce the binding affinity of the drug to the enzyme without significantly compromising the enzyme's ability to bind PABA.[1]

  • Acquisition of resistance genes: Bacteria can acquire plasmid-borne genes (sul1, sul2, sul3) that encode for highly resistant variants of DHPS.[1][2] These resistant enzymes can effectively discriminate between PABA and sulfonamides.[2]

Cross-resistance occurs when a resistance mechanism against one drug also confers resistance to another, structurally or functionally related drug. For sulfonamides, the presence of sul genes often leads to broad cross-resistance across the entire class.

Signaling Pathway of Folate Biosynthesis and Antifolate Inhibition

The following diagram illustrates the folate biosynthesis pathway and the points of inhibition by various antifolates.

Folate_Pathway cluster_pathway Folate Biosynthesis Pathway cluster_inhibitors Antifolate Inhibitors GTP GTP DHPP Dihydropterin Pyrophosphate GTP->DHPP GCH1 Dihydropteroate Dihydropteroate DHPP->Dihydropteroate DHPS DHPS pABA p-Aminobenzoic Acid pABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR DNA_RNA_Proteins DNA, RNA, Proteins Tetrahydrofolate->DNA_RNA_Proteins This compound This compound / Sulfadoxine This compound->DHPS Pyrimethamine Pyrimethamine / Proguanil Pyrimethamine->Dihydrofolate DHPS->Dihydropteroate

Caption: Folate biosynthesis pathway and points of antifolate inhibition.

Comparative Efficacy of Antifolates Against Resistant Plasmodium falciparum

Assessing the efficacy of antifolates against pathogens with specific resistance mutations is a key method for determining cross-resistance. The following table summarizes the protective efficacy of the sulfadoxine-pyrimethamine (SP) combination against P. falciparum strains with different mutations in the dihydropteroate synthase (dhps) gene. While direct comparative data for this compound is limited, the data for sulfadoxine, another long-acting sulfonamide, provides a strong indication of how this compound would perform against these resistant genotypes.

P. falciparum dhps GenotypeKey MutationsResistance Level to SulfadoxineMean Duration of Protection by SP (days) [95% Credible Interval]
AKA (Wild-type)NoneSusceptible55.7 [46.9–71.6][3]
GKAA437G Low33.9 [16.8–56.8][3]
GEAA437G , K540E Moderate10.7 [8.9–21.9][3][4]
GEGA437G , K540E , A581G High11.7 [8.0–21.9][3][4]

Data is derived from studies on sulfadoxine-pyrimethamine and provides a proxy for this compound's efficacy.

Experimental Protocols for Assessing Cross-Resistance

A multi-faceted approach is required to comprehensively assess cross-resistance between this compound and other antifolates. This typically involves a combination of in vitro susceptibility testing, enzyme inhibition assays, and molecular analysis.

Experimental Workflow

Experimental_Workflow start Start: Select Pathogen Strains (Wild-type and Resistant) in_vitro In Vitro Susceptibility Testing (e.g., Broth Microdilution) start->in_vitro enzyme_assay Enzyme Inhibition Assay (Recombinant DHPS) start->enzyme_assay molecular_analysis Molecular Analysis start->molecular_analysis mic Determine Minimum Inhibitory Concentrations (MICs) in_vitro->mic cross_resistance_phenotype Assess Cross-Resistance Phenotype (Compare MICs of different antifolates) mic->cross_resistance_phenotype end End: Comprehensive Cross-Resistance Profile cross_resistance_phenotype->end ic50_ki Determine IC50 and/or Ki values enzyme_assay->ic50_ki cross_resistance_mechanism Elucidate Cross-Resistance Mechanism (Compare inhibition of wild-type vs. mutant enzymes) ic50_ki->cross_resistance_mechanism cross_resistance_mechanism->end sequencing Sequence dhps/folP gene molecular_analysis->sequencing detect_sul Detect sul genes (if applicable) molecular_analysis->detect_sul genotype_phenotype Correlate Genotype with Resistance Phenotype sequencing->genotype_phenotype detect_sul->genotype_phenotype genotype_phenotype->end

Caption: Workflow for assessing antifolate cross-resistance.

In Vitro Susceptibility Testing (Broth Microdilution for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a drug required to inhibit the visible growth of a microorganism.

a. Preparation of Drug Solutions:

  • Prepare stock solutions of this compound and other antifolates (e.g., sulfadoxine, pyrimethamine) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Perform serial two-fold dilutions of each drug in a 96-well microtiter plate using the appropriate culture medium (e.g., RPMI-1640 for P. falciparum, Mueller-Hinton broth for bacteria).

b. Inoculum Preparation:

  • Culture the selected wild-type and resistant strains of the microorganism under standard conditions.

  • Adjust the concentration of the microbial suspension to a standardized density (e.g., for bacteria, a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

c. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the drug dilutions with the prepared microbial suspension.

  • Include a positive control (no drug) and a negative control (no microorganisms).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; specific gas mixtures and longer incubation for P. falciparum).

d. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the drug that completely inhibits visible growth.

  • Cross-resistance is indicated if a strain resistant to one sulfonamide shows an elevated MIC for other sulfonamides.

Dihydropteroate Synthase (DHPS) Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of the drugs on the target enzyme, allowing for the determination of IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

a. Enzyme and Substrate Preparation:

  • Use recombinant wild-type and mutant DHPS enzymes.

  • Prepare solutions of the substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

b. Assay Procedure (Coupled Spectrophotometric Assay):

  • This assay couples the DHPS reaction to the dihydrofolate reductase (DHFR) reaction. The product of the DHPS reaction, dihydropteroate, is reduced by DHFR, and the accompanying oxidation of NADPH is monitored by the decrease in absorbance at 340 nm.

  • The reaction mixture in each well of a UV-transparent 96-well plate should contain:

    • Buffer (e.g., Tris-HCl with MgCl2)

    • Dithiothreitol (DTT)

    • NADPH

    • Excess recombinant DHFR

    • Recombinant DHPS (wild-type or mutant)

    • Varying concentrations of the inhibitor (this compound or other antifolates)

  • Pre-incubate the mixture at a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding the substrates (PABA and DHPP).

  • Monitor the decrease in absorbance at 340 nm over time using a microplate reader.

c. Data Analysis:

  • Calculate the initial reaction velocities from the rate of NADPH oxidation.

  • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

  • Further kinetic experiments varying substrate concentrations can be used to determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive).

  • A significant increase in the IC50 or Ki value for a mutant enzyme compared to the wild-type indicates resistance. Comparing these values across different antifolates reveals the extent of cross-resistance at the enzymatic level.

Molecular Analysis of Resistance Determinants

This involves identifying the genetic basis of resistance in the test organisms.

a. DNA Extraction:

  • Extract genomic DNA from the wild-type and resistant microbial strains.

b. Gene Amplification and Sequencing:

  • For eukaryotic pathogens like P. falciparum or in cases of suspected target-site mutations in bacteria, amplify the dhps (folP) gene using polymerase chain reaction (PCR).

  • Sequence the PCR products to identify point mutations associated with resistance.

c. Detection of Acquired Resistance Genes:

  • For bacteria, use specific PCR primers to screen for the presence of sul1, sul2, and sul3 genes, which are common mediators of high-level sulfonamide resistance.

d. Correlation:

  • Correlate the identified genotypes (e.g., specific dhps mutations or the presence of sul genes) with the phenotypic data obtained from the in vitro susceptibility and enzyme inhibition assays. This provides a comprehensive understanding of the cross-resistance profile.

Conclusion

A systematic evaluation of cross-resistance among antifolates is essential for effective drug development and clinical management of infectious diseases. The methodologies described in this guide, from in vitro whole-cell assays to specific enzyme inhibition and molecular analysis, provide a robust framework for researchers. By combining these approaches, it is possible to generate a detailed profile of this compound's activity against various resistant backgrounds and predict its clinical utility in the face of emerging antifolate resistance. The provided data on sulfadoxine serves as a valuable reference point, highlighting the significant impact of DHPS mutations on the efficacy of long-acting sulfonamides. Future studies should aim to generate direct comparative data for this compound to further refine our understanding of its cross-resistance potential.

References

A Guide to Developing a Statistical Analysis Plan for Comparative Clinical Trials of Sulfalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for developing a robust statistical analysis plan (SAP) for comparative clinical trials investigating the efficacy and safety of Sulfalene, particularly in the context of antimalarial treatment. The methodologies and recommendations presented herein are synthesized from established clinical trial practices and regulatory guidelines.

Data Presentation: Comparative Efficacy and Safety Endpoints

All quantitative data from a comparative clinical trial of this compound should be summarized in clearly structured tables to facilitate direct comparison between the treatment and control arms.

Table 1: Baseline Demographic and Clinical Characteristics

CharacteristicThis compound Arm (N=...)Comparator Arm (N=...)Total (N=...)
Age (years), Mean (SD)
Sex (Male/Female), n (%)
Weight (kg), Mean (SD)
Baseline Parasite Density (parasites/µL), Geometric Mean (95% CI)
Baseline Hemoglobin (g/dL), Mean (SD)
History of Antimalarial Use, n (%)

Table 2: Primary and Secondary Efficacy Endpoints

EndpointThis compound Arm (N=...)Comparator Arm (N=...)Effect Size (95% CI)P-value
Primary Endpoint
PCR-Corrected ACPR at Day 28, n (%)
Secondary Endpoints
Uncorrected ACPR at Day 28, n (%)
Parasite Clearance Time (hours), Median (IQR)
Fever Clearance Time (hours), Median (IQR)
Gametocyte Carriage Rate at Day 7, n (%)

ACPR: Adequate Clinical and Parasitological Response; PCR: Polymerase Chain Reaction; CI: Confidence Interval; SD: Standard Deviation; IQR: Interquartile Range.

Table 3: Safety and Tolerability Profile

Adverse Event (AE)This compound Arm (N=...)Comparator Arm (N=...)P-value
Any AE, n (%)
Nausea, n (%)
Vomiting, n (%)
Headache, n (%)
Rash, n (%)
Anemia, n (%)
Serious Adverse Events (SAEs)
Any SAE, n (%)

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of clinical trial findings. The following protocols are based on World Health Organization (WHO) guidelines for antimalarial drug efficacy studies.

In Vivo Efficacy Assessment Protocol

This protocol outlines the procedures for a comparative clinical trial evaluating the efficacy of this compound against a standard antimalarial agent.

1. Study Design: A randomized, controlled, open-label (or double-blind, if feasible) clinical trial.

2. Study Population: Patients with uncomplicated Plasmodium falciparum malaria, confirmed by microscopy, meeting specific inclusion and exclusion criteria.

3. Randomization and Blinding: Patients will be randomly assigned to receive either this compound (in combination with an appropriate partner drug like pyrimethamine) or the comparator drug. A central randomization center will generate the allocation sequence. If a double-blind design is used, a placebo for each active drug will be manufactured to ensure blinding.

4. Drug Administration: The study drug will be administered orally. The dosage will be based on the patient's body weight. Drug administration will be directly observed by a study nurse to ensure compliance.

5. Follow-up: Patients will be followed up for 28 or 42 days, depending on the half-life of the drugs being studied.[1] Follow-up visits will be scheduled on days 1, 2, 3, 7, 14, 21, and 28 (and 35, 42 if applicable).[1]

6. Efficacy Assessment:

  • Primary Endpoint: The primary efficacy endpoint will be the Polymerase Chain Reaction (PCR)-corrected Adequate Clinical and Parasitological Response (ACPR) rate at Day 28.[2] ACPR is defined as the absence of parasitemia on day 28, irrespective of axillary temperature, in patients who did not previously meet any of the criteria for early treatment failure, late clinical failure, or late parasitological failure.[1]
  • Secondary Endpoints:
  • Uncorrected ACPR at Day 28.
  • Parasite and fever clearance times.
  • Proportion of patients with gametocytes at specified follow-up days.

7. Safety Assessment: All adverse events (AEs) and serious adverse events (SAEs) will be recorded at each visit. Laboratory parameters (hematology and biochemistry) will be monitored at baseline and at the end of the study.

Statistical Analysis Plan (SAP)

A detailed and pre-specified SAP is essential to prevent analysis bias.

1. General Principles: All statistical analyses will be performed in accordance with the principles of Good Clinical Practice and the ICH E9 guideline on statistical principles for clinical trials. The primary analyses will be based on the intent-to-treat (ITT) population, which includes all randomized patients.

2. Sample Size Calculation: The sample size will be calculated to provide sufficient power (typically 80% or 90%) to detect a clinically meaningful difference in the primary endpoint between the treatment groups.[3] For a non-inferiority trial, the sample size will be calculated to demonstrate that the efficacy of this compound is not unacceptably worse than the comparator. The non-inferiority margin must be pre-specified and justified.[4][5]

3. Analysis of Primary Endpoint: The primary endpoint, PCR-corrected ACPR at Day 28, will be analyzed using a chi-square test or Fisher's exact test. The difference in proportions and its 95% confidence interval will be calculated.

4. Analysis of Secondary Endpoints:

  • Time-to-event endpoints, such as parasite and fever clearance times, will be analyzed using the Kaplan-Meier method, and groups will be compared using the log-rank test.[6]
  • Continuous variables will be compared using t-tests or Mann-Whitney U tests, as appropriate.
  • Categorical variables will be compared using chi-square or Fisher's exact tests.

5. Handling of Missing Data: The strategy for handling missing data should be pre-specified.[7][8][9] For the primary endpoint, patients with missing outcomes may be considered as treatment failures in a conservative approach. Multiple imputation is a more sophisticated method that can be used to handle missing data under certain assumptions.[8][10]

6. Subgroup Analyses: Pre-specified subgroup analyses may be performed based on baseline characteristics such as age group, baseline parasite density, and geographical location.

7. Safety Analysis: The incidence of AEs and SAEs will be summarized by treatment group. The proportion of patients experiencing each type of AE will be compared between the groups using a chi-square or Fisher's exact test.

Mandatory Visualization

This compound and Pyrimethamine Mechanism of Action

The following diagram illustrates the synergistic mechanism of action of this compound and its common partner drug, Pyrimethamine, in the folate biosynthesis pathway of Plasmodium falciparum.

Sulfalene_Pyrimethamine_Pathway cluster_parasite Plasmodium falciparum cluster_drugs Antimalarial Drugs PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Substrate Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase (DHFR) Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Dihydrofolic_Acid->Dihydrofolate_Reductase Substrate DNA_Synthesis DNA Synthesis Tetrahydrofolic_Acid->DNA_Synthesis Precursor This compound This compound This compound->Dihydropteroate_Synthase Inhibits Pyrimethamine Pyrimethamine Pyrimethamine->Dihydrofolate_Reductase Inhibits

This compound and Pyrimethamine inhibit key enzymes in the folate pathway.
Experimental Workflow for a Comparative Clinical Trial

The following diagram outlines the key stages of a comparative clinical trial for this compound.

Clinical_Trial_Workflow Screening Patient Screening and Informed Consent Baseline Baseline Assessment (Clinical & Parasitological) Screening->Baseline Randomization Randomization Baseline->Randomization Sulfalene_Arm This compound Treatment Arm Randomization->Sulfalene_Arm Group 1 Comparator_Arm Comparator Treatment Arm Randomization->Comparator_Arm Group 2 Follow_Up Follow-up Visits (Days 1, 2, 3, 7, 14, 21, 28) Sulfalene_Arm->Follow_Up Comparator_Arm->Follow_Up Data_Collection Data Collection (Efficacy & Safety) Follow_Up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results Interpretation and Reporting Analysis->Results

References

Safety Operating Guide

Proper Disposal of Sulfalene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Sulfalene (also known as Sulfametopyrazine), a long-acting sulfonamide antibiotic. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your this compound product. All handling and disposal procedures should be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or glasses with side shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and properly removed and discarded after handling.[1]

  • Body Protection: A laboratory coat, long-sleeved clothing, and closed-toe shoes.

Regulatory and Safety Data Summary

This compound waste is classified as a chemical waste and may be considered hazardous. Improper disposal, such as flushing down the drain, is strictly prohibited by regulations like the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2] All disposal must comply with applicable federal, state, and local regulations.[2]

ParameterGuideline / DataRegulation / Source
Waste Classification Chemical Waste, potentially hazardous pharmaceutical waste.General Laboratory Guidelines
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H361: Suspected of damaging fertility or the unborn child.H362: May cause harm to breast-fed children.GHS Classification[3]
Disposal Precaution P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.GHS Precautionary Statements[3]
Prohibited Disposal Do not allow to enter drains, soil, or surface water.EPA Subpart P, Safety Data Sheets[4]
Recommended Disposal Incineration by a licensed hazardous waste disposal company.General Pharmaceutical Waste Guidelines
Container Requirements Use dedicated, sealed, and clearly labeled containers made of compatible material (e.g., Polyethylene).Laboratory Waste Management Guidelines[4]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of all forms of this compound waste is through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.

Experimental Protocol: Segregation and Collection of this compound Waste

Objective: To safely segregate and contain all this compound-contaminated waste streams for final disposal.

Materials:

  • Dedicated hazardous waste container (chemically compatible, with a secure lid).

  • Hazardous waste labels (provided by your institution's EHS department).

  • Personal Protective Equipment (PPE) as specified above.

  • Waste this compound (solid powder, stock solutions, or contaminated media).

  • Solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves, empty stock containers).

Procedure:

  • Labeling: Obtain a hazardous waste label from your EHS department. Affix it to a clean, dry, and appropriate waste container before adding any waste. Fill out the label completely, listing "this compound" and all other chemical constituents.

  • Waste Segregation:

    • Solid this compound Waste: Collect unused or expired pure this compound powder in its original container or a designated solid waste container. Ensure the container is securely sealed.

    • Liquid this compound Waste: Collect all unwanted this compound stock solutions or experimental solutions containing this compound in a designated, leak-proof liquid waste container. Do not mix with incompatible waste streams.

    • Contaminated Labware: Place all disposable items that have come into direct contact with this compound (e.g., gloves, weighing boats, contaminated paper towels, pipette tips) into a designated solid waste container.[1]

  • Container Management:

    • Keep the hazardous waste container sealed at all times, except when adding waste.

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be away from heat sources and general laboratory traffic.

  • Arranging for Disposal:

    • Once the container is full or you have no further need to accumulate this waste stream, contact your institution's EHS department to schedule a waste pickup.

    • Provide the EHS staff with the full chemical name and any other required information from your waste label. Do not attempt to transport the waste yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

SulfaleneDisposalWorkflow start This compound Waste Generated (Solid, Liquid, or Contaminated Material) ppe_check Don appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe_check is_empty_container Is it the original, now empty, product container? segregate Segregate into Designated Hazardous Waste Container is_empty_container->segregate No rinse_container Triple-rinse with suitable solvent. Collect rinsate as hazardous waste. is_empty_container->rinse_container Yes ppe_check->is_empty_container label_container Label Container with 'Hazardous Waste' & Contents segregate->label_container store_saa Store Sealed Container in Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact EHS for Pickup and Final Disposal store_saa->contact_ehs end Disposal Complete contact_ehs->end rinse_container->segregate Add Rinsate to Liquid Waste dispose_rinsed_container Dispose of rinsed container per institutional guidelines. rinse_container->dispose_rinsed_container dispose_rinsed_container->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safe Handling and Disposal of Sulfalene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Sulfalene in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Classification

This compound is classified with the following hazards:

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed[1]
Skin corrosion/irritation2H315: Causes skin irritation[1]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation[1]
Reproductive toxicity2H361: Suspected of damaging fertility or the unborn child[2]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure:

PPE CategoryItemSpecification
Eye and Face Protection Safety glasses with side shields or chemical gogglesIn case of splashing, a full-face shield should be used in conjunction with goggles.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile)Double gloving is recommended.[4] One pair should be worn under the cuff of the lab coat and the second pair over the cuff.[4] Gloves should be inspected before use and changed regularly, or immediately if contaminated.[4][5]
Lab coatA lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[4]
Closed-toe shoes---
Respiratory Protection NIOSH-approved respiratorTo be used in case of inadequate ventilation or when generating dust or aerosols.[3]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders to avoid dust formation.[6]

General Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that an eyewash station and safety shower are readily accessible.

  • Dispensing: Avoid creating dust when handling the solid form.[6]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.[1][6]

  • Clothing: Remove any contaminated clothing promptly and wash it before reuse.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[6]

  • Keep the container tightly closed when not in use.[6]

  • Store away from incompatible materials, such as strong oxidizing agents.[7]

Emergency Procedures

Immediate action is crucial in the event of an exposure or spill.

First Aid Measures:

Exposure RouteProcedure
Eye Contact Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing for at least 15 minutes and consult a physician.[6][7]
Skin Contact Take off contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, consult a physician.
Inhalation Remove the individual to fresh air and keep them in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[6] Consult a physician.[6]
Ingestion Rinse mouth with water.[6] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[8]

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further spread of the material. Do not let the product enter drains.[6]

  • Clean-up:

    • Wear appropriate PPE, including respiratory protection.

    • Avoid generating dust.[6]

    • Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[6]

Disposal Plan

All this compound waste is considered pharmaceutical waste and must be disposed of according to institutional, local, state, and federal regulations.

General Guidelines:

  • Do not dispose of this compound down the drain or in the regular trash.[9]

  • Collect all waste, including contaminated PPE, in a designated, labeled, and sealed container.

  • The preferred method of disposal for pharmaceutical waste is high-temperature incineration by a licensed waste disposal service.[10]

Disposal of Empty Containers:

  • Rinse the container thoroughly before recycling or disposing of it as regular waste.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage prep_ppe Don Appropriate PPE prep_eng Ensure Engineering Controls are Active (Fume Hood, Ventilation) prep_ppe->prep_eng handling_weigh Weigh/Handle this compound (Avoid Dust Generation) prep_eng->handling_weigh handling_use Perform Experimental Procedure handling_weigh->handling_use cleanup_decon Decontaminate Work Area handling_use->cleanup_decon storage_seal Seal Container Tightly handling_use->storage_seal cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash storage_store Store in Cool, Dry, Ventilated Area storage_seal->storage_store

Caption: Workflow for the routine handling of this compound.

Emergency Response Logic

G Emergency Response for this compound Incidents cluster_exposure Personal Exposure cluster_spill Spill incident Incident Occurs exposure_type Determine Exposure Route incident->exposure_type spill_evacuate Evacuate and Ventilate Area incident->spill_evacuate skin_contact Skin Contact: Wash with soap and water exposure_type->skin_contact eye_contact Eye Contact: Rinse with water for 15 min exposure_type->eye_contact inhalation Inhalation: Move to fresh air exposure_type->inhalation ingestion Ingestion: Rinse mouth, seek medical attention exposure_type->ingestion seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical spill_ppe Don Appropriate PPE spill_evacuate->spill_ppe spill_contain Contain Spill (Avoid Dust) spill_ppe->spill_contain spill_collect Collect in Sealed Container spill_contain->spill_collect spill_dispose Dispose as Hazardous Waste spill_collect->spill_dispose

Caption: Logical flow for responding to this compound-related emergencies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfalene
Reactant of Route 2
Sulfalene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.